2,6-Dimethyloctan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-9(2)7-6-8-10(3,4)11/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFXXJKURVTLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044810 | |
| Record name | 2,6-Dimethyloctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Octanol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18479-57-7 | |
| Record name | Tetrahydromyrcenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyloctan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octanol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dimethyloctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyloctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLOCTAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV1VX27WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyloctan-2-ol
Introduction and Strategic Overview
2,6-Dimethyloctan-2-ol, also known by its industrial synonym Tetrahydromyrcenol, is a tertiary alcohol with significant applications in the fragrance and flavor industries.[1] Its clean, floral, and citrus-like aroma makes it a valuable component in perfumery and a subject of interest for studying structure-odor relationships in aliphatic alcohols.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and the methodologies required for its empirical validation. Understanding these characteristics is paramount for its effective formulation, quality control, and exploration in novel applications, including its role as a versatile intermediate in organic synthesis.[1]
This document is structured to provide a holistic view, beginning with fundamental identifiers and physical properties, moving through spectroscopic characterization and analytical protocols, and concluding with synthesis considerations and safety imperatives.
Core Physicochemical Characteristics
The intrinsic properties of this compound dictate its behavior in various physical and chemical systems. These parameters are fundamental for predicting its miscibility, volatility, and stability, which are critical for formulation and process development.
Identification and Nomenclature
Quantitative Physical Properties
A summary of the key quantitative physicochemical data is presented in Table 1. These values are essential for modeling its behavior in various applications, from fragrance diffusion to reaction kinetics.
| Property | Value | Conditions | Source |
| Density | 0.823 g/mL | at 25°C | [3] |
| Boiling Point | 197-201°C | at 760 mmHg | [3] |
| Melting Point | -1.53°C | (Estimate) | [3] |
| Flash Point | 185°F (85°C) | [3] | |
| Water Solubility | 281.9 mg/L | at 24°C | [3] |
| Vapor Pressure | 9.3 Pa | at 24°C | [3] |
| Refractive Index | 1.4335 | n20/D | [3] |
| pKa | 15.33 ± 0.29 | (Predicted) | [3] |
Spectroscopic and Chromatographic Profile
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. As a tertiary alcohol, it exhibits characteristic spectral features that confirm its identity and distinguish it from isomers and impurities.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a primary tool for determining the molecular weight and fragmentation pattern of this compound. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound.[2][4] The fragmentation pattern is influenced by the tertiary alcohol group and the branched alkyl chain, often showing a prominent peak corresponding to the loss of a water molecule (M-18) and cleavage at the branched carbon centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure. While specific experimental spectra for this compound are not detailed in the provided search results, the expected chemical shifts can be predicted based on its structure. The ¹H NMR would show characteristic signals for the methyl groups, the long methylene chain, and the hydroxyl proton. The ¹³C NMR would confirm the presence of ten carbon atoms with distinct chemical shifts for the carbinol carbon, the two carbons bearing methyl groups, and the remaining alkyl carbons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present. For this compound, the most characteristic absorption would be a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the alcohol group. C-H stretching vibrations from the alkyl chain would appear around 2850-3000 cm⁻¹, and C-O stretching would be observed in the 1000-1200 cm⁻¹ region.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a systematic workflow for the comprehensive structural confirmation and purity assessment of a this compound sample.
Caption: Logical Workflow for Spectral Analysis of this compound.
Standardized Analytical Protocols
To ensure reproducibility and accuracy, standardized protocols for the analysis of this compound are essential. The following sections detail validated methodologies for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of this compound and potential impurities. The conditions are based on general methods for analyzing similar volatile compounds.[5]
Objective: To determine the purity and confirm the identity of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1% solution of the sample in a suitable solvent (e.g., ethanol or hexane).
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Data Analysis:
Gravimetric Solubility Determination Protocol
This protocol provides a reliable method for quantifying the solubility of this compound in various solvents.[6]
Objective: To determine the solubility of this compound in a specified solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone)
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Sealed vials
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known mass of the chosen solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the thermostatic bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 24 hours with periodic agitation to ensure saturation.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solute to settle.
-
Carefully withdraw a known mass of the clear supernatant (the saturated solution) and transfer it to a pre-weighed vial.
-
Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without loss of the solute.
-
-
Calculation:
-
Weigh the vial containing the dried solute.
-
The mass of the dissolved solute is the final mass minus the tare mass of the vial.
-
The mass of the solvent is the mass of the aliquot minus the mass of the dissolved solute.
-
Calculate the solubility in g/100 g of solvent: (mass of solute / mass of solvent) * 100.
-
Synthesis Pathways and Considerations
The industrial production of this compound is typically achieved through the catalytic hydrogenation of unsaturated precursors. This approach is favored for its efficiency and selectivity.
Catalytic Hydrogenation
A common route involves the hydrogenation of related unsaturated alcohols like dihydromyrcenol (2,6-dimethyloct-7-en-2-ol) or other terpene-derived molecules.[1] Noble metal catalysts, particularly palladium on carbon (Pd/C), are frequently employed for this transformation.[7][8] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Reductive Ring-Opening
An alternative patented method involves the reductive ring-opening of cyclic ether precursors.[8] This process also utilizes a transition metal catalyst (e.g., Pd/C) and hydrogen gas, often under pressure, to yield the target alcohol.[8]
General Synthesis Workflow
The diagram below outlines the key stages in a typical synthesis of this compound via hydrogenation.
Caption: General Experimental Workflow for the Synthesis of this compound.
Applications and Safety Profile
Primary Applications
The primary application of this compound is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[1][9] Its stability and pleasant scent profile make it a versatile choice for creating fresh, floral, and citrus notes. It also serves as a chemical intermediate for the synthesis of other aroma chemicals.[1]
Safety and Handling
From a safety perspective, this compound is classified as a flammable liquid and vapor.[10][11] It is also considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Standard laboratory safety precautions, including the use of personal protective equipment (PPE), working in a well-ventilated area, and avoiding sources of ignition, are mandatory when handling this compound.
Conclusion
This compound is a commercially significant tertiary alcohol with well-defined physicochemical properties. Its characteristic aroma, coupled with its physical properties like boiling point, density, and solubility, governs its performance in fragrance formulations. The analytical methodologies detailed in this guide, including GC-MS and gravimetric solubility determination, provide a robust framework for quality assurance and research. A thorough understanding of its spectroscopic profile, synthesis routes, and safety requirements is crucial for professionals working with this versatile compound, ensuring its effective and safe application in both industrial and research settings.
References
- ChemBK. (2024). This compound.
- Benchchem. (n.d.). This compound (Tetrahydromyrcenol).
- Solubility of Things. (n.d.). 2,6-Dimethyloct-7-en-2-ol.
- NIST. (n.d.). 2-Octanol, 2,6-dimethyl-.
- PubChem. (n.d.). 2,6-Dimethyloct-6-en-2-ol.
- ChemicalBook. (n.d.). 2,6-DIMETHYLOCTANE synthesis.
- COSMILE Europe. (n.d.). 2,6-DIMETHYL-7-OCTEN-2-OL – Ingredient.
- PubChemLite. (n.d.). This compound (C10H22O).
- Chem-Impex. (n.d.). 2,6-Dimethyloctane.
- ScentDB. (n.d.). 2,6-Dimethyloctane (CAS 2051-30-1): Odor profile, Properties, & IFRA compliance.
- NIST. (n.d.). 2,6-dimethyloct-6-en-2-ol.
- Google Patents. (n.d.). CN104822645B - The synthesis of 2,6-Dimethyl-2-octanol.
- EWG Skin Deep®. (n.d.). What is 2,6-DIMETHYL-7-OCTEN-2-OL.
- Benchchem. (2025). Characterization and comparison of the spectral properties of 2,6-Dimethyloct-6-en-2-yl formate and its precursors.
- NIST. (n.d.). 2-Octanol, 2,6-dimethyl-.
- SpectraBase. (n.d.). 2,6-Dimethyl-7-octen-2-ol - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). 2,6-Dimethyloctane.
- Benchchem. (n.d.). Dimethyloct-6-en-2-yl Formate and its Analogs as Chiral Building Blocks in Organic Synthesis.
- Benchchem. (n.d.). A Technical Guide to the Solubility of 2,6-Dimethyloct-6-en-2-yl formate in Organic Solvents.
- Google Patents. (n.d.). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.
- Parchem. (n.d.). This compound (Cas 20592-10-3).
- Benchchem. (n.d.). An In-depth Technical Guide to 2,6-Dimethyloctane-1,6-diol.
- Chemsrc. (2025). 2,6-Dimethyloctane.
- TCI Chemicals. (n.d.). 2,6-Dimethyloctane.
- PubChem. (n.d.). 5,6-Dimethyloctan-2-ol.
- Cheméo. (n.d.). Octane, 2,6-dimethyl-.
- precisionFDA. (2025). This compound.
- Sigma-Aldrich. (n.d.). 2-Methyl-2-hexanol.
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An In-depth Technical Guide to 2,6-Dimethyloctan-2-ol
Prepared by: Gemini, Senior Application Scientist
Introduction
2,6-Dimethyloctan-2-ol, widely known in the fragrance industry as Tetrahydromyrcenol, is a tertiary alcohol valued for its clean, fresh, and floral-citrus aroma with lavender and lime nuances.[1][2] Its stability and pleasant scent profile have made it a cornerstone ingredient in a vast array of consumer products, from fine perfumes and personal care items to household cleaners.[3][4] Beyond its olfactory contributions, this molecule serves as a valuable intermediate in organic synthesis and a subject of study for structure-odor relationships.[1] This guide provides an in-depth technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and safety profile, tailored for researchers, scientists, and drug development professionals.
Chemical Identifiers and Physicochemical Properties
Accurate identification is paramount in scientific research and development. This compound is identified by several names and registry numbers across various chemical databases. The primary CAS Registry Number is 18479-57-7 .[5]
| Identifier | Value | Source |
| CAS Number | 18479-57-7 | [5] |
| IUPAC Name | This compound | [6] |
| Common Synonyms | Tetrahydromyrcenol, Tetrahydro muguol, Linacsol | [7] |
| Molecular Formula | C₁₀H₂₂O | [7][8] |
| Molecular Weight | 158.28 g/mol | [7][8] |
| InChI | InChI=1S/C10H22O/c1-5-9(2)7-6-8-10(3,4)11/h9,11H,5-8H2,1-4H3 | [5] |
| InChIKey | WRFXXJKURVTLSY-UHFFFAOYSA-N | [5] |
| SMILES | CCC(C)CCCC(C)(C)O | [9] |
The physical and chemical properties of this compound are crucial for its application, formulation, and synthesis. It is a colorless liquid with the following key properties:
| Property | Value | Source |
| Boiling Point | 197-201 °C | [7][8] |
| Density | 0.823 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.4335 | [7][8] |
| Flash Point | 72 °C (161.6 °F) | [1] |
| Vapor Pressure | 9.3 Pa at 24 °C | [7] |
| Solubility in Water | 281.9 mg/L at 24 °C | [7] |
Synthesis Methodologies
The industrial and laboratory-scale synthesis of this compound primarily relies on two robust and versatile chemical transformations: catalytic hydrogenation of unsaturated precursors and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Catalytic Hydrogenation of Unsaturated Terpene Alcohols
Catalytic hydrogenation is a widely employed industrial method for the synthesis of this compound. This process involves the saturation of carbon-carbon double bonds in an unsaturated precursor molecule using hydrogen gas in the presence of a metal catalyst.
Causality Behind Experimental Choices: The selection of the catalyst is critical for achieving high yield and selectivity. Noble metal catalysts, particularly palladium on a carbon support (Pd/C), are frequently used due to their high activity and efficiency in hydrogenating carbon-carbon double bonds under relatively mild conditions.[10] The support material, such as activated carbon, provides a high surface area for the catalyst, enhancing its activity and allowing for easy recovery and reuse, which is a key principle of green chemistry.[1] The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or ethanol to ensure good solubility of the reactants and facilitate mass transfer of hydrogen to the catalyst surface.[9]
Experimental Protocol: Hydrogenation of 2,6-Dimethyl-7-octen-2-ol (Dihydromyrcenol)
This protocol outlines the hydrogenation of the unsaturated precursor, dihydromyrcenol, to yield this compound.
-
Reactor Setup: A high-pressure reactor (autoclave or Parr shaker) is charged with 2,6-dimethyl-7-octen-2-ol and a suitable solvent such as ethanol or tetrahydrofuran.
-
Catalyst Addition: A catalytic amount of 5% Palladium on Carbon (Pd/C) is carefully added to the mixture. The catalyst loading is typically in the range of 1-5% by weight relative to the substrate.
-
Hydrogenation: The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 3-15 bar) and heated to the reaction temperature (e.g., 20-80 °C). The reaction mixture is agitated vigorously to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen gas.
-
Reaction Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen gas. The reaction is considered complete when hydrogen uptake ceases.
-
Work-up and Purification: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the Pd/C catalyst. The solvent is then removed from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Grignard Reaction
The Grignard reaction provides a powerful method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols like this compound. This approach involves the reaction of a ketone with a Grignard reagent (an organomagnesium halide).
Causality Behind Experimental Choices: To synthesize this compound, the retrosynthetic analysis points to two primary disconnection approaches: the reaction of 6-methyl-2-heptanone with methylmagnesium bromide or the reaction of a suitable six-carbon ketone with a bulkier Grignard reagent. The former is often preferred due to the commercial availability and ease of handling of methylmagnesium bromide. The reaction must be carried out under strictly anhydrous (moisture-free) conditions because Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired reaction with the ketone.[11] Diethyl ether or tetrahydrofuran (THF) are commonly used as solvents as they are aprotic and effectively solvate the Grignard reagent. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the Grignard addition and minimize side reactions. A final acidic workup is necessary to protonate the intermediate magnesium alkoxide to yield the final alcohol product.
Experimental Protocol: Synthesis from 6-Methyl-2-heptanone and Methylmagnesium Bromide
This protocol details the synthesis of this compound via the Grignard reaction.
-
Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of bromomethane in anhydrous diethyl ether is added dropwise to initiate the formation of the methylmagnesium bromide reagent.
-
Reaction with Ketone: A solution of 6-methyl-2-heptanone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reflux.
-
Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to afford pure this compound.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Plant-based secondary metabolites as natural remedies: a comprehensive review on terpenes and their therapeutic applications [frontiersin.org]
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- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
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An In-Depth Technical Guide to the Natural Occurrence of Tetrahydromyrcenol for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydromyrcenol (2,6-dimethyloctan-2-ol) is a saturated monoterpenoid alcohol widely utilized in the fragrance industry for its fresh, citrus-lime, and floral-lavender aroma. While its synthetic production and olfactory properties are well-documented, its natural occurrence is a subject of considerable ambiguity. This technical guide provides a comprehensive examination of the current state of knowledge regarding the natural presence of Tetrahydromyrcenol. It delves into the conflicting reports of its discovery in nature, proposes a plausible biosynthetic pathway based on known irregular monoterpene synthesis, and outlines detailed analytical methodologies for its definitive identification and quantification. Furthermore, this guide explores the factors that could influence its natural concentration and discusses the limited available information on its biological activities, identifying key areas for future research. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals interested in the natural sourcing, biosynthesis, and potential applications of this commercially significant molecule.
Section 1: Introduction to Tetrahydromyrcenol
Chemical Profile
Tetrahydromyrcenol is a C10 acyclic tertiary alcohol. Its chemical identity is defined by the following properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 18479-57-7 | [2] |
| Molecular Formula | C10H22O | [3] |
| Molecular Weight | 158.28 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2] |
| Odor Profile | Fresh, citrus, lime, floral, lavender | [2][4] |
Industrial Significance
The primary application of Tetrahydromyrcenol lies in the fragrance industry, where it is valued for its clean, powerful, and stable scent profile.[2] It is a key component in a wide array of consumer products, including perfumes, soaps, detergents, and other household items.[1] Its stability in various chemical environments, such as in the presence of perborate in detergents, makes it a versatile and reliable fragrance ingredient.[2]
Emerging Pharmacological Interest
While extensively reviewed for its toxicological and dermatological safety as a fragrance ingredient, the broader pharmacological activities of Tetrahydromyrcenol remain largely unexplored.[5] The structural similarity of Tetrahydromyrcenol to other monoterpenoids with known biological activities, such as anti-inflammatory and antimicrobial properties, suggests that it may possess untapped therapeutic potential, making it a molecule of interest for drug development professionals.[6][7]
Section 2: The Ambiguous Natural Occurrence of Tetrahydromyrcenol
A critical review of available literature reveals a significant contradiction regarding the natural origin of Tetrahydromyrcenol.
Reports of Natural Occurrence
Several industry-focused sources and fragrance ingredient directories state that Tetrahydromyrcenol is found naturally in pepper (Piper nigrum).[8] However, these claims are not substantiated by peer-reviewed analytical studies of pepper essential oil. Comprehensive GC-MS analyses of Piper nigrum essential oil from various geographical locations have identified a rich and diverse array of monoterpenes and sesquiterpenes, but have not reported the presence of this compound.[9][10][11][12]
Evidence for Synthetic Origin
Conversely, a number of chemical suppliers and databases classify Tetrahydromyrcenol as a synthetic compound, with some explicitly stating it is "not found in nature".[2] This aligns with the lack of definitive identification in published analyses of natural extracts.
Expert Analysis and Causality
The discrepancy likely arises from several factors. It is possible that Tetrahydromyrcenol is present in a specific cultivar of pepper or in a particular part of the plant that has not been extensively studied. Another possibility is that it exists in trace amounts, below the detection limits of older analytical techniques. However, without concrete analytical data from a peer-reviewed source, the claim of its natural occurrence in pepper remains unverified. For researchers and drug development professionals, this ambiguity underscores the critical need for rigorous analytical validation before claiming a natural origin for this compound. Until such evidence is presented, Tetrahydromyrcenol should be considered primarily a nature-identical or synthetic molecule.
Section 3: Proposed Biosynthesis of Tetrahydromyrcenol
Assuming Tetrahydromyrcenol is a natural product, its acyclic, saturated, and irregularly branched structure suggests a biosynthetic pathway divergent from that of common "regular" monoterpenes. Based on the established biosynthesis of irregular monoterpenes in plants like Lavandula (lavender), a plausible pathway can be proposed.
Precursor Synthesis via the MEP Pathway
The biosynthesis of all monoterpenes begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).
Formation of an Irregular Monoterpene Precursor
Unlike regular monoterpenes, which are formed from the head-to-tail condensation of one DMAPP and one IPP molecule to yield geranyl diphosphate (GPP), irregular monoterpenes are derived from the unconventional condensation of two DMAPP molecules. In the case of lavender, the enzyme lavandulyl diphosphate synthase (LPPS) catalyzes the head-to-middle condensation of two DMAPP units to form lavandulyl diphosphate (LPP). A similar enzymatic reaction could lead to an analogous C10 diphosphate precursor for Tetrahydromyrcenol.
Proposed Pathway to Tetrahydromyrcenol
A proposed biosynthetic pathway for Tetrahydromyrcenol is as follows:
-
Formation of an Acyclic Diphosphate: An uncharacterized prenyltransferase could catalyze the non-head-to-tail condensation of two DMAPP molecules to form an acyclic C10 diphosphate intermediate.
-
Hydrolysis to an Alcohol: A phosphatase enzyme would then hydrolyze the diphosphate group, yielding an unsaturated alcohol precursor.
-
Reduction to Tetrahydromyrcenol: Finally, one or more reductase enzymes would catalyze the saturation of the double bonds in the carbon backbone to produce this compound.
Sources
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- 6. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Tetrahydromyrcenol | The Fragrance Conservatory [fragranceconservatory.com]
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Olfactory Properties of 2,6-Dimethyloctan-2-ol Isomers
Abstract: The relationship between molecular stereochemistry and olfactory perception is a cornerstone of modern fragrance science. Enantiomers of a chiral molecule can elicit vastly different scent profiles, yet detailed characterizations for many important fragrance ingredients remain proprietary or sparsely published. This guide provides a comprehensive technical framework for the synthesis, enantioselective separation, and rigorous olfactory characterization of the isomers of 2,6-dimethyloctan-2-ol, a widely used fragrance ingredient commonly known as tetrahydromyrcenol. By presenting detailed, field-proven protocols for chemical analysis and sensory evaluation, this document serves as a complete workflow for researchers and drug development professionals to elucidate the distinct olfactory properties of the (R)- and (S)-enantiomers, thereby enabling a deeper understanding of structure-odor relationships and fostering innovation in fragrance design.
Introduction: The Olfactory Significance of Chirality
This compound (CAS: 18479-57-7), commercially known as tetrahydromyrcenol, is a synthetic tertiary alcohol valued in the fragrance industry for its robust and versatile scent profile.[1] The commercially available racemic mixture is widely described as having a fresh, sweet, and powerful citrus aroma with distinct lime and soft floral notes.[2][3] Its excellent stability in various media, from acidic cleaners to alcoholic lotions, makes it a staple in a vast range of consumer products, including perfumes, soaps, and household cleaners.[2][3]
The molecule possesses a chiral center at the C6 position, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-2,6-dimethyloctan-2-ol and (S)-2,6-dimethyloctan-2-ol. It is a well-established principle in sensory science that the human olfactory system, which is composed of chiral receptors, can differentiate between enantiomers, often perceiving them as having entirely different scents.[4][5] A classic example is carvone, where the (S)-(+)-enantiomer smells of caraway and the (R)-(-)-enantiomer smells of spearmint.
While a difference in the olfactory profiles of the tetrahydromyrcenol enantiomers is therefore highly anticipated, specific public-domain data detailing these differences is notably scarce.[6] This guide provides the scientific and methodological blueprint necessary to systematically investigate and quantify these differences. The following sections detail the synthesis of the racemic compound, a robust protocol for the chiral separation of its enantiomers, and the advanced analytical techniques required to build a complete and reliable olfactory profile for each isomer.
Synthesis of Racemic this compound
The synthesis of tetrahydromyrcenol is well-documented in patent literature. A common and efficient method involves the reductive ring-opening of 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran. This approach provides a high yield of the target racemic alcohol.
Protocol 2.1: Synthesis via Reductive Ring-Opening
-
Rationale: This method is chosen for its efficiency and use of standard laboratory reagents and catalysts. The reaction proceeds via hydrogenation, which cleaves the ether linkage in the pyran ring and reduces the vinyl group to an ethyl group, yielding the desired tertiary alcohol.
-
Materials:
-
2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran
-
Palladium on carbon (Pd/C, 5% w/w) catalyst
-
Hydrogen (H₂) gas
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Suitable solvent (if not performed neat)
-
Filtration apparatus
-
Rotary evaporator and vacuum distillation setup
-
-
Procedure:
-
Charge a high-pressure reactor with 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran and the Pd/C catalyst (typically 1-5% by weight of the starting material).
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with H₂ gas to a pressure of 3-15 bar.
-
Heat the reaction mixture to 20-80°C while stirring vigorously to ensure efficient gas-liquid mixing and contact with the catalyst.
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when H₂ consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting crude product, this compound, can be purified by vacuum distillation to yield the final product with high purity (>97%).[7]
-
Enantioselective Separation by Chiral Gas Chromatography
Resolving the racemic mixture into its constituent enantiomers is the critical next step. Chiral Gas Chromatography (GC) is the method of choice for volatile alcohols like tetrahydromyrcenol, offering high resolution and analytical precision.
Rationale for Method Selection: The separation relies on a Chiral Stationary Phase (CSP) within the GC column. Derivatized cyclodextrins are particularly effective CSPs for resolving chiral alcohols.[8] The toroidal structure of cyclodextrins creates a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation. A β-cyclodextrin column is a logical starting point for method development based on its proven efficacy for similar structures.[9][10]
Caption: Workflow for Synthesis, Separation, and Characterization.
Protocol 3.1: Chiral GC Separation
-
Instrumentation & Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID).
-
Chiral GC Column: e.g., Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar derivatized β-cyclodextrin column.[11]
-
Carrier Gas: Hydrogen or Helium, high purity.
-
Sample: Racemic this compound diluted in methanol or hexane (e.g., 100 ppm).
-
-
GC Conditions (Starting Point for Optimization):
-
Procedure & Validation:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject 1 µL of the prepared sample.
-
Record the chromatogram. Two separated peaks corresponding to the enantiomers should be observed.
-
Optimize the oven temperature program and carrier gas flow rate to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
Perform preparative chromatography or use a fraction collector to isolate pure samples of each enantiomer for subsequent sensory analysis.
-
Physicochemical and Olfactory Characterization
With the enantiomers separated, the next stage is to confirm their identity and build a detailed, comparative olfactory profile.
4.1. Physicochemical Analysis Before sensory evaluation, the purity and identity of the isolated fractions must be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
4.2. Olfactory Analysis: A Methodological Guide The core of the investigation involves using the human nose as a highly sensitive detector to qualify and quantify the aroma of each isomer. This is achieved through a combination of instrumental olfactometry and sensory panel analysis.
Table 1: Template for Comparative Olfactory Profile of this compound Isomers
| Property | (R)-2,6-Dimethyloctan-2-ol | (S)-2,6-Dimethyloctan-2-ol | Racemic Mixture |
|---|---|---|---|
| GC Retention Time (Chiral Column) | e.g., 15.2 min | e.g., 15.8 min | 15.2 min, 15.8 min |
| Primary Odor Descriptors | (To be determined) | (To be determined) | Fresh, Citrus, Lime, Floral[2] |
| Secondary/Nuance Descriptors | (To be determined) | (To be determined) | Sweet, Herbal[3] |
| Odor Intensity (10-point scale) | (To be determined) | (To be determined) | (To be determined) |
| Odor Detection Threshold (ng/L air) | (To be determined) | (To be determined) | (To be determined) |
Detailed Experimental Protocols
5.1. Protocol: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation power of GC with sensory detection.[12] An analyst sniffs the column effluent at a "sniff port" and provides real-time description of the odors as they elute.
Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) System.
-
Instrumentation: A GC system as described in Protocol 3.1, but with the column effluent split between the FID and a heated, humidified olfactometry port.[12]
-
Procedure:
-
Inject a sample of the isolated (R)-isomer onto the chiral GC column.
-
A trained sensory analyst positions their nose at the sniff port and starts a timer synchronized with the GC run.
-
The analyst records the time, duration, intensity, and a detailed description of any odor detected.
-
The process is repeated multiple times and by several panelists to ensure reproducibility.
-
Repeat steps 1-4 for the (S)-isomer.
-
The resulting "olfactogram" is correlated with the FID chromatogram to definitively link the perceived odor to the specific enantiomer peak.[13]
-
5.2. Protocol: Descriptive Sensory Panel Analysis
This method uses a panel of 8-12 trained individuals to develop a consensus vocabulary to describe the fragrances and quantify the intensity of each attribute.[2]
-
Phase 1: Panelist Selection & Training:
-
Select panelists based on their ability to detect and describe basic odors and their interest and availability.
-
Train the panel over several sessions using a wide range of reference aroma standards (e.g., linalool for floral, citral for citrus, etc.) to build a common descriptive language.
-
-
Phase 2: Attribute Generation:
-
In a round-table session, present the panelists with the pure (R)- and (S)-isomers on coded, odorless smelling strips.
-
Panelists individually describe the perceived aromas. The panel leader collects all descriptors and, through discussion, the panel agrees on a final list of 8-15 specific, non-hedonic terms (e.g., "lime peel," "soapy," "woody," "lavender-like") that define the olfactory profiles of the samples.
-
-
Phase 3: Quantitative Evaluation:
-
In individual booths to prevent interaction, provide panelists with coded samples of each isomer.
-
Panelists rate the intensity of each agreed-upon attribute on a structured scale (e.g., a 15-point line scale anchored from "none" to "very strong").
-
The experiment is replicated over several days to ensure data reliability.
-
-
Phase 4: Data Analysis:
-
Analyze the intensity data using statistical methods (e.g., Analysis of Variance - ANOVA) to identify significant differences in the attribute profiles of the (R)- and (S)-isomers.
-
The results can be visualized using tools like spider or radar plots for a clear comparison of the olfactory profiles.
-
Conclusion
The differentiation of enantiomeric odor profiles is fundamental to advancing fragrance chemistry. While this compound is a commercially significant molecule, a detailed public understanding of its isomeric olfactory properties is lacking. The integrated approach presented in this guide—combining targeted synthesis, high-resolution chiral chromatography, instrumental olfactometry, and formal sensory analysis—provides a robust and self-validating framework for this characterization. By following these protocols, researchers can generate the precise, high-quality data needed to define the unique contribution of each enantiomer, paving the way for more refined and innovative uses of this versatile ingredient.
References
A comprehensive list of references will be provided upon request, including clickable URLs to the source materials.
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- 13. Tetrahydromyrcenol | The Fragrance Conservatory [fragranceconservatory.com]
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2,6-Dimethyloctan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethyloctan-2-ol, a tertiary alcohol with the molecular formula C₁₀H₂₂O, presents a compelling case study in stereochemistry, a critical consideration in modern drug development and fine chemical synthesis.[1][2][3] This guide provides a comprehensive technical overview of its molecular structure, the nature of its stereoisomers, and the strategic approaches to their synthesis and separation. As a chiral molecule, the spatial arrangement of its atoms can significantly influence its biological activity and pharmacological properties, making a thorough understanding of its stereochemical landscape essential for researchers in the life sciences. This document delineates the fundamental principles of its chirality, offers insights into plausible synthetic and analytical methodologies, and provides detailed protocols to empower scientific investigation and application.
Molecular Structure and Physicochemical Properties
This compound, also known by synonyms such as Tetrahydro myrcenol, is a saturated acyclic monoterpenoid alcohol.[1][3] Its structure consists of an eight-carbon chain with methyl groups at the second and sixth positions, and a hydroxyl group at the second position.
IUPAC Name: this compound CAS Number: 18479-57-7 Molecular Formula: C₁₀H₂₂O Molecular Weight: 158.28 g/mol [2]
Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Density | 0.823 g/mL at 25°C | [2] |
| Boiling Point | 197-201°C | [2] |
| Flash Point | 185°F | [2] |
| Water Solubility | 281.9 mg/L at 24°C | [2] |
| Refractive Index | n20/D 1.4335 | [2] |
Stereochemistry: The Chiral Nature of this compound
The cornerstone of this guide is the exploration of the stereoisomerism of this compound. A critical analysis of its structure reveals the presence of a single chiral center at the C6 carbon atom. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a 4-methyl-4-hydroxypentan-2-yl group.
The presence of one chiral center gives rise to two stereoisomers that are non-superimposable mirror images of each other. These are known as enantiomers and are designated as (R)-2,6-dimethyloctan-2-ol and (S)-2,6-dimethyloctan-2-ol based on the Cahn-Ingold-Prelog priority rules.
Caption: Enantiomers of this compound.
The differential interaction of these enantiomers with chiral environments, such as biological receptors and enzymes, underscores the importance of their separation and individual characterization in drug development.
Synthetic Strategies for Stereocontrol
The synthesis of a racemic mixture of this compound can be achieved through various established methods for forming tertiary alcohols, such as the Grignard reaction between a suitable ketone (6-methyl-2-heptanone) and a methylmagnesium halide. However, for applications in life sciences, the stereoselective synthesis of a single enantiomer is often the desired goal.
Enantioselective Synthesis
The enantioselective addition of organometallic reagents to prochiral ketones is a powerful strategy for accessing chiral tertiary alcohols. A plausible approach for the synthesis of a specific enantiomer of this compound involves the asymmetric addition of a methyl Grignard reagent to 6-methyl-2-heptanone in the presence of a chiral ligand.
Conceptual Workflow for Enantioselective Grignard Addition:
Caption: Asymmetric synthesis workflow.
Experimental Protocol: Proposed Enantioselective Methylation
This protocol is a representative method based on established principles of asymmetric Grignard additions to ketones.[4][5][6] Optimization of the chiral ligand, solvent, and reaction conditions would be necessary to achieve high enantioselectivity for this compound.
-
Catalyst Preparation: In a flame-dried, argon-purged flask, a chiral ligand (e.g., a derivative of TADDOL or a chiral amino alcohol) is dissolved in an anhydrous solvent such as toluene or THF. The Grignard reagent (e.g., methylmagnesium bromide) is added dropwise at a low temperature (e.g., -78 °C) to form the chiral catalyst complex.
-
Asymmetric Addition: A solution of 6-methyl-2-heptanone in the same anhydrous solvent is added slowly to the catalyst mixture at -78 °C. The reaction is stirred at this temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched this compound.
Chiral Resolution of Racemic Mixtures
An alternative to enantioselective synthesis is the resolution of a racemic mixture. This can be achieved through several methods, with kinetic resolution being a prominent technique.
Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.[7] For instance, an enzymatic acylation could selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.
Conceptual Workflow for Kinetic Resolution:
Caption: Kinetic resolution workflow.
Analytical Techniques for Stereochemical Analysis
The determination of enantiomeric purity is a critical aspect of working with chiral molecules. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Proposed Chiral HPLC Method
This protocol provides a starting point for the chiral separation of this compound enantiomers.[10] Optimization of the mobile phase and column is likely necessary.
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column such as Chiralpak® IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation.
-
Sample Preparation: A dilute solution of the this compound sample in the mobile phase.
-
Analysis: The sample is injected onto the column, and the chromatogram is recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce diastereomeric interactions that result in separate signals for each enantiomer. This allows for the determination of their relative concentrations.
Conclusion
This compound serves as an excellent model for understanding the fundamental principles of stereochemistry and their practical implications in scientific research and development. The presence of a single chiral center necessitates a careful consideration of its stereoisomers in any biological or chemical application. The synthetic and analytical methodologies outlined in this guide provide a robust framework for the preparation and characterization of the enantiomers of this compound. For researchers and professionals in drug development, a thorough grasp of these concepts and techniques is indispensable for the rational design and synthesis of chiral molecules with desired therapeutic properties.
References
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved January 14, 2026, from [Link]
- Da, C.-S., Wang, J.-R., Yin, X.-G., Fan, X.-Y., Liu, Y., & Yu, S.-L. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(24), 5578–5581.
- López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Journal of the American Chemical Society, 126(40), 12784–12785.
- Chemical Science. (2019). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry.
- Agilent Technologies. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Englebienne, P., Schulz, H., & Nudelman, N. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 5(12), 598.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- MDPI. (2021).
- Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
- ChemicalBook. (n.d.). 2,6-DIMETHYLOCTANE(2051-30-1) 1H NMR spectrum.
- SpectraBase. (n.d.). 2,6-Dimethylocta-2,6-dien-1-ol - Optional[13C NMR] - Chemical Shifts.
- MDPI. (2023).
- Lookchem. (n.d.). Stereoselective synthesis of 2,6-syn-dimethyl-tetrahydropyran derivatives, important segments of marine polycyclic ethers, by unique insertion of the methyl group.
- PubChem. (n.d.). 5,6-Dimethyloctan-2-ol.
- Macmillan Group. (n.d.). Dynamic Kinetic Resolutions.
- NIST. (n.d.). 2-Octanol, 2,6-dimethyl-.
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ChemBK. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Benchchem. (n.d.).
- MDPI. (2024).
- PMC. (2023).
- MDPI. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.
- PMC. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.
- NIST. (n.d.). 2,6-dimethyloct-6-en-2-ol.
- NIST. (n.d.). 2-Octanol, 2,6-dimethyl-.
- NIST. (n.d.). 2-Octanol, 2,6-dimethyl-.
- PubChem. (n.d.). 2,6-Dimethyl-4-octanol.
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An In-depth Technical Guide to the Solubility and Stability of 2,6-Dimethyloctan-2-ol
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2,6-dimethyloctan-2-ol, a tertiary alcohol of interest to researchers, scientists, and professionals in drug development and formulation. This document delves into the core principles governing its solubility and stability, offering both theoretical insights and detailed, field-proven experimental protocols for their evaluation.
Introduction: The Molecular Landscape of this compound
This compound, with the molecular formula C10H22O, is a saturated tertiary alcohol.[1][2] Its structure, characterized by a ten-carbon chain with methyl groups at positions 2 and 6 and a hydroxyl group on the second carbon, dictates its physical and chemical behavior. Understanding its solubility and stability is paramount for its effective application in various scientific and industrial contexts, particularly in formulation science where predicting the behavior of a molecule in different solvent systems and under various stress conditions is fundamental.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H22O | [1][2] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.823 g/mL at 25°C | [1] |
| Boiling Point | 197-201°C | [1] |
| Water Solubility | 281.9 mg/L at 24°C | [1] |
Part 1: Solubility Profile and Determination
The solubility of an active pharmaceutical ingredient (API) or a key excipient is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle is a foundational concept in predicting solubility. The polarity of a molecule, influenced by its functional groups and overall structure, governs its miscibility with different solvents.
Theoretical Framework: Predicting Solubility
This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding. However, the long, branched alkyl chain (C10H21) is nonpolar and dominates the molecule's overall character. This dual nature suggests that this compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents with lower polarity. Its predicted qualitative solubility profile is summarized below.
Table 2: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water | Low | The large nonpolar hydrocarbon chain outweighs the polarity of the single hydroxyl group. |
| Ethanol, Isopropanol | Miscible | The presence of a hydroxyl group allows for miscibility with other short-chain alcohols. | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | The moderate polarity of these solvents can accommodate both the polar and nonpolar regions of the molecule. |
| Nonpolar | Hexane, Toluene | Highly Soluble | The nonpolar nature of the solvent readily solvates the long alkyl chain of this compound. |
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5] This protocol outlines the steps to quantitatively determine the solubility of this compound in various solvents.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solute should be visually confirmed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C ± 1°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solute to settle.
-
Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the undissolved solute.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated GC-FID or GC-MS method to determine the concentration of this compound.
-
Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Part 2: Stability Profile and Assessment
Stability testing is a critical component of drug development and formulation, providing evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide a framework for stability testing of new drug substances and products.[6][7][8][9]
Theoretical Framework: Intrinsic Stability of a Tertiary Alcohol
The chemical stability of this compound is largely dictated by its tertiary alcohol functionality.
-
Oxidative Stability: Tertiary alcohols are generally resistant to oxidation under standard conditions.[10] This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the typical oxidation mechanisms that convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.[10] Significant degradation through oxidation would require harsh conditions that lead to the cleavage of carbon-carbon bonds.[10]
-
Hydrolytic Stability: As an alcohol, this compound is not susceptible to hydrolysis. However, under strong acidic conditions and elevated temperatures, it can undergo acid-catalyzed dehydration to form an alkene.[11] This reaction proceeds via an E1 mechanism involving a carbocation intermediate.[11] The stability in basic conditions is expected to be high.
-
Photostability: While many alcohols are relatively photostable, high-energy UV light can induce photochemical reactions. For tertiary alcohols, photocatalytic degradation can lead to C-C bond cleavage.[12][13]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. The following protocols are designed based on ICH guidelines to assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under thermal, hydrolytic (acidic and basic), oxidative, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Suitable organic solvent (e.g., methanol, acetonitrile)
-
Temperature-controlled ovens
-
Photostability chamber with a calibrated light source (ICH Q1B)
-
pH meter
-
Validated stability-indicating analytical method (e.g., GC-MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 1N HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At specified time points, withdraw an aliquot, neutralize it with 1N NaOH, and dilute to the initial concentration.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 1N NaOH. Store at an elevated temperature (e.g., 60°C) for a defined period. At specified time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute to the initial concentration.
-
Oxidation: Mix the sample solution with an equal volume of 30% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions.
-
-
Analysis:
-
At each time point, analyze the stressed samples and a control sample (stored under normal conditions) using a validated stability-indicating GC-MS method.
-
The method should be capable of separating the parent compound from any potential degradation products.
-
Quantify the amount of this compound remaining and identify any significant degradation products.
-
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Part 3: Analytical Methodologies for Quantification
Accurate and precise analytical methods are essential for both solubility and stability studies. Gas chromatography is a well-suited technique for the analysis of volatile compounds like this compound.
Recommended Analytical Technique: Gas Chromatography (GC)
GC, coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification and structural elucidation of degradation products, is the recommended analytical approach.[14][15]
Table 3: Recommended GC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms) | Provides good separation of nonpolar to moderately polar compounds based on boiling point. |
| Injector Temperature | 250°C | Ensures complete volatilization of the analyte without thermal degradation. |
| Oven Program | Initial temp: 80°C, ramp to 220°C | A temperature ramp allows for the separation of the analyte from any potential impurities or degradation products with different boiling points. |
| Detector | FID or MS | FID offers high sensitivity and a wide linear range for quantification. MS provides mass spectral data for positive identification. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |
Method Validation
Any analytical method used for these studies must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. Its physicochemical properties, largely governed by its tertiary alcohol structure and long alkyl chain, indicate low aqueous solubility and high stability against oxidation. However, it may be susceptible to degradation under acidic and photolytic stress.
The detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies offer a robust approach for generating reliable data. Furthermore, the recommended and validated GC-based analytical methodologies are crucial for obtaining accurate quantitative results. By following the principles and procedures outlined in this guide, researchers and formulation scientists can effectively characterize this compound, enabling its successful application in their respective fields.
References
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003). [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. (2025). [Link]
-
Q1A(R2) Guideline. ICH. (n.d.). [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025). [Link]
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This compound. ChemBK. (2024). [Link]
-
Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. PMC - NIH. (n.d.). [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (2015). [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. (n.d.). [Link]
-
Types of Alcohols – Primary, Secondary and Tertiary Alcohols. BYJU'S. (n.d.). [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. (2024). [Link]
-
Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). NIH. (2019). [Link]
-
2-Octanol, 2,6-dimethyl-. NIST WebBook. (n.d.). [Link]
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A Senior Application Scientist's Guide to the Thermal Analysis of 2,6-Dimethyloctan-2-ol
Foreword: Characterizing a Key Aroma Compound
2,6-Dimethyloctan-2-ol, known commercially as tetrahydromyrcenol, is a tertiary aliphatic alcohol valued for its clean, floral, and citrus-like aroma.[1] Its stability and pleasant scent profile make it a cornerstone ingredient in the fragrance industry, from fine perfumes to consumer household products.[1] For researchers and formulation scientists, a thorough understanding of its thermal properties is not merely academic; it is fundamental to ensuring product stability, predicting shelf-life, establishing safety parameters during manufacturing and transport, and controlling its release characteristics in various matrices.
This technical guide provides a comprehensive framework for the thermal characterization of this compound. We move beyond rote procedural descriptions to explore the causal relationships behind experimental design, ensuring that the data generated is not only accurate but also deeply informative. The protocols herein are designed to be self-validating, providing a robust foundation for research, development, and quality control applications.
Foundational Physicochemical Properties
Before undertaking thermal analysis, a review of the compound's known physical and chemical properties is essential. These values provide the necessary context for designing experimental temperature ranges and interpreting the resulting data.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Tetrahydromyrcenol, 2,6-Dimethyl-2-octanol | [2][3] |
| CAS Number | 18479-57-7 | [2][3] |
| Molecular Formula | C₁₀H₂₂O | [2][4] |
| Molecular Weight | 158.28 g/mol | [2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 197-201 °C (at 760 mm Hg) | [4] |
| Melting Point | -1.53 °C (Estimated) | [4] |
| Density | 0.823 g/mL at 25 °C | [4] |
| Flash Point | 85 °C (185 °F) | [4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids |
Core Methodologies: TGA and DSC
Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature or time.[5] For a volatile liquid like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent and powerful methods.
Thermogravimetric Analysis (TGA)
Principle of Operation: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[5][6] This technique is exceptionally useful for determining thermal stability, volatility, and the kinetics of decomposition.[7] The output, a TGA curve, plots mass percentage against temperature, while its first derivative (the DTG curve) highlights the rate of mass change.[5]
Application to this compound: For this compound, TGA is primarily used to precisely measure its volatility profile. A single, sharp weight loss event corresponding to its boiling point is expected. Any significant mass loss before this point could indicate the presence of more volatile impurities, while mass remaining after the boiling point might suggest less volatile contaminants or decomposition products. If heated to higher temperatures, TGA can also reveal the onset and profile of thermal decomposition.
Differential Scanning Calorimetry (DSC)
Principle of Operation: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature while they are subjected to a controlled temperature program.[8][9] This differential heat flow is recorded as a function of temperature, revealing thermal transitions such as melting, crystallization, and glass transitions.[10]
Application to this compound: DSC is the definitive tool for observing phase transitions. For this compound, a typical experiment involves cooling the liquid sample to induce solidification and then heating it to observe the melting transition. The resulting endotherm provides a precise melting point and the enthalpy of fusion (ΔHfus), which is a critical parameter for purity analysis and physical stability studies.
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols grounded in established analytical principles. Adherence to these steps, particularly instrument calibration and verification, is critical for generating trustworthy and reproducible data.
TGA Protocol for Volatility and Stability Analysis
This protocol is designed to characterize the volatilization profile and identify the onset of any thermal decomposition.
Step 1: Instrument Preparation & Calibration
-
Ensure the TGA microbalance is level and has been allowed to electronically stabilize.
-
Perform a temperature calibration using certified magnetic standards (e.g., Nickel) according to your instrument's standard operating procedure.
-
Verify mass accuracy using a certified calibration weight.
Step 2: Sample Preparation
-
Select an appropriate sample pan (typically platinum or alumina).
-
Using a calibrated micropipette, dispense 5–10 mg of this compound directly into the center of the pan. The use of a small sample mass minimizes thermal gradients within the sample.
-
Record the exact initial mass.
Step 3: Experimental Setup
-
Place the sample pan onto the TGA balance mechanism.
-
Set the purge gas. An inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min is crucial to prevent oxidative decomposition and to efficiently sweep evolved vapors away from the sample.[6]
-
Define the thermal method:
-
Equilibrate: at 30 °C for 5 minutes.
-
Ramp: from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and produces sharp, well-defined transitions.[11]
-
Isothermal: Hold at 400 °C for 2 minutes (optional, to ensure all material has decomposed or volatilized).
-
Step 4: Data Acquisition & Analysis
-
Initiate the experiment and monitor the mass loss curve in real-time.
-
Upon completion, analyze the data to determine:
-
Onset Temperature of Volatilization: The temperature at which significant mass loss begins.
-
Peak Temperature (from DTG curve): The temperature of the maximum rate of mass loss, which should correlate closely with the boiling point.
-
Residual Mass: The percentage of mass remaining at a specified temperature (e.g., 250 °C). For a pure, stable sample, this should be near 0%.
-
Caption: Workflow for TGA analysis of this compound.
DSC Protocol for Phase Transition Analysis
This protocol is designed to measure the melting point and enthalpy of fusion.
Step 1: Instrument Preparation & Calibration
-
Perform a temperature and enthalpy calibration using a certified Indium standard. This is a critical step for ensuring the accuracy of measured transition temperatures and energies.
-
Ensure the DSC cell is clean and dry.
Step 2: Sample Preparation
-
Select aluminum DSC pans suitable for volatile samples (hermetically sealed pans are required to prevent mass loss during the experiment).
-
Place an empty pan and lid on a microbalance and tare.
-
Pipette 3-5 mg of this compound into the pan.
-
Hermetically seal the pan using a sample press. A proper seal is paramount to prevent evaporation, which would manifest as a broad, sloping endotherm, obscuring the true melting peak.
-
Prepare an identical empty, sealed pan to be used as the reference.
Step 3: Experimental Setup
-
Place the sealed sample pan in the sample position and the empty reference pan in the reference position of the DSC cell.
-
Set the purge gas (Nitrogen at 20-50 mL/min) to maintain a dry, inert atmosphere.
-
Define the thermal method (Heat-Cool-Heat):
-
Equilibrate: at 25 °C.
-
Ramp 1 (Cooling): Cool from 25 °C to -50 °C at 10 °C/min. This step induces crystallization.
-
Isothermal 1: Hold at -50 °C for 5 minutes to ensure complete solidification.
-
Ramp 2 (Heating): Heat from -50 °C to 50 °C at 10 °C/min. This is the data collection step for observing the melting transition.
-
Step 4: Data Acquisition & Analysis
-
Initiate the experiment.
-
Upon completion, analyze the heating curve (Ramp 2):
-
Melting Point (Tₘ): Determined as the onset temperature or the peak temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. The instrument software performs this calculation.[10]
-
Caption: Workflow for DSC analysis of this compound.
Interpreting the Data: Expected Results
The data obtained from these analyses provide a thermal fingerprint of the sample. Below are the expected results for a high-purity sample of this compound.
| Analysis | Parameter | Expected Result | Interpretation |
| TGA | Onset of Mass Loss | ~180 - 195 °C | Corresponds to the beginning of volatilization near the boiling point. |
| DTG Peak | ~198 - 202 °C | The maximum rate of volatilization, aligning with the literature boiling point. | |
| Residual Mass @ 220 °C | < 0.5% | Indicates a pure sample with no non-volatile impurities. | |
| DSC | Crystallization Temp. (T꜀) | Variable (Exotherm on cooling) | Reflects the temperature of solidification. May show supercooling. |
| Melting Point (Tₘ) | -2.0 to -1.0 °C | A sharp endothermic peak confirming the identity and purity of the compound. | |
| Enthalpy of Fusion (ΔHfus) | Sample-specific value (J/g) | The energy required to melt the solid. A lower value can indicate lower purity. |
Safety & Handling Considerations
As a Senior Application Scientist, it is imperative to emphasize that robust data generation begins with safe laboratory practice.
-
Combustibility: this compound is a combustible liquid. Keep it away from open flames, sparks, and hot surfaces.
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[12][13]
-
Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[14]
-
Disposal: Dispose of waste materials in accordance with approved local, state, and federal regulations.
Conclusion
The thermal analysis of this compound by TGA and DSC provides critical, quantitative data on its volatility, thermal stability, and phase behavior. A TGA analysis offers a precise measure of its volatilization profile, serving as a powerful tool for purity assessment and stability screening. Complementarily, DSC provides an accurate determination of the melting point and enthalpy of fusion, which are fundamental parameters for physical characterization. By following the detailed, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can generate high-integrity data to support formulation development, ensure quality control, and deepen the fundamental understanding of this important aroma compound.
References
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This compound - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]
-
Gomez, C. A., et al. (2017). Thermal behavior and kinetics assessment of ethanol/gasoline blends during combustion by thermogravimetric analysis. Journal of Thermal Analysis and Calorimetry, 127, 231–239. Available from: [Link]
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2-Octanol, 2,6-dimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
2-Octanol, 2,6-dimethyl-. (n.d.). NIST Chemistry WebBook (Notes). Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet: 2,6-Dimethylheptan-2-ol. (n.d.). Chemos GmbH & Co.KG. Available from: [Link]
-
TGA and DTG thermogram of solidified ethanol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
2-Octanol, 2,6-dimethyl- (Kovats RI). (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Thermogravimetric analysis. (2024). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Thermogravimetric Analysis. (n.d.). University of Nebraska-Lincoln. Retrieved January 14, 2026, from [Link]
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2-Octanol, 2,6-dimethyl- (Normal alkane RI). (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Brugnerotto, J., et al. (2001). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-768. Available from: [Link]
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Differential Scanning Calorimetry. (n.d.). Janna Maranas Research Group, Penn State. Retrieved January 14, 2026, from [Link]
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2,6-Dimethyloctan-2-ol safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of 2,6-Dimethyloctan-2-ol
Introduction
This compound (CAS No. 18479-57-7), also known as tetrahydromyrcenol, is a tertiary alcohol utilized in various industrial applications, notably as a fragrance ingredient.[1][2] Its prevalence in research and development settings necessitates a thorough understanding of its physicochemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses tailored for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a proactive safety culture grounded in scientific principles.
Section 1: Physicochemical and Toxicological Profile
A foundational understanding of a substance's properties is critical for anticipating its behavior and handling it safely.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. These characteristics, particularly its combustible nature and low water solubility, dictate the necessary storage and spill response measures.
| Property | Value | Source |
| CAS Number | 18479-57-7 | [1][2] |
| Molecular Formula | C₁₀H₂₂O | [1][2] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 197-201°C (at standard pressure) | [3] |
| Density | ~0.823 g/mL at 25°C | [3] |
| Flash Point | 185°F (~85°C) | [3] |
| Water Solubility | 281.9 mg/L at 24°C (Low) | [3] |
Toxicological Summary
The toxicological profile of this compound is characterized primarily by irritant properties rather than high acute toxicity.
-
Acute Toxicity: The substance exhibits low acute toxicity. The acute oral LD50 value in rats and the acute dermal LD50 value in rabbits both exceeded 5 g/kg, indicating that a large quantity would be required to cause lethal effects through ingestion or skin contact.[3][4]
-
Skin and Eye Irritation: The primary health hazards are skin and eye irritation.[5][6] Direct contact can lead to redness and discomfort. Prolonged or repeated skin contact may defat the skin, leading to dermatitis.
-
Sensitization: It is not classified as a skin sensitizer based on available animal and human test data.[4]
-
Environmental Hazard: The compound is recognized as being harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] This necessitates responsible disposal to prevent environmental release.
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 : Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A / 2 | H319 : Causes serious eye irritation. |
| Flammable Liquids | 4 | H227 : Combustible liquid. |
-
Causality of Hazards:
-
H315 (Skin Irritation): As a lipophilic alcohol, this compound can disrupt the lipid barrier of the skin, leading to irritation. This is a direct chemical interaction requiring the use of appropriate gloves.
-
H319 (Serious Eye Irritation): The mucous membranes of the eyes are highly sensitive. Direct contact with droplets or vapor can cause significant irritation, necessitating the use of sealed eye protection.[5][6]
-
H227 (Combustible Liquid): With a flash point of ~85°C, this substance does not ignite easily at ambient temperatures.[3][7] However, it will ignite if heated or exposed to a significant ignition source.[7] This classification mandates storage away from heat and open flames and the use of non-sparking tools for large-scale transfers.[8][9]
-
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls
The first line of defense is to minimize vapor concentration and prevent contact at the source.
-
Ventilation: All handling procedures should be performed in a well-ventilated area to maintain airborne concentrations below exposure limits.[5][6] For procedures with a high risk of aerosolization (e.g., heating, sonicating), a chemical fume hood is required.
-
Eyewash and Safety Showers: Readily accessible and tested emergency eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed.
Caption: General laboratory workflow for handling this compound.
Safe Handling Protocol
-
Preparation: Designate a specific area for handling. Ensure the area is clean, well-ventilated, and free of ignition sources. [7]2. PPE: Don all required PPE as described in Section 3.
-
Dispensing: When transferring, pour slowly to avoid splashing. For transfers of large volumes (>1 liter), ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity. [8][9]Use only non-sparking tools. [8]4. Hygiene: Avoid direct contact with the substance. [8]Wash hands thoroughly with soap and water after handling and before breaks. [6][10]Do not eat, drink, or smoke in the laboratory. [6]5. End of Work: Tightly close the container and return it to its designated storage location. [8][10]Clean and decontaminate the work surface.
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area. [5][8]The storage location should be away from direct sunlight and sources of heat or ignition. [7][8]* Containers: Keep containers tightly closed to prevent vapor leakage. [8][10]* Incompatibilities: Store separately from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.
Section 5: Emergency Response Protocols
A clear and practiced emergency plan is crucial for mitigating the consequences of an incident.
First-Aid Measures
-
Inhalation: Move the exposed individual to fresh air and keep them at rest in a comfortable position for breathing. [10]If discomfort or irritation persists, seek medical advice.
-
Skin Contact: Immediately remove all contaminated clothing. [10]Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes. [10]If skin irritation occurs, seek medical attention. [5]* Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. [10]Remove contact lenses if present and easy to do so. [5][10]Continue rinsing. If eye irritation persists, get medical advice/attention. [5][10]* Ingestion: Do NOT induce vomiting. [8]Rinse the mouth with water. [5]Call a poison center or doctor if you feel unwell. [7]
Spill and Fire Response
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A Technical Guide to the Historical Synthesis and Characterization of 2,6-Dimethyloctan-2-ol (Tetrahydromyrcenol)
Abstract
This technical guide provides a comprehensive overview of the historical discovery and isolation of 2,6-Dimethyloctan-2-ol, a significant aliphatic tertiary alcohol widely known in the fragrance industry as Tetrahydromyrcenol. Contrary to a history of extraction from a natural source, the story of this compound is one of synthetic innovation, born from the burgeoning field of industrial fragrance chemistry in the mid-20th century. This document will detail the initial documented synthesis, the evolution of its manufacturing processes, and the parallel advancements in analytical techniques required for its characterization and quality control. We will explore the causality behind the experimental choices, from the selection of precursors and catalysts in its synthesis to the methods of its purification and identification, providing a deep insight into the scientific and industrial journey of this important aroma chemical.
Introduction: A Synthetic Genesis in the World of Fragrance
This guide will demonstrate that the "discovery" of this compound is, in fact, the story of its first deliberate synthesis, and its "isolation" is the chronicle of its purification and characterization from a reaction mixture. This compound is a prime example of how organic chemistry has shaped the sensory world of consumer products, from fine perfumes to household goods.
The Historical Context: The Rise of German Chemical Industry and Synthetic Aromas
Germany has a profound history in the development of modern chemistry, particularly in the realm of synthetic dyes and, subsequently, fragrances.[2] In the late 19th and early 20th centuries, companies that would later form the conglomerate I.G. Farben were at the forefront of chemical innovation. This industrial environment fostered the expertise in catalysis, high-pressure reactions, and large-scale organic synthesis necessary for the creation of novel molecules. The first synthetic fragrances emerged in the late 1800s, and by the mid-20th century, the creation of synthetic aroma chemicals was a sophisticated and highly competitive field.[2] It is within this context of advanced industrial chemistry that the first synthesis of this compound was achieved.
The First Documented Synthesis: German Patent DE1118190
The earliest public record detailing a method for the preparation of Tetrahydromyrcenol is found in German patent DE1118190. While the exact date of the very first synthesis in a lab is not documented, this patent provides the first formal description of a viable synthetic route.
-
Patent Number: DE1118190
-
Title (Translated): Process for the preparation of tetrahydromyrcenol
-
Applicant/Inventor Information: While the public documentation for this specific patent does not readily list the individual inventors, the applicant is a key piece of information that would be found on the original document, likely a major chemical company of that era.
The core of the process described in this patent is the hydrogenation of alloocimenol isomers . This method is a classic example of creating a saturated alcohol from an unsaturated precursor, a common strategy in industrial organic synthesis.
Methodologies of Synthesis and Isolation
The synthesis of this compound has evolved from the initially patented methods to more refined and economically viable processes. This section details the historical method and contrasts it with a modern approach.
Historical Protocol: Hydrogenation of Alloocimenol Isomers (Based on DE1118190)
The process outlined in patent DE1118190 involves the catalytic hydrogenation of a mixture of alloocimenol isomers. Alloocimenol, an unsaturated tertiary alcohol, serves as the direct precursor. The fundamental principle is the addition of hydrogen across the double bonds in the carbon skeleton to yield the saturated alcohol, this compound.
Experimental Protocol:
-
Catalyst Preparation: A suitable hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is suspended in an appropriate solvent (e.g., ethanol or ethyl acetate) within a high-pressure reactor (autoclave). The choice of a noble metal catalyst like palladium is due to its high activity and selectivity for the reduction of carbon-carbon double bonds.
-
Reaction Setup: The alloocimenol isomer mixture is introduced into the reactor.
-
Hydrogenation: The reactor is sealed and purged with nitrogen to remove oxygen, which can deactivate the catalyst and pose a safety hazard. It is then pressurized with hydrogen gas to a specified pressure (e.g., 10-50 atm). The reaction mixture is heated (e.g., to 50-100 °C) and agitated to ensure efficient contact between the substrate, catalyst, and hydrogen.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Isolation and Purification:
-
The reactor is cooled, and the excess hydrogen pressure is safely vented.
-
The reaction mixture is filtered to remove the solid catalyst. This step is critical to prevent contamination of the final product.
-
The solvent is removed from the filtrate by rotary evaporation.
-
The resulting crude this compound is then purified by vacuum distillation to separate it from any unreacted starting material and high-boiling byproducts.
-
Workflow Diagram: Historical Synthesis of this compound
Caption: Workflow for the historical synthesis of this compound.
Modern Industrial Synthesis: A Comparative Perspective
While the hydrogenation of specific precursors remains the core principle, modern industrial synthesis often utilizes more readily available and cost-effective starting materials, such as geraniol or myrcene. These are abundant natural terpenoids.
A common modern route involves the catalytic hydrogenation of geraniol. This process not only reduces the carbon-carbon double bonds but also the primary alcohol group, leading to the saturated hydrocarbon 2,6-dimethyloctane, which can then be functionalized. However, more direct routes involve the selective hydrogenation of unsaturated precursors that already have the tertiary alcohol group, such as 2,6-dimethyloct-6-en-2-ol. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the desired saturated alcohol.
Analytical Characterization: From Classical Methods to Modern Spectrometry
The characterization and quality control of a synthetic compound like this compound are paramount. The analytical techniques available have evolved significantly since its first synthesis.
Early Characterization Techniques (Mid-20th Century)
At the time of its initial synthesis, chemists would have relied on a set of classical physical and chemical methods to characterize the compound:
-
Boiling Point Determination: A primary indicator of purity for a liquid.
-
Refractive Index: Measured with a refractometer, this is a sensitive measure of a substance's identity and purity.
-
Density Measurement: Another important physical constant for identification.
-
Elemental Analysis: To confirm the empirical formula (C10H22O).
-
Wet Chemical Tests: To confirm the presence of a hydroxyl group and the absence of unsaturation (e.g., bromine test).
Modern Analytical Workflow
Today, a comprehensive suite of sophisticated analytical techniques is employed to ensure the identity, purity, and quality of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating volatile compounds and identifying them based on their mass spectra and retention times. It is used to determine the purity of the product and to identify any byproducts or impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the overall structure of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the characteristic broad absorption of the O-H bond in the alcohol.
Diagram: Evolution of Analytical Techniques for Terpene Alcohols
Caption: Evolution of analytical techniques for terpene alcohol characterization.
Physicochemical Properties and Applications
The successful synthesis and purification of this compound yielded a compound with desirable properties for the fragrance industry.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Common Name | Tetrahydromyrcenol | |
| CAS Number | 18479-57-7 | |
| Molecular Formula | C₁₀H₂₂O | |
| Molar Mass | 158.28 g/mol | |
| Appearance | Colorless liquid | |
| Odor Profile | Fresh, citrus-floral, sweet, with lime notes | |
| Boiling Point | 197-201 °C | |
| Density | ~0.823 g/mL at 25 °C | |
| Refractive Index (n20/D) | ~1.4335 |
The pleasant and stable fresh-floral-citrus scent of this compound has made it a versatile and widely used ingredient in a vast array of products, including perfumes, soaps, detergents, and other household goods. Its stability in various formulations is a key advantage offered by its saturated structure.
Conclusion
The history of this compound is a compelling narrative of chemical innovation rather than natural discovery. Its genesis, formally documented in the mid-20th century through German patent DE1118190, was a direct result of the advanced state of industrial organic synthesis at the time. The journey from its initial preparation via the hydrogenation of alloocimenol isomers to modern, more efficient synthetic routes showcases the continuous drive for improvement in the chemical industry. The parallel evolution of analytical techniques, from classical physical measurements to sophisticated spectroscopic methods, has been crucial in ensuring the quality and consistency of this important synthetic fragrance. This compound thus stands as a testament to the power of synthetic chemistry to create molecules that shape our sensory experience of the world.
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The History of Perfume and Eau de Cologne. Czech & Speake. Accessed January 14, 2026. [Link]
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THE GERMAN APPROACH TO PERFUMERY. Essencional. Accessed January 14, 2026. [Link]
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Fragrance Oils and Synthetics Exposed. The Northwest School of Aromatic Medicine. Accessed January 14, 2026. [Link]
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tetrahydromyrcenol, 18479-57-7. The Good Scents Company. Accessed January 14, 2026. [Link]
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The Evolution of Terpene Extraction Techniques. Gold Coast Terpenes. Accessed January 14, 2026. [Link]
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Extraction and Analysis of Terpenes/Terpenoids. PMC - NIH. Accessed January 14, 2026. [Link]
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Tetrahydromyrcenol | C10H22O | CID 86751. PubChem - NIH. Accessed January 14, 2026. [Link]
-
2-Octanol, 2,6-dimethyl-. NIST WebBook. Accessed January 14, 2026. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2,6-Dimethyloctan-2-ol via Catalytic Hydrogenation
Abstract
This document provides a comprehensive technical guide for the synthesis of 2,6-dimethyloctan-2-ol, also known as tetrahydrolinalool, through the catalytic hydrogenation of its unsaturated precursor, 2,6-dimethyloct-7-en-2-ol (dihydromyrcenol). This tertiary alcohol is a valuable compound in the fragrance industry, prized for its stability and pleasant floral aroma.[1][2][3] The protocols detailed herein are designed for researchers in organic synthesis, process chemistry, and drug development, offering a robust and scalable methodology. We will explore the underlying chemical principles, provide step-by-step experimental procedures, discuss critical safety considerations, and outline analytical methods for product verification.
Introduction & Scientific Background
This compound (tetrahydrolinalool) is a saturated monoterpenoid alcohol. Its stability against oxidation makes it a preferred substitute for the less stable linalool in various applications, including perfumes, soaps, and cosmetics.[1][3] The primary industrial synthesis route involves the hydrogenation of unsaturated precursors.[2][3][4]
The core of this application note is the catalytic hydrogenation of the carbon-carbon double bond in 2,6-dimethyloct-7-en-2-ol. This reaction is a classic example of heterogeneous catalysis, where a solid catalyst facilitates the addition of molecular hydrogen across the alkene functional group.
Reaction Scheme: C₁₀H₂₀O (2,6-dimethyloct-7-en-2-ol) + H₂ --(Catalyst)--> C₁₀H₂₂O (this compound)
The choice of catalyst is critical for achieving high conversion and selectivity. Common catalysts for this transformation include noble metals like Palladium on an activated carbon support (Pd/C) or Raney® Nickel, a high-surface-area nickel sponge.[5][6][7] These catalysts operate by adsorbing both the hydrogen gas and the alkene onto their surface, lowering the activation energy for the syn-addition of hydrogen atoms.[8]
An alternative, though more complex, pathway involves a Grignard reaction to construct the tertiary alcohol moiety, followed by hydrogenation to saturate the alkene.[9] For instance, reacting 6-methyl-5-hepten-2-one with a methylmagnesium halide Grignard reagent yields the unsaturated alcohol precursor, which is then hydrogenated.[9]
This guide will focus on the direct hydrogenation of commercially available 2,6-dimethyloct-7-en-2-ol, a more direct and efficient route.
Safety & Hazard Management
Catalytic hydrogenation involves significant hazards that must be rigorously managed. The primary risks are associated with the use of flammable hydrogen gas under pressure and pyrophoric catalysts.[10][11]
Key Hazards:
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Odorless and leaks are difficult to detect.[11][12]
-
Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel, especially after use (spent catalyst), can ignite spontaneously upon exposure to air.[10][11][13]
-
High-Pressure Equipment: Reactors must be rated for the intended operating pressure and handled according to strict protocols to prevent catastrophic failure.[13][14]
-
Solvents: Flammable organic solvents are often used, posing a fire risk.[10]
Mandatory Safety Protocols:
-
Dedicated Workspace: All hydrogenation reactions must be conducted in a certified, well-ventilated fume hood, free of clutter and ignition sources.[12][14]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.[12]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[11][13]
-
Catalyst Handling: Never handle dry, used catalysts in the open air. Keep the catalyst wet with solvent or water at all times.[11][13] Transfer spent catalyst to a dedicated waste container, ensuring it remains submerged in water.[10]
-
Leak Testing: Before every reaction, the entire apparatus must be pressure-tested with an inert gas to ensure there are no leaks.[14]
-
Pressure and Temperature Monitoring: Reactions should never be left unattended.[11] Continuously monitor the temperature and pressure, as hydrogenation is an exothermic process that can lead to a runaway reaction if not properly cooled.[13]
Experimental Protocols
This section details the step-by-step procedure for the synthesis of this compound. Two protocols are provided, utilizing Palladium on Carbon and Raney® Nickel, respectively.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is preferred for its reliability and the relatively easier handling of the catalyst compared to Raney Nickel.
Materials & Reagents:
-
Palladium on Carbon (5% Pd/C, w/w)
-
Ethanol (Absolute, ACS grade)
-
Hydrogen Gas (High Purity, ≥99.99%)
-
Nitrogen Gas (High Purity)
-
Celite® 545 (for filtration)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a gas inlet, pressure gauge, safety relief valve, magnetic stirring, and temperature control.
-
Schlenk line or similar inert gas manifold.
-
Büchner funnel and filter flask.
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the high-pressure reactor vessel is clean, dry, and free of any contaminants. Inspect all seals and fittings.[14]
-
Charging the Reactor:
-
To the reactor vessel, add 2,6-dimethyloct-7-en-2-ol (e.g., 15.6 g, 0.10 mol).
-
Add absolute ethanol (e.g., 100 mL) as the solvent.
-
Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (e.g., 0.8 g, ~5% by weight of the substrate). Causality: The nitrogen counter-flow prevents the dry catalyst from coming into contact with air, mitigating the risk of ignition.[11]
-
-
Sealing and Purging:
-
Securely seal the reactor according to the manufacturer's instructions. Ensure all bolts are tightened diagonally and gradually.[14]
-
Connect the reactor to the nitrogen line. Pressurize the vessel with nitrogen to ~50 psi, then carefully vent the gas. Repeat this pressurize-vent cycle at least five times to thoroughly remove all oxygen.[13][14]
-
-
Hydrogenation Reaction:
-
After the final nitrogen vent, connect the reactor to the hydrogen gas line.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi / ~7 bar).
-
Begin vigorous stirring and, if necessary, heat the reactor to the target temperature (e.g., 40-50°C). Causality: Efficient stirring is crucial to ensure good contact between the three phases (solid catalyst, liquid substrate/solvent, and hydrogen gas), maximizing the reaction rate.
-
Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete within 4-6 hours.
-
-
Shutdown and Catalyst Removal:
-
Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.
-
Close the hydrogen supply. Carefully vent the excess hydrogen from the reactor into the fume hood exhaust.
-
Purge the reactor vessel with nitrogen (5 cycles) to remove all residual hydrogen.[14]
-
Open the reactor in the fume hood. The reaction mixture will be a black slurry.
-
-
Work-up and Purification:
-
Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with ethanol. Causality: Filtering through Celite prevents the fine catalyst particles from passing through the filter paper. Keeping the pad wet prevents the pyrophoric catalyst from drying and igniting.[10]
-
Carefully filter the reaction mixture through the Celite pad. Wash the reactor and the filter cake with additional ethanol (2 x 20 mL) to ensure complete product recovery.
-
Immediately transfer the Celite pad with the spent catalyst into a beaker of water to quench its reactivity.[10]
-
Combine the filtrate and washings. Remove the ethanol using a rotary evaporator.
-
The remaining clear, colorless oil is the crude this compound. For most applications, the purity is >98%. If higher purity is required, vacuum distillation can be performed.
-
Protocol 2: Hydrogenation using Raney® Nickel
Raney Nickel is a highly active catalyst, often allowing for reactions at lower temperatures and pressures. However, it is extremely pyrophoric and requires meticulous handling.[17][18]
Materials & Reagents:
-
As in Protocol 1, but replacing Pd/C with Raney® Nickel (activated, supplied as a slurry in water or ethanol).
Step-by-Step Procedure:
-
Vessel Preparation and Charging:
-
Follow steps 1 and 2 from Protocol 1 for adding the substrate and solvent.
-
The Raney® Nickel slurry must be handled with extreme care. Decant the storage solvent (water/ethanol) and wash the catalyst with the reaction solvent (ethanol) multiple times under an inert atmosphere. Causality: This removes water and ensures the catalyst is fully wetted with the reaction solvent, preventing inactivation and reducing fire risk.
-
Transfer the washed Raney® Nickel slurry to the reactor. Never allow the catalyst to become dry.
-
-
Sealing, Purging, and Reaction:
-
Follow steps 3 and 4 from Protocol 1. Raney® Nickel may allow for lower pressure (e.g., 50-60 psi) and room temperature operation. Monitor for hydrogen uptake.
-
-
Shutdown and Work-up:
-
Follow step 5 from Protocol 1 for shutdown and purging.
-
The work-up (step 6) is similar, but catalyst separation can also be achieved by allowing the dense nickel catalyst to settle and decanting the supernatant before filtering the remainder. Always keep the spent catalyst wet.
-
Data Presentation & Characterization
The successful synthesis of this compound should be confirmed by analytical techniques.
Table 1: Expected Reaction Parameters and Yields
| Parameter | Protocol 1 (Pd/C) | Protocol 2 (Raney® Ni) |
| Catalyst Loading | ~5% w/w (substrate) | ~10% w/w (substrate) |
| **Pressure (H₂) ** | 100 psi (~7 bar) | 50-60 psi (~4 bar) |
| Temperature | 40-50 °C | 25-30 °C (Room Temp) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | >95% | >95% |
| Purity (crude) | >98% (by GC) | >98% (by GC) |
Analytical Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for confirming reaction completion and assessing purity. The starting material (2,6-dimethyloct-7-en-2-ol, C₁₀H₂₀O, MW: 156.27 g/mol ) will have a different retention time than the product (this compound, C₁₀H₂₂O, MW: 158.28 g/mol ).[16][19] The mass spectrum of the product will show the correct molecular ion peak (or M-H₂O fragment) and fragmentation pattern.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change will be the disappearance of the vinyl proton signals from the starting material (typically in the δ 4.9-5.8 ppm range).[21] New signals corresponding to the saturated alkyl chain will appear in the upfield region (δ 0.8-1.5 ppm).
-
¹³C NMR: The alkene carbon signals (typically δ 110-145 ppm) in the starting material will be absent in the product spectrum, replaced by signals for new sp³ hybridized carbons.
-
Table 2: Key Spectral Data Comparison
| Compound | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) | MS (EI) Key Fragments (m/z) |
| 2,6-dimethyloct-7-en-2-ol | δ 5.7 (m, 1H), δ 4.9 (m, 2H), δ 1.1 (s, 6H) | δ 145, δ 112, δ 73, δ 45, δ 40, δ 29, δ 22, δ 20 | 156 (M+), 138, 123, 95, 81, 69, 59[20] |
| This compound | δ 1.1 (s, 6H), δ 0.9 (t, 3H), δ 0.8 (d, 3H) | δ 73, δ 44, δ 40, δ 30, δ 25, δ 23, δ 20, δ 14 | 158 (M+), 143, 125, 111, 97, 83, 70, 59 |
Workflow Diagrams
The following diagrams illustrate the logical flow of the synthesis and analysis process.
Caption: General workflow for catalytic hydrogenation.
Caption: Critical safety decision workflow before reaction start.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025).
- Hydrogenation SOP. (n.d.). University of Wisconsin-Madison.
- Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). (n.d.). OrgoSolver.
- Hazards associated with laboratory scale hydrogenations. (2020). ACS Chemical Health & Safety.
- What are the safety precautions for operating a Hydrogenation Test Unit? (2025).
- Hydrogenation of 1-hexene with Raney nickel. (2019). Chemistry Stack Exchange.
- Alkyne Hydrogenation | Overview & Reaction Mechanism. (n.d.). Study.com.
- Organic Syntheses Procedure: hydrogen. (n.d.).
- Comparative Analysis of Synthetic Methodologies for 2,6-dimethyl-3,5-octadien-2-ol. (2025). Benchchem.
- What are the applications of Tetrahydrolinalool in organic synthesis? (n.d.). Guidechem.
- Tetrahydrolinalool. (n.d.). Foreverest Resources Ltd.
- Catalytic Hydrogenation of Alkynes. (2019). Chemistry LibreTexts.
- Method for preparing 2,6-dimethyl-2-heptanol. (n.d.). Google Patents.
- Tetrahydrolinalool (CAS N° 78-69-3). (n.d.). ScenTree.
- Reduction of Alkynes. (2024). Chemistry LibreTexts.
- Preparation of tetrahydro geraniol. (n.d.). Google Patents.
- Grignard Reagents. (n.d.). Sigma-Aldrich.
- 2-Octanol, 2,6-dimethyl-. (n.d.). NIST WebBook.
- Characterization and comparison of the spectral properties of 2,6-Dimethyloct-6-en-2-yl formate and its precursors. (2025). Benchchem.
- Dihydromyrcenol. (n.d.). PubChem.
- 2,6-Dimethyl-7-octen-2-ol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- 7-Octen-2-ol, 2,6-dimethyl-. (n.d.). NIST WebBook.
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Application Note & Protocol: Laboratory Scale Synthesis of Tetrahydromyrcenol
Abstract: This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of Tetrahydromyrcenol (IUPAC name: 2,6-dimethyloctan-2-ol), a valuable fragrance chemical known for its fresh, citrus-lime aroma.[1][2] The protocol details a robust method based on the catalytic hydrogenation of dihydromyrcenol. Emphasis is placed on the rationale behind experimental choices, process safety, and methods for purification and characterization of the final product. This guide is intended for researchers and chemists in the fields of fragrance science, organic synthesis, and product development.
Introduction and Significance
Tetrahydromyrcenol is a synthetic aroma chemical prized for its stability and its clean, powerful citrus and floral scent profile.[1][3] It is a cornerstone ingredient in a vast array of consumer products, including fine fragrances, soaps, detergents, shampoos, and other personal care items.[1][4] Its chemical stability makes it particularly suitable for use in chemically aggressive media, such as bleach-containing cleaners.[2]
The synthesis route detailed herein involves the catalytic hydrogenation of dihydromyrcenol. This process saturates the carbon-carbon double bond present in the precursor molecule to yield the target tertiary alcohol, tetrahydromyrcenol. This transformation is a classic example of heterogeneous catalysis, a fundamental process in industrial organic chemistry.[5] The selection of an appropriate catalyst and reaction conditions is critical to achieving high conversion and selectivity, thereby minimizing side-product formation and simplifying purification.
Principle and Mechanism: Catalytic Hydrogenation
The core of this synthesis is the addition of molecular hydrogen (H₂) across the alkene functional group of dihydromyrcenol. This reaction is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst to lower the activation energy.
The Mechanism involves several key steps:
-
Adsorption: Gaseous hydrogen and the dissolved dihydromyrcenol substrate adsorb onto the surface of the heterogeneous catalyst (e.g., Raney Nickel or Palladium on Carbon).[5]
-
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metallic catalyst surface, forming reactive metal-hydride species.
-
Substrate Coordination: The alkene's π-bond coordinates with the catalyst surface.
-
Hydrogen Transfer: The activated hydrogen atoms are transferred stepwise to the coordinated alkene, saturating the double bond.
-
Desorption: The resulting saturated product, tetrahydromyrcenol, has a lower affinity for the catalyst surface and desorbs back into the solvent, freeing the active site for the next catalytic cycle.
Catalyst Rationale: Raney® Nickel is selected for this protocol due to its high catalytic activity for hydrogenating aliphatic double bonds, cost-effectiveness, and extensive history in industrial applications, including the hydrogenation of terpenes and fatty acids.[5][6][7] It is a high-surface-area, fine-grained nickel solid derived from a nickel-aluminum alloy.[5] Its high activity is partly due to the hydrogen that is absorbed within its porous structure during activation.[5] While other noble metal catalysts like Palladium (Pd) or Platinum (Pt) are also highly effective, Raney Nickel offers an excellent balance of performance and economy for this specific transformation.[8][9]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Required Purity | Supplier Example |
| Dihydromyrcenol | 18479-58-8 | C₁₀H₂₀O | ≥98% | Sigma-Aldrich, Vigon |
| Raney® Nickel (active) | 7440-02-0 | Ni | - | W. R. Grace, Evonik |
| Ethanol, Anhydrous | 64-17-5 | C₂H₅OH | ≥99.5% | Fisher Scientific |
| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | ≥99.99% (High Purity) | Airgas, Linde |
| Nitrogen Gas (N₂) | 7727-37-9 | N₂ | ≥99.9% (Inert) | Airgas, Linde |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Grade | VWR |
| Celite® 545 (for filtration) | 68855-54-9 | SiO₂ | - | Sigma-Aldrich |
Laboratory Equipment
-
High-pressure autoclave or Parr hydrogenator (minimum 250 mL capacity, rated for >20 bar) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and thermocouple.
-
Glass liner for the autoclave.
-
Heating mantle with temperature controller.
-
Schlenk line or manifold for inert gas handling.
-
Cannulation needles and tubing.
-
Büchner funnel and vacuum flask.
-
Whatman No. 1 filter paper.
-
Rotary evaporator.
-
Short-path distillation apparatus.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Analytical balance.
-
Instrumentation for analysis: Gas Chromatograph-Mass Spectrometer (GC-MS), NMR Spectrometer, FTIR Spectrometer.
Detailed Experimental Protocol
Safety Preamble: This procedure involves flammable solvents, a pyrophoric catalyst, and high-pressure hydrogen gas. A thorough risk assessment must be conducted. Perform the reaction in a certified fume hood, away from ignition sources.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and protective gloves.[11][12]
Step 1: Catalyst Preparation and Handling
-
Raney Nickel is typically supplied as a slurry in water. It is pyrophoric and will ignite if allowed to dry in the air.[6][13] All transfers must be done under a liquid (solvent) or an inert atmosphere.
-
Weigh approximately 2.0 g of Raney Nickel slurry into a small beaker. Carefully decant the storage water.
-
Wash the catalyst by adding ~20 mL of anhydrous ethanol, swirling gently, allowing the catalyst to settle, and decanting the ethanol. Repeat this washing step two more times to ensure the catalyst is substantially free of water. Do not allow the catalyst to become dry at any point.
Step 2: Reactor Setup and Charging
-
Place a clean, dry glass liner into the autoclave.
-
Add a magnetic stir bar to the liner.
-
To the liner, add 50.0 g (0.324 mol) of dihydromyrcenol.
-
Add 100 mL of anhydrous ethanol as the solvent. This helps with heat dissipation and substrate mobility.
-
Using a spatula and an ethanol-wetted funnel, carefully transfer the washed Raney Nickel catalyst from Step 1 into the reaction mixture in the glass liner. Use a small amount of additional ethanol to rinse any residual catalyst into the reactor.
-
Assemble the autoclave head and seal the reactor according to the manufacturer's instructions. Ensure all fittings are tight.
-
Place the assembled autoclave on the stirring plate within the heating mantle.
Step 3: Inerting and Hydrogenation
-
Connect the autoclave to the nitrogen and hydrogen gas lines via a three-way valve.
-
Purge the reactor of air by pressurizing with nitrogen to ~5 bar, then carefully venting the pressure. Repeat this N₂ purge cycle at least three times to ensure an inert atmosphere.
-
After the final nitrogen vent, purge the reactor with hydrogen gas. Pressurize with H₂ to ~5 bar and vent. Crucially, vent this initial H₂ purge into the fume hood exhaust, not into the lab atmosphere. Repeat the H₂ purge cycle twice more.
-
Begin stirring the reaction mixture at a moderate speed (~300 RPM).
-
Pressurize the reactor with hydrogen to the target pressure of 10 bar.[14]
-
Heat the reaction mixture to 50°C.[14] The reaction is typically exothermic, so monitor the temperature closely and adjust heating as necessary.
-
Maintain the reaction at 50°C and 10 bar H₂ pressure. The progress of the reaction can be monitored by observing the drop in pressure on the gauge as hydrogen is consumed. Re-pressurize the reactor with hydrogen as needed to maintain 10 bar.
-
Continue the reaction until hydrogen consumption ceases (typically 4-6 hours). Allow the reaction to proceed for an additional 30-60 minutes to ensure complete conversion.[14]
Step 4: Reaction Work-up and Catalyst Removal
-
Turn off the heating and allow the autoclave to cool to room temperature.
-
Close the hydrogen supply and carefully vent the excess hydrogen pressure in the fume hood.
-
Purge the reactor with nitrogen three times to remove all residual hydrogen.
-
Open the autoclave. The Raney Nickel will settle at the bottom.
-
Prepare a filtration setup by placing a pad of Celite® (~1 cm thick) over a piece of filter paper in a Büchner funnel. Wet the Celite pad with ethanol.
-
Keeping the Celite pad wet with ethanol at all times , carefully decant the reaction mixture through the filter under vacuum.
-
Rinse the glass liner and the catalyst with small portions of ethanol, passing the rinses through the filter to recover all the product.
-
CRITICAL: Once filtration is complete, immediately quench the Raney Nickel catalyst on the filter pad by slowly adding a large volume of water. Do not allow the catalyst to dry on the filter. The deactivated catalyst can then be stored under water for proper disposal as hazardous waste.
Step 5: Product Isolation and Purification
-
Transfer the clear filtrate to a round-bottom flask.
-
Remove the bulk of the ethanol solvent using a rotary evaporator.
-
The crude tetrahydromyrcenol can be purified by vacuum distillation. Due to its relatively high boiling point (~197-201 °C at atmospheric pressure), vacuum distillation is recommended to prevent thermal degradation.[15] Collect the fraction boiling at the appropriate temperature for the applied vacuum.
Experimental Workflow Diagram
The following diagram illustrates the complete synthesis workflow from preparation to final analysis.
Caption: Workflow for the synthesis of Tetrahydromyrcenol.
Quantitative Data Summary
| Parameter | Value | Notes |
| Dihydromyrcenol | 50.0 g (0.324 mol) | Starting material |
| Raney® Nickel (slurry) | ~2.0 g | Catalyst loading is ~4% by weight of substrate |
| Solvent (Ethanol) | 100 mL | Anhydrous |
| Hydrogen Pressure | 10 bar (1 MPa) | [14] |
| Reaction Temperature | 50 °C | [14] |
| Reaction Time | 4 - 6 hours | Or until H₂ uptake ceases |
| Expected Yield | >90% | [14] |
| Theoretical Yield | 51.3 g | Based on 100% conversion |
Product Characterization
After purification, the identity and purity of the synthesized tetrahydromyrcenol should be confirmed using standard analytical techniques.
-
Appearance: Clear, colorless liquid.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity (>97%) and verify the molecular weight (158.29 g/mol ) from the mass spectrum.[17]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of this compound and the absence of alkene signals from the starting material.[18]
-
FTIR Spectroscopy: To confirm the presence of a broad O-H stretch (around 3400 cm⁻¹) and C-H stretches (around 2900-3000 cm⁻¹), and the absence of a C=C stretch (around 1640 cm⁻¹) from the starting material.[18]
-
Refractive Index: Should be between 1.431 and 1.438 at 20°C.[16]
Safety and Hazard Management
-
Hydrogen Gas: Highly flammable. The reactor must be operated in a well-ventilated fume hood, and all potential ignition sources must be eliminated. Ensure all fittings are leak-tested before use.
-
Raney® Nickel: Pyrophoric catalyst. It can ignite spontaneously in air when dry. Always handle as a slurry under a solvent (ethanol or water).[13] Deactivate residual catalyst carefully with water after the reaction.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
-
Tetrahydromyrcenol: Combustible liquid that causes skin and eye irritation.[11] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]
-
High-Pressure Operations: The autoclave must be operated by trained personnel only. Never exceed the maximum rated pressure of the vessel. Use a blast shield if available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Reaction time too short.4. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use fresh, properly activated Raney Nickel.2. Ensure the reactor is properly sealed and maintains pressure.3. Monitor H₂ uptake and allow the reaction to run to completion.4. Ensure high purity of starting materials and solvent. |
| Product is Contaminated with Solvent | Incomplete removal during rotary evaporation. | Increase evaporation time/temperature or reduce pressure. Ensure the final product is further purified by vacuum distillation. |
| Low Isolated Yield | 1. Mechanical losses during transfers and filtration.2. Inefficient distillation. | 1. Ensure careful transfers and thorough rinsing of the reactor and filter cake with solvent.2. Optimize distillation conditions (vacuum level, temperature) to avoid product loss. |
| Catalyst is Filtered Slowly | Catalyst particles are too fine and are clogging the filter paper/Celite. | Use a thicker Celite pad. Do not apply an excessively strong vacuum initially, as it can compact the filter cake too quickly. |
References
- D'Alessandro, N., et al. (2009). Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts. Green Chemistry, 11(12), 2034-2039.
-
D'Alessandro, N., et al. (2009). Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts. Green Chemistry. DOI:10.1039/B916017P. Retrieved from [Link]
- Meunier, C., et al. (2014). Synthesis of Tetrahydromyrcenol. European Patent EP 2925711A1.
-
ResearchGate. (n.d.). Hydrogenation of myrcene over Pd catalysts. Retrieved from [Link]
-
ScenTree. (n.d.). Tetrahydromyrcenol (CAS N° 18479-57-7). Retrieved from [Link]
-
ResearchGate. (n.d.). Selective hydrogenation of myrcene catalyzed by complexes of ruthenium, chromium, iridium and rhodium. Retrieved from [Link]
-
Jiangsu Renyi Metal Technology Co., Ltd. (n.d.). Raney Nickel Catalyst for Terpene Hydrogenation. Retrieved from [Link]
-
Symrise. (2019). 762297 TETRAHYDROMYRCENOL (drum) Safety Data Sheet. Retrieved from [Link]
-
Chegg.com. (2021). Solved a) Hydrogenation Catalytic hydrogenation of myrcene. Retrieved from [Link]
-
Chemsrc. (n.d.). tetrahydromyrcenol, CAS#:18479-57-7. Retrieved from [Link]
-
Jiangsu Renyi Metal Technology Co., Ltd. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Tetrahydromyrcenol | 18479-57-7. Retrieved from [Link]
-
Symrise. (n.d.). Tetrahydromyrcenol Product Data. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Tetrahydromyrcenol. Retrieved from [Link]
-
MDPI. (2022). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 12(10), 1219. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydromyrcenol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tetrahydromyrcenol, 18479-57-7. Retrieved from [Link]
-
Perflavory. (n.d.). tetrahydromyrcenol, 18479-57-7. Retrieved from [Link]
- Blumenthal, J. H. (1968). Hydrohalogenation of myrcene. U.S. Patent 3,413,364.
Sources
- 1. Tetrahydromyrcenol – Fragrance Chemical Manufacturer & Supplier [chemicalbull.com]
- 2. De Monchy Aromatics tetrahydromyrcenol [demonchyaromatics.com]
- 3. tetrahydromyrcenol, 18479-57-7 [perflavory.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Raney Nickel Catalyst for Terpene Hydrogenation - Raney Nickel, Hydrogenation Catalyst | Made-in-China.com [m.made-in-china.com]
- 7. mdpi.com [mdpi.com]
- 8. Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. johndwalsh.com [johndwalsh.com]
- 11. vigon.com [vigon.com]
- 12. finefrag.com [finefrag.com]
- 13. Raney Nickel Catalyst for Terpene Hydrogenation - Raney Nickel and Hydrogenation Catalyst [89a97460c2f540b4.en.made-in-china.com]
- 14. SYNTHESIS OF TETRAHYDROMYRCENOL - Patent 2925711 [data.epo.org]
- 15. TETRAHYDROMYRCENOL CAS#: 18479-57-7 [amp.chemicalbook.com]
- 16. ScenTree - Tetrahydromyrcenol (CAS N° 18479-57-7) [scentree.co]
- 17. symrise.com [symrise.com]
- 18. Tetrahydromyrcenol | C10H22O | CID 86751 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging the 2,6-Dimethyloctane Framework as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of the 2,6-Dimethyloctane Chiral Framework
In the landscape of asymmetric synthesis, the quest for robust, versatile, and readily accessible chiral building blocks is perpetual. While a canon of well-established chiral synthons exists, the exploration of novel scaffolds derived from the vast chiral pool of natural products continues to open new avenues for the stereoselective construction of complex molecules. The 2,6-dimethyloctane framework, a common motif in terpenoids, represents such a promising yet underexplored chiral scaffold. This guide provides an in-depth exploration of the synthesis and potential applications of this framework, with a focus on 2,6-dimethyloctan-2-ol and its derivatives, for the synthesis of stereochemically defined molecules relevant to the pharmaceutical and flavor industries.
While direct applications of enantiopure this compound are not extensively documented, its structural analogues, particularly those derived from readily available terpenes like (R)- and (S)-linalool, serve as valuable precursors for the stereoselective synthesis of complex molecules.[1] This document will detail the synthesis of key chiral precursors and outline their transformation into valuable synthons, thereby highlighting the utility of the chiral 2,6-dimethyloctane framework in constructing complex cyclic ethers with high stereocontrol.[1][2]
Strategic Importance in Stereoselective Synthesis
The 2,6-dimethyloctane moiety offers two stereocenters, at C2 and C6, providing a foundation for diastereoselective and enantioselective transformations. The tertiary alcohol at C2 in this compound presents a unique synthetic handle, though its reactivity is sterically hindered. This steric bulk, however, can be advantageous in directing the stereochemical outcome of reactions at other positions of the molecule or in serving as a chiral auxiliary.
A plausible and efficient route to access the chiral 2,6-dimethyloctane framework begins with readily available chiral precursors from the chiral pool, such as (R)- or (S)-citronellol and (R)- or (S)-linalool.[2] These naturally occurring terpenes provide a cost-effective and enantiomerically enriched starting point, circumventing the need for often complex and costly asymmetric syntheses or chiral resolutions.
Enantioselective Synthesis of Key Precursors
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry.[3] A robust strategy for obtaining enantiopure materials is to start from the "chiral pool," utilizing readily available natural products as starting materials.[2]
Application Note 1: Synthesis of (R)- and (S)-2,6-Dimethyloct-7-ene-2,6-diol from Linalool
A key and versatile chiral building block possessing the 2,6-dimethyloctane framework is 2,6-dimethyloct-7-ene-2,6-diol. Its enantiomers can be readily prepared from the corresponding enantiomers of linalool. This diol serves as a valuable precursor for the stereospecific synthesis of various complex molecules, including natural products and flavors.[1] The enantiomeric forms of derivatives like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are valuable chiral synthons for various natural terpenes.[1][2]
Protocol 1: Synthesis of (R)-2,6-Dimethyloct-7-ene-2,6-diol from (R)-Linalool
This protocol details the transformation of (R)-linalool into (R)-2,6-dimethyloct-7-ene-2,6-diol. The procedure involves an acetylation followed by an acid-catalyzed cyclization and hydrolysis sequence.
Materials:
-
(-)-(R)-Linalool (95% ee)
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
(+)-10-Camphorsulfonic acid (CSA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Crushed ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Acetylation: To a solution of (-)-(R)-linalool (1 equivalent) in diethyl ether, add pyridine (1.2 equivalents) and a catalytic amount of DMAP. Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Workup and Hydrolysis: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding it to a mixture of water and crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic phases and wash sequentially with water, saturated NaHCO₃ solution (3 x 200 mL), and brine.[1]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude acetylated product. This intermediate is often used in the next step without further purification.
-
Acid-Catalyzed Cyclization: Dissolve the crude acetylated product in a suitable solvent (e.g., dichloromethane) and add a catalytic amount of (+)-10-camphorsulfonic acid (CSA). The cyclization to the diol occurs during this step.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with diethyl ether, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the crude (R)-2,6-dimethyloct-7-ene-2,6-diol.
-
Purification: The enantiopurity of the diol can be enhanced through fractional crystallization.[2]
Expected Outcome: This procedure yields (R)-2,6-dimethyloct-7-ene-2,6-diol. The enantiomeric excess of the product can be improved from the starting material's purity through crystallization.
Proposed Synthesis of Enantiopure this compound
While direct asymmetric syntheses of this compound are not prevalent in the literature, a logical and efficient route involves the hydrogenation of the enantiopure 2,6-dimethyloct-7-ene-2,6-diol obtained from Protocol 1.
Application Note 2: From Chiral Diol to Saturated Chiral Alcohol
The conversion of the unsaturated diol to the target saturated mono-alcohol can be achieved through a two-step process: selective protection of the tertiary alcohol followed by hydrogenation of the double bond and deprotection, or a direct hydrogenation followed by selective functional group manipulation. A more straightforward approach would be the direct hydrogenation of a suitable precursor. For instance, a one-pot oxidation-chlorination-reduction sequence starting from (S)-citronellol can yield 2,6-dimethyloct-6-en-2-ol, which can then be hydrogenated to the corresponding stereoisomer of this compound.[2]
Protocol 2: Proposed Synthesis of (R)-2,6-Dimethyloctan-2-ol
This protocol outlines a proposed method for the synthesis of (R)-2,6-dimethyloctan-2-ol starting from the chiral unsaturated diol from Protocol 1.
Materials:
-
(R)-2,6-Dimethyloct-7-ene-2,6-diol
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Suitable protecting group reagents (e.g., tert-Butyldimethylsilyl chloride) and deprotection reagents if a protection strategy is employed.
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
-
Round-bottom flask
-
Standard glassware for filtration and purification
Procedure:
-
Hydrogenation: Dissolve (R)-2,6-dimethyloct-7-ene-2,6-diol (1 equivalent) in methanol or ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-2,6-dimethyloctane-2,6-diol.
-
Selective Monofunctionalization (if required): The resulting diol can then be selectively functionalized at the less hindered secondary alcohol, leaving the tertiary alcohol intact, or vice versa, depending on the desired synthetic outcome. This would be followed by removal of the remaining hydroxyl group through standard methods (e.g., Barton-McCombie deoxygenation) to afford the target (R)-2,6-dimethyloctan-2-ol.
Note: As a tertiary alcohol, this compound is resistant to oxidation under mild conditions.[2] This property can be exploited in synthetic strategies where other alcohol functionalities in a molecule need to be selectively oxidized.
Application in the Synthesis of Chiral Heterocycles
The 2,6-disubstituted tetrahydropyran motif is a common feature in many natural products with significant biological activity. The chiral 2,6-dimethyloctane framework provides an excellent starting point for the stereoselective synthesis of such heterocyclic systems.
Application Note 3: Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans
The enantiomerically enriched 2,6-dimethyloct-7-ene-2,6-diol can undergo acid-catalyzed intramolecular cyclization to form chiral tetrahydropyran derivatives. This transformation highlights the utility of the chiral 2,6-dimethyloctane framework in constructing complex cyclic ethers with high stereocontrol.[1][2]
Protocol 3: Acid-Catalyzed Cyclization to a Chiral Tetrahydropyran Derivative
This protocol describes the cyclization of (R)-2,6-dimethyloct-7-ene-2,6-diol to form (R)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol.
Materials:
-
(R)-2,6-Dimethyloct-7-ene-2,6-diol
-
(+)-10-Camphorsulfonic acid (CSA)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve (R)-2,6-dimethyloct-7-ene-2,6-diol (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of (+)-10-camphorsulfonic acid (CSA).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (R)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol.
Data Summary Table:
| Starting Material | Key Intermediate | Final Product | Key Reagents | Reported Yield (%) |
| (-)-(R)-Linalool | (R)-2,6-Dimethyloct-7-ene-2,6-diol | (R)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | Acetic anhydride, Pyridine, DMAP; then CSA | Not specified |
Yields can vary depending on reaction scale and purity of starting materials.
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key transformations.
Caption: Proposed synthetic route to enantiopure this compound.
Caption: Stereoselective synthesis of a chiral tetrahydropyran derivative.
Conclusion and Future Outlook
The chiral 2,6-dimethyloctane framework, accessible from inexpensive and enantiomerically enriched natural terpenes, holds significant potential as a versatile building block in organic synthesis. While the direct application of this compound is an area ripe for further investigation, the established synthetic routes to its chiral precursors, such as 2,6-dimethyloct-7-ene-2,6-diol, provide a solid foundation for its use. The protocols and strategies outlined in this guide are intended to empower researchers and drug development professionals to explore the utility of this chiral scaffold in the stereoselective synthesis of novel and complex molecular architectures. Future work should focus on the development of direct asymmetric syntheses of this compound and the expansion of its application as a chiral auxiliary and in the synthesis of a broader range of bioactive molecules.
References
-
Brenna, E., et al. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 22(11), 1996. [Link]
- BenchChem. (2025). Dimethyloct-6-en-2-yl Formate and its Analogs as Chiral Building Blocks in Organic Synthesis.
- BenchChem. (n.d.). This compound (Tetrahydromyrcenol).
-
An, G., et al. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3366. [Link]
- BenchChem. (2025). An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences Technical Services.
- Nag, A. (Ed.). (2019).
-
PubChem. (n.d.). 2,6-Dimethyloctane. National Center for Biotechnology Information. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
- BenchChem. (n.d.). Dimethyloct-6-en-2-yl Formate and its Analogs as Chiral Building Blocks in Organic Synthesis.
Sources
The Application of 2,6-Dimethyloctan-2-ol in Modern Fragrance Chemistry: A Technical Guide
This guide provides an in-depth exploration of 2,6-dimethyloctan-2-ol, a significant synthetic aroma chemical, for researchers, scientists, and professionals in the fragrance and drug development industries. With full editorial control, this document is structured to deliver not just procedural steps but a comprehensive understanding of the causality behind its application in fragrance chemistry.
Introduction: Unveiling the Olfactory Signature of this compound
This compound, also known by its synonym tetrahydromyrcenol, is a tertiary alcohol valued in perfumery for its fresh and versatile character.[1] Unlike its unsaturated counterpart, dihydromyrcenol (2,6-dimethyl-7-octen-2-ol), the saturated nature of this compound contributes to its excellent chemical stability, making it a robust ingredient for a wide array of scented products.[2] Its olfactory profile is predominantly fresh, citrusy, and reminiscent of lime, with nuanced floral and herbal undertones.[1][2][3] This clean and bright scent profile has led to its widespread use in fine fragrances, personal care items, and household products.[1][4][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in fragrance formulations.
| Property | Value | Reference |
| CAS Number | 18479-57-7 | [2][3] |
| Molecular Formula | C10H22O | [1][6] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellowish liquid | [6] |
| Odor Profile | Fresh, citrus, lime, soft floral, herbal | [1][3] |
| Boiling Point | 197–201 °C | [1] |
| Flash Point | 85 °C | [1] |
| Solubility | Soluble in alcohols; insoluble in water | [1][6] |
| Vapor Pressure | 0.069711 mm Hg @ 23°C | [7] |
| Log P | 3.5 | [7] |
Applications in Fragrance Formulations
The versatility of this compound allows for its incorporation into a diverse range of product categories. Its stability and fresh scent profile make it a valuable component in creating sophisticated and enduring fragrances.
Fine Fragrances
In fine perfumery, this compound imparts a sparkling and clean top note. Its citrus and floral character provides a refreshing lift to compositions, blending seamlessly with a variety of other fragrance materials. It is particularly effective in creating modern aldehydic and citrus colognes.
Personal Care Products
The stability of this compound makes it an ideal choice for personal care items such as soaps, shampoos, deodorants, and lotions.[1][4][5] It contributes a sense of cleanliness and freshness to these products, enhancing the user's sensory experience.[1] Its low irritancy potential also makes it suitable for products intended for sensitive skin.[1]
Household Products
In household applications like laundry detergents and air fresheners, this compound provides a long-lasting and stable fresh scent.[1][2] Its ability to withstand the harsh chemical environment of detergents is a key advantage.[2]
Experimental Protocols
The following protocols provide a framework for the evaluation and application of this compound in fragrance development.
Protocol 1: Sensory Evaluation of this compound
This protocol outlines the methodology for the olfactory assessment of this compound.
Objective: To characterize the odor profile of this compound at various concentrations and over time.
Materials:
-
This compound
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Volumetric flasks
-
Pipettes
-
Blotter strips (smelling strips)
-
A well-ventilated, odor-free environment
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol: 10%, 5%, and 1% by volume.
-
Initial Olfactory Assessment:
-
Dip a clean blotter strip into the 10% dilution, ensuring not to oversaturate.
-
Allow the solvent to evaporate for a few seconds.
-
Smell the strip at intervals: immediately, after 5 minutes, 30 minutes, 1 hour, and 4 hours.
-
Record the odor characteristics at each time point, noting the top, middle, and base notes.
-
-
Comparative Assessment: Repeat the olfactory assessment for the 5% and 1% dilutions to understand the impact of concentration on the perceived scent.
-
Data Analysis: Compile the descriptions from all evaluators to create a comprehensive olfactory profile of this compound.
Caption: Sensory Evaluation Workflow for this compound.
Protocol 2: Stability and Performance in a Soap Base
This protocol details the procedure for assessing the stability and performance of this compound in a cold process soap base.
Objective: To evaluate the scent retention, discoloration, and any acceleration of trace caused by this compound in soap.
Materials:
-
This compound
-
Cold process soap base (oils, lye solution)
-
Control fragrance oil (known stable performance)
-
Soap making equipment (stick blender, molds, safety gear)
-
pH strips
Procedure:
-
Soap Batter Preparation: Prepare the soap batter according to a standard cold process recipe.
-
Batch Division: Divide the soap batter into three equal portions:
-
Portion A: Unfragranced control
-
Portion B: Fragranced with this compound at a predetermined usage rate (e.g., 2%).
-
Portion C: Fragranced with the control fragrance oil at its recommended usage rate.
-
-
Fragrance Incorporation:
-
At a light trace, add the respective fragrances to Portions B and C.
-
Mix thoroughly with a spatula or a short pulse of the stick blender.
-
Observe for any immediate changes in the batter's consistency (acceleration).
-
-
Molding and Curing:
-
Pour each portion into separate, labeled molds.
-
Allow the soaps to cure for 4-6 weeks in a well-ventilated area.
-
-
Evaluation:
-
Discoloration: Visually inspect the cured soaps for any color changes compared to the unfragranced control.
-
Scent Retention: At weekly intervals during curing and after the full cure, perform an olfactory evaluation of the soaps. Note the intensity and character of the fragrance.
-
pH Testing: After curing, test the pH of each soap to ensure it is within a safe range.
-
Caption: Workflow for Soap Stability and Performance Testing.
Blending and Accord Development
This compound serves as an excellent blender, capable of enhancing and modifying other fragrance notes. Its fresh, citrusy character can be used to:
-
Brighten Floral Accords: Add a sparkling top note to rose, jasmine, and muguet compositions.
-
Enhance Citrus Blends: Provide a more natural and sustained lime character when combined with other citrus essential oils and aldehydes.
-
Create Modern Fougères: Contribute to the clean, fresh aspect of fougère accords, complementing lavender and coumarin.
-
Lift Woody Notes: Add a fresh counterpoint to heavier woody and musky base notes.
It is reported to blend effectively with ingredients such as Menthyl Acetate, Celery Seed Oil, and Bisabolol, which can augment its aromatic complexity.[1]
Conclusion
This compound is a valuable and versatile ingredient in the modern perfumer's palette. Its fresh, clean, and stable olfactory profile makes it suitable for a wide range of applications, from fine fragrances to functional household products. The protocols outlined in this guide provide a systematic approach for researchers and formulators to fully explore and harness the potential of this important aroma chemical. A thorough understanding of its properties and performance is key to creating innovative and successful fragrances.
References
-
2,6-DIMETHYL-7-OCTEN-2-OL – Ingredient. (n.d.). COSMILE Europe. Retrieved January 13, 2026, from [Link]
-
Tetrahydromyrcenol | 18479-57-7. (n.d.). J&K Scientific LLC. Retrieved January 13, 2026, from [Link]
-
tetrahydromyrcenol, 18479-57-7. (n.d.). The Good Scents Company. Retrieved January 13, 2026, from [Link]
-
Tetrahydromyrcenol (CAS N° 18479-57-7). (n.d.). ScenTree. Retrieved January 13, 2026, from [Link]
-
Tetrahydro Myrcenol|Fragrance Ingredients. (n.d.). IFF. Retrieved January 13, 2026, from [Link]
-
Tetrahydromyrcenol. (n.d.). Privi Organics. Retrieved January 13, 2026, from [Link]
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- 1. Tetrahydromyrcenol – Fragrance Chemical Manufacturer & Supplier [chemicalbull.com]
- 2. De Monchy Aromatics tetrahydromyrcenol [demonchyaromatics.com]
- 3. tetrahydromyrcenol, 18479-57-7 [thegoodscentscompany.com]
- 4. jk-sci.com [jk-sci.com]
- 5. specialchem.com [specialchem.com]
- 6. guidechem.com [guidechem.com]
- 7. iff.com [iff.com]
Application Note: Comprehensive Characterization of 2,6-Dimethyloctan-2-ol
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2,6-dimethyloctan-2-ol (CAS: 18479-57-7), a tertiary alcohol significant in various industrial applications, including fragrances and chemical synthesis.[1][2][3][4] This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. The causality behind experimental choices, self-validating protocols, and data interpretation are emphasized to ensure scientific rigor for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound, also known as tetrahydromyrcenol, is a C10H22O aliphatic tertiary alcohol.[1][2] Its structure presents specific analytical challenges, namely the absence of a chromophore for UV-Vis analysis and its relatively volatile nature, which dictates the choice of appropriate characterization techniques. A multi-faceted analytical approach is therefore not just recommended but essential for unambiguous identification, purity assessment, and structural confirmation. This guide presents a logical workflow, beginning with chromatographic separation and culminating in detailed spectroscopic analysis.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [1][5] |
| Molecular Weight | 158.28 g/mol | [1] |
| CAS Number | 18479-57-7 | [1][2] |
| Appearance | Colorless liquid | [5] |
| Density | 0.823 g/mL at 25°C | [5] |
| Boiling Point | 197-201°C | [5] |
| Refractive Index | n20/D 1.4335 | [5] |
| Solubility | 281.9 mg/L at 24°C | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
Expertise & Experience: GC is the premier technique for analyzing volatile compounds like this compound.[6] Coupling it with a Mass Spectrometer provides a two-dimensional analysis: the retention time from the GC offers chromatographic separation, while the mass spectrum gives a molecular fingerprint, enabling high-confidence identification. The choice of a non-polar column, such as one with a polydimethylsiloxane stationary phase (e.g., HP-5ms), is based on the principle of "like dissolves like," where the non-polar analyte interacts favorably with the stationary phase, allowing for effective separation from potential impurities.[7]
Logical Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Protocol: GC-MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1000 µg/mL in a volatile, high-purity solvent like hexane or dichloromethane.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.
2. Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.[7]
-
Injector Temperature: 250°C.[7]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (Adjust as needed based on concentration).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[7]
-
-
MS Conditions:
3. Data Analysis & Trustworthiness:
-
Identification: The primary validation is the comparison of the acquired mass spectrum with a reference from a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[4][6] The mass spectrum for this compound is expected to show characteristic fragment ions resulting from the cleavage of the tertiary alcohol structure.
-
Retention Index: For an additional layer of confirmation, the Kovats Retention Index (RI) can be calculated using an n-alkane standard mixture under the same GC conditions. The experimental RI should match literature values on similar non-polar columns.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Expertise & Experience: NMR is the most powerful technique for de novo structure determination. For this compound, ¹H NMR will reveal the number of different proton environments and their neighboring protons (via spin-spin splitting), while ¹³C NMR will identify the number of unique carbon environments. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules due to its excellent dissolving power and the well-characterized chemical shifts of its residual solvent peaks, which serve as an internal reference.[7]
Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of neat this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[7]
-
Ensure the sample is fully dissolved. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is common practice.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumental Parameters:
-
Spectrometer: 400 MHz or 500 MHz NMR spectrometer.[7]
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 25°C (298 K).
3. Data Acquisition:
-
¹H NMR:
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon.
-
Typical spectral width: 0 to 220 ppm.
-
4. Data Processing & Validation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).[7]
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual CHCl₃ peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.[7]
-
Interpretation: The resulting spectra should be consistent with the known structure of this compound, showing distinct signals for the methyl, methylene, methine, and quaternary carbon environments. The integration of ¹H signals should correspond to the number of protons in each environment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorption band is the broad O-H stretch of the alcohol group. The use of an Attenuated Total Reflectance (ATR) accessory is highly efficient for liquid samples, as it requires minimal sample preparation and provides high-quality, reproducible spectra.[7]
Logical Workflow for FTIR Analysis
Caption: Workflow for FTIR-ATR analysis of this compound.
Protocol: FTIR-ATR Analysis
1. Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory (e.g., diamond ATR) are clean and aligned.
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
2. Data Acquisition:
-
Background Scan: Acquire a background spectrum with the clean, empty ATR crystal. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and H₂O.[7]
-
Sample Scan: Place a small drop of neat this compound directly onto the center of the ATR crystal, ensuring full coverage.
-
Acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
3. Data Processing and Interpretation:
-
The acquired spectrum should be displayed in absorbance or transmittance mode.
-
Identify the characteristic absorption bands. Key expected bands for this compound include:
-
~3300-3500 cm⁻¹: Broad, strong band corresponding to the O-H stretching vibration of the alcohol.
-
~2850-2960 cm⁻¹: Strong, sharp bands corresponding to the C-H stretching vibrations of the alkyl groups.
-
~1375 cm⁻¹: Bending vibration characteristic of gem-dimethyl groups.
-
~1150 cm⁻¹: C-O stretching vibration for a tertiary alcohol.
-
Conclusion
The analytical protocols detailed in this guide—GC-MS, NMR, and FTIR—form a robust, self-validating framework for the comprehensive characterization of this compound. By integrating the separatory power of chromatography with the detailed structural insights from spectroscopy, researchers can achieve unambiguous identification and purity assessment. Adherence to these methodologies will ensure high-quality, reproducible data essential for research, development, and quality control applications.
References
-
This compound - Physico-chemical Properties . ChemBK. Available at: [Link]
-
2-Octanol, 2,6-dimethyl- . NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]
-
2-Octanol, 2,6-dimethyl- . NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
2,6-Dimethyl-7-octen-2-ol - Optional[1H NMR] - Spectrum . SpectraBase. Available at: [Link]
-
2-Octanol, 2,6-dimethyl- (Kovats' RI data) . NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
2-Octanol, 2,6-dimethyl- (Mass Spectrum) . NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
This compound (C10H22O) . PubChemLite. Available at: [Link]
-
2,6-Dimethyloctane . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2,6-Dimethyl-3,5,7-octatriene-2-ol, ,E,E- - Optional[MS (GC)] - Spectrum . SpectraBase. Available at: [Link]
-
2,6-Dimethyl-octa-2,6-dien-1-ol - Optional[13C NMR] - Chemical Shifts . SpectraBase. Available at: [Link]
-
2-Octanol, 2,6-dimethyl-, 2-formate . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
5,6-Dimethyloctan-2-ol . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2,6-dimethyloctane (C10H22) . PubChemLite. Available at: [Link]
-
Evolution of 2,6-dimethylnaphthalene FTIR spectra with increasing... . ResearchGate. Available at: [Link]
-
2,6-Dimethyl-N,N-dimethylaniline - Optional[FTIR] - Spectrum . SpectraBase. Available at: [Link]
-
Evolution of 2,6-dimethylnaphthalene FTIR spectra with increasing... | Download Scientific Diagram . ResearchGate. Available at: [Link]
Sources
Application Note: GC-MS Analysis of 2,6-Dimethyloctan-2-ol and its Derivatives
Abstract
This comprehensive guide details a robust methodology for the analysis of 2,6-dimethyloctan-2-ol, a key aliphatic terpene alcohol used extensively in the fragrance industry, and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). We provide field-proven insights into sample preparation, chromatographic separation, and mass spectral interpretation. The protocols herein are designed for researchers, quality control scientists, and drug development professionals, offering a self-validating system for the accurate identification and quantification of these compounds. This document elucidates the causal relationships behind experimental choices, from column selection to the interpretation of characteristic fragmentation patterns inherent to tertiary alcohols.
Introduction: The Analytical Challenge
This compound, also known as tetrahydromyrcenol, is a synthetic fragrance ingredient prized for its clean, floral, and citrus-like aroma.[1] Its stability and versatility make it a staple in a wide array of consumer products, from fine perfumes to household cleaners.[1] The precise identification and quantification of this compound and its potential derivatives or impurities are critical for quality control, formulation development, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like terpene alcohols, offering unparalleled separation efficiency and definitive structural identification.[2][3] However, the analysis of tertiary alcohols such as this compound presents specific challenges. These molecules are prone to dehydration under thermal stress in the GC injector and often yield a weak or entirely absent molecular ion in the mass spectrometer, complicating identification.[4][5]
This application note provides a detailed framework for overcoming these challenges, including direct analysis and derivatization strategies to enhance chromatographic performance and ensure confident spectral interpretation.
Foundational Principles: GC-MS Behavior of Tertiary Alcohols
Understanding the chemical nature of this compound is fundamental to developing a successful GC-MS method.
Chemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₂₂O | [6] |
| Molecular Weight | 158.28 g/mol | [6] |
| CAS Number | 18479-57-7 | [6] |
| Structure Type | Tertiary Aliphatic Alcohol |[1] |
As a tertiary alcohol, this compound lacks a hydrogen atom on the carbon bearing the hydroxyl group, making it resistant to mild oxidation.[1] In the context of GC-MS, its most important characteristics are its volatility and the reactivity of its hydroxyl group.
Expected Mass Spectral Fragmentation The mass spectrum of a tertiary alcohol is dominated by fragmentation pathways that stabilize the resulting positive charge.
-
Molecular Ion (M⁺•) Instability: The molecular ion peak for tertiary alcohols is typically very small or undetectable (absent) under standard Electron Ionization (EI) conditions.[4][5] This is due to the high propensity for rapid fragmentation. For this compound, the molecular ion would be at a mass-to-charge ratio (m/z) of 158.
-
α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[7][8] This process results in a resonance-stabilized oxonium ion. The loss of the largest alkyl radical is favored.[9] For this compound, the most significant α-cleavage involves the breaking of the C2-C3 bond to lose a hexyl radical, yielding a highly stable fragment at m/z 59 .
-
Dehydration (Loss of Water): Alcohols readily eliminate a molecule of water (18 amu) to form an alkene radical cation ([M-18]⁺•).[7][8] This is often observed as a peak at m/z 140 for this compound.
Comprehensive Analytical Workflow
A successful analysis is built upon a logical sequence of sample handling, instrumental analysis, and data interpretation. The following workflow provides a robust framework.
Caption: High-level workflow for GC-MS analysis.
Detailed Protocols & Methodologies
Protocol 1: Direct Analysis of this compound
This protocol is suitable for relatively clean samples where the analyte concentration is within the optimal range for the instrument.
A. Sample Preparation The primary goal is to dissolve the sample in a volatile organic solvent compatible with the GC system.[10]
-
Solvent Selection: Choose a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane.[11]
-
Stock Solution: Accurately weigh approximately 100 mg of the sample material into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a 10 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to achieve a final concentration of approximately 10 µg/mL.[11] This concentration aims for an on-column injection of ~10 ng, which is ideal for modern capillary GC-MS systems.
-
Filtration: If the sample contains any particulate matter, centrifuge or filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the injector and column.[10]
-
Vialing: Transfer the final solution into a 1.5 mL glass autosampler vial.[11]
B. Recommended GC-MS Instrumentation and Parameters The choice of parameters is critical for good separation and detection. A non-polar column is generally preferred for the analysis of relatively non-polar compounds like terpene alcohols.[11]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890, Shimadzu GC-2030, or equivalent | High-performance capillary GC system. |
| Injector | Split/Splitless | |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte while minimizing thermal degradation (dehydration). |
| Injection Mode | Split (50:1) | Prevents column overloading for concentrated samples. Splitless mode can be used for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar (5% phenyl)-methylpolysiloxane stationary phase provides excellent separation for a wide range of volatile compounds. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Mass Spectrometer | ||
| MS System | Agilent 5977, Shimadzu QP2020 NX, or equivalent | Sensitive single quadrupole or ion trap mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Scan Range | 40 - 400 amu | Covers the expected molecular ion and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Protocol 2: Analysis via Silylation Derivatization
Derivatization is employed to improve the chromatographic properties of analytes containing active hydrogen atoms (e.g., -OH, -NH, -SH).[12] Silylation replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which can increase volatility, reduce tailing, and improve thermal stability.
Rationale for Derivatizing this compound:
-
Prevent Dehydration: The TMS-ether derivative is more thermally stable and less prone to on-column dehydration than the parent alcohol.
-
Improve Peak Shape: The polar hydroxyl group can interact with active sites in the GC system, causing peak tailing. The non-polar TMS group minimizes these interactions.
-
Confirm Identity: The derivatized compound will have a different retention time and a predictable mass shift in its mass spectrum, providing an additional layer of confirmation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. testinglab.com [testinglab.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
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Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 2,6-Dimethyloctan-2-ol
Abstract
The unambiguous determination of molecular structure is a cornerstone of chemical research and development. 2,6-Dimethyloctan-2-ol, an acyclic monoterpenoid alcohol, serves as an excellent model for demonstrating the power of a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This guide provides a detailed, step-by-step protocol for the complete structural assignment of this compound using 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments. The causality behind each experimental choice is explained, offering researchers a logical workflow for elucidating the structure of similar small molecules.
Introduction: The Challenge of Isomeric Complexity
This compound (Figure 1) is a saturated alcohol with the molecular formula C₁₀H₂₂O[1]. While seemingly simple, its structure contains multiple methyl groups and a chiral center, making definitive characterization essential. NMR spectroscopy is the most powerful tool for this purpose, providing unparalleled insight into the atomic connectivity and chemical environment of a molecule.[2] This application note details an integrated NMR strategy to assemble the molecular structure of this compound from first principles.
Figure 1. Chemical structure of this compound with atom numbering for NMR analysis.
Experimental Design and Rationale
The structural elucidation process is a systematic workflow. We begin by preparing a high-quality sample, then acquire a series of 1D and 2D NMR spectra. Each experiment provides a unique piece of the structural puzzle.
Sources
Application Notes & Protocols: Exploring the Potential of 2,6-Dimethyloctan-2-ol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries necessitates the continuous development of novel and efficient asymmetric catalytic systems. This document explores the untapped potential of 2,6-dimethyloctan-2-ol, a structurally intriguing tertiary alcohol, as a versatile chiral building block in asymmetric catalysis. While direct applications of this specific molecule are not extensively documented, its inherent steric bulk and the possibility of introducing chirality at the C6 position present compelling opportunities for its use as a chiral auxiliary, a precursor to novel ligands, or a chiral solvent. These application notes provide a theoretical framework and detailed, actionable protocols to investigate the utility of this compound in key asymmetric transformations, offering a new avenue for innovation in stereoselective synthesis.
Introduction: The Quest for Chirality and the Promise of a Novel Scaffolding
Asymmetric synthesis, the art of creating chiral molecules with a defined three-dimensional arrangement, is fundamental to modern organic chemistry and drug development.[1] The biological activity of a pharmaceutical agent is often intrinsically linked to its stereochemistry, making the selective synthesis of a single enantiomer a critical objective.[2] Chiral alcohols are pivotal in this endeavor, serving as catalysts, ligands for metal-based systems, or as chiral auxiliaries that temporarily impart stereochemical control.[3][4]
This compound, a tertiary alcohol with the chemical formula C10H22O, presents a unique structural motif.[5][6] Its bulky 2,6-dimethyl substitution pattern offers significant steric hindrance, a property that can be strategically exploited to influence the facial selectivity of a prochiral substrate. While the commercially available form is a racemate, the presence of a stereocenter at the C6 position opens the door to its use in a chiral, enantiopure form. This document outlines the potential applications of both racemic and, hypothetically, enantiopure this compound in asymmetric catalysis.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C10H22O | [5] |
| Molar Mass | 158.28 g/mol | [5] |
| Boiling Point | 197-201°C | [5] |
| Density | 0.823 g/mL at 25°C | [5] |
| Refractive Index | n20/D 1.4335 | [5] |
Potential Application I: As a Bulky Chiral Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[7] The steric and electronic properties of the auxiliary create a chiral environment that favors the formation of one diastereomer over the other. Due to their steric bulk, chiral tertiary alcohols are particularly effective in this role.[8]
The bulky this compound moiety, when esterified to a prochiral carboxylic acid or other suitable substrate, could effectively shield one face of a reactive center, such as a double bond or a carbonyl group.
Conceptual Workflow:
Caption: Workflow for using this compound as a chiral auxiliary.
Protocol 2.1: Diastereoselective Michael Addition to an α,β-Unsaturated Ester
This protocol details the hypothetical use of (R)-2,6-dimethyloctan-2-ol as a chiral auxiliary to control the conjugate addition of a Gilman reagent to an α,β-unsaturated ester.
Materials:
-
(R)-2,6-Dimethyloctan-2-ol (hypothetically available)
-
Crotonyl chloride
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Lithium dimethylcuprate (Me2CuLi) (prepared in situ from MeLi and CuI)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Standard glassware for anhydrous reactions
Procedure:
-
Synthesis of the Chiral Ester:
-
To a solution of (R)-2,6-dimethyloctan-2-ol (1.0 equiv.) and Et3N (1.2 equiv.) in anhydrous DCM at 0 °C, add crotonyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
-
-
Diastereoselective Michael Addition:
-
In a separate flask, prepare Me2CuLi by adding two equivalents of MeLi to one equivalent of CuI in anhydrous Et2O at -78 °C.
-
Cool a solution of the chiral ester (1.0 equiv.) in anhydrous Et2O to -78 °C.
-
Add the freshly prepared Me2CuLi solution (1.5 equiv.) dropwise to the ester solution.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with Et2O.
-
Dry the organic layer, filter, and concentrate.
-
-
Cleavage of the Auxiliary:
-
Dissolve the crude product from the previous step in a mixture of MeOH and water.
-
Add LiOH (3.0 equiv.) and stir at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer will contain the recovered (R)-2,6-dimethyloctan-2-ol, which can be extracted with an appropriate organic solvent.
-
The organic layer will contain the enantioenriched carboxylic acid product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative.
-
Potential Application II: Precursor to Novel Chiral Ligands
Chiral ligands are essential components of many metal-catalyzed asymmetric reactions, where they coordinate to a metal center and create a chiral environment that dictates the stereochemical outcome.[4] The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity. The bulky this compound scaffold can be functionalized to create novel chiral ligands.
Conceptual Ligand Synthesis and Application:
Caption: From chiral alcohol to asymmetric catalysis.
Protocol 3.1: Synthesis of a Phosphoramidite Ligand and Use in Asymmetric Hydrogenation
This protocol outlines the synthesis of a hypothetical phosphoramidite ligand derived from (S)-2,6-dimethyloctan-2-ol and its application in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.
Materials:
-
(S)-2,6-Dimethyloctan-2-ol (hypothetically available)
-
Phosphorus trichloride (PCl3)
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (Et3N)
-
Anhydrous toluene
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)2]BF4)
-
Methyl α-acetamidoacrylate
-
Hydrogen gas (H2)
-
Anhydrous, degassed methanol
Procedure:
-
Synthesis of the Chiral Phosphoramidite Ligand:
-
To a solution of PCl3 (1.0 equiv.) in anhydrous toluene at 0 °C, add a solution of (S)-2,6-dimethyloctan-2-ol (1.0 equiv.) and Et3N (1.1 equiv.) in toluene dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and add dimethylamine (2.2 equiv., 2.0 M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Filter the reaction mixture to remove triethylammonium chloride and concentrate the filtrate under reduced pressure.
-
Purify the resulting phosphoramidite ligand by distillation or chromatography under an inert atmosphere.
-
-
Rhodium-Catalyzed Asymmetric Hydrogenation:
-
In a glovebox, dissolve [Rh(COD)2]BF4 (1 mol%) and the chiral phosphoramidite ligand (2.2 mol%) in anhydrous, degassed methanol.
-
Stir the solution for 30 minutes to allow for catalyst formation.
-
Add methyl α-acetamidoacrylate (100 mol%) to the catalyst solution.
-
Transfer the reaction vessel to a hydrogenation apparatus, purge with H2, and then pressurize to the desired pressure (e.g., 5 bar).
-
Stir the reaction at room temperature until the uptake of H2 ceases.
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Determine the conversion by 1H NMR and the enantiomeric excess of the product by chiral GC or HPLC.
-
Potential Application III: As a Chiral Solvent
The use of biomass-derived or "green" solvents is a growing area of interest in sustainable chemistry.[9] Chiral solvents can, in some cases, induce asymmetry in reactions. While typically a less powerful method of stereocontrol compared to chiral catalysts or auxiliaries, the use of a chiral solvent can be advantageous in specific contexts. The bulky nature of this compound could create a chiral pocket around a reacting substrate, influencing the transition state and leading to a modest enantiomeric excess.
Conclusion and Future Outlook
This compound represents a promising yet underexplored scaffold in the field of asymmetric catalysis. Its inherent steric bulk and the potential for chirality make it a compelling candidate for development as a novel chiral auxiliary, a precursor to innovative ligands, or as a chiral solvent. The protocols outlined in these application notes provide a foundational framework for researchers to begin investigating the utility of this molecule in stereoselective transformations. Further research into the efficient enantioselective synthesis of this compound will be a critical step in unlocking its full potential. The exploration of this and other novel chiral building blocks will undoubtedly continue to drive innovation in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
References
-
Benchchem. A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol. 3
-
Korevaar, T. (1997). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. 2
-
Alfa Chemistry. Chiral Alcohols & Ligands - Catalysts. 4
-
Gao, C., et al. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology. 10
- Not available.
-
Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters.
-
Ranu, B. C., Chakraborty, R., & Sarkar, D. C. (1991). A Novel Chiral Auxiliary for Enantioselective Synthesis of Tertiary Alcohol. Synthetic Communications.
-
Wang, Z., et al. (2020). Enantioselective synthesis strategies to prepare chiral tertiary alcohols. Organic & Biomolecular Chemistry.
- Not available.
-
ChemBK. This compound.
- Not available.
- Not available.
-
Parchem. This compound.
- Not available.
-
University of Bath. Asymmetric Synthesis.
- Not available.
-
NIST. 2-Octanol, 2,6-dimethyl-.
- Not available.
- Not available.
-
García, J. I., et al. (2020). Application of Biobased Solvents in Asymmetric Catalysis. Molecules.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
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- 4. alfachemic.com [alfachemic.com]
- 5. chembk.com [chembk.com]
- 6. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]
- 7. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 2,6-Dimethyloctan-2-ol to Enhance Functionality
Introduction: Unlocking the Potential of a Saturated Terpenoid Alcohol
2,6-Dimethyloctan-2-ol, a saturated monoterpenoid alcohol, is a structurally unique molecule with a tertiary alcohol functional group. This imparts significant steric hindrance around the hydroxyl group, presenting both challenges and opportunities for chemical modification. While this steric bulk contributes to the molecule's stability, it also necessitates carefully selected derivatization strategies to enhance its functionality for applications in drug discovery, materials science, and fragrance chemistry. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound, focusing on esterification, etherification, and glycosylation. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, supported by authoritative references.
Chemical Profile of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molar Mass | 158.28 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 197-201 °C | [2] |
| Density | 0.823 g/mL at 25 °C | [2] |
| Solubility | 281.9 mg/L in water at 24 °C | [2] |
Strategic Derivatization Pathways
The derivatization of the tertiary hydroxyl group of this compound can introduce a wide range of functional moieties, thereby altering its physicochemical properties such as polarity, volatility, and biological activity. This guide will focus on three key derivatization pathways:
-
Esterification: Introducing an acyl group to form an ester. This can modulate the molecule's lipophilicity and introduce functionalities for further conjugation.
-
Etherification: Replacing the hydroxyl proton with an alkyl or aryl group to form an ether. This can enhance metabolic stability and alter binding affinities in biological systems.
-
Glycosylation: Attaching a carbohydrate moiety to form a glycoside. This can significantly increase water solubility and bioavailability, which is of particular interest in drug development.[3]
Caption: Derivatization pathways for this compound.
Part 1: Esterification of a Sterically Hindered Tertiary Alcohol
Standard Fischer esterification is generally ineffective for tertiary alcohols due to steric hindrance and the propensity for elimination reactions under acidic conditions.[4] Therefore, alternative methods that activate the carboxylic acid or employ a coupling agent are necessary.
Protocol 1: Activated Ester Synthesis using Carbodiimide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous DCM (10 mL per mmol of alcohol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Caption: Workflow for EDC/DMAP-mediated esterification.
Part 2: Etherification of a Sterically Hindered Tertiary Alcohol
The direct Williamson ether synthesis is generally not feasible for tertiary alcohols due to the strong basicity of the alkoxide leading to elimination of the alkyl halide.[5] Therefore, alternative strategies are required.
Protocol 2: Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction provides a powerful method for the formation of ethers from alcohols with inversion of stereochemistry, although for a tertiary alcohol, the reaction can be sluggish and may require elevated temperatures.[6][7]
Materials:
-
This compound
-
Phenol or another suitable acidic nucleophile (pKa < 13)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel, rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the phenolic nucleophile (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL per mmol of alcohol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe over 30 minutes. A color change and/or formation of a precipitate may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The reaction may require heating to 50-80 °C for sterically hindered substrates. Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts can be challenging to remove completely.
Note on Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate. The nucleophile then displaces the activated hydroxyl group in an Sₙ2 fashion.[8][9] The steric hindrance of the tertiary alcohol makes this displacement challenging, often requiring more forcing conditions.
Part 3: Glycosylation for Enhanced Hydrophilicity
Glycosylation can dramatically improve the aqueous solubility and bioavailability of terpenoids.[10] Both chemical and enzymatic methods can be employed.
Protocol 3: Enzymatic Glycosylation using a Glycosyltransferase
Enzymatic glycosylation offers high regio- and stereoselectivity under mild reaction conditions.[10] This protocol provides a general framework using a recombinant glycosyltransferase.
Materials:
-
This compound
-
UDP-glucose (or other activated sugar donor)
-
Recombinant glycosyltransferase (e.g., from Bacillus licheniformis)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Ethyl acetate
-
Microcentrifuge tubes, incubator shaker, centrifuge
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
This compound (1-5 mM, dissolved in a minimal amount of DMSO if necessary)
-
UDP-glucose (2-10 mM)
-
MgCl₂ (5 mM)
-
BSA (0.1 mg/mL)
-
Glycosyltransferase (optimized concentration)
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle shaking for 12-48 hours.
-
Monitor the formation of the glycoside product by High-Performance Liquid Chromatography (HPLC) or LC-MS.
-
Terminate the reaction by adding an equal volume of ethyl acetate to extract the unreacted substrate and any non-polar byproducts.
-
Vortex the mixture and centrifuge to separate the phases.
-
The aqueous phase containing the polar glycoside product can be analyzed directly or purified by preparative HPLC.
Caption: Workflow for enzymatic glycosylation.
Part 4: Analytical Characterization of Derivatives
Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques.
GC-MS Analysis
GC-MS is ideal for the analysis of volatile and semi-volatile terpene derivatives.[5]
Sample Preparation (for GC-MS):
For non-polar derivatives like esters and ethers, a simple dilution in a suitable solvent (e.g., hexane or ethyl acetate) is sufficient. For polar compounds or to enhance volatility, silylation is recommended.[2][11]
Silylation Protocol:
-
Dry the purified derivative under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12]
-
Heat the mixture at 60 °C for 30 minutes.
-
Analyze 1 µL of the derivatized sample by GC-MS.
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | HP-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 40-500 |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.
Sample Preparation (for NMR):
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Expected Spectral Features:
-
¹H NMR: The appearance of new signals corresponding to the protons of the added functional group (e.g., acetyl methyl protons around 2.0 ppm for an acetate ester). Shifts in the signals of the protons on the this compound backbone, particularly those close to the derivatized oxygen, will also be observed.
-
¹³C NMR: The appearance of new carbon signals from the derivative moiety (e.g., a carbonyl carbon around 170 ppm for an ester). The carbon atom bearing the oxygen (C2) will show a significant downfield shift upon derivatization.[13][14]
Conclusion
The derivatization of this compound, a sterically hindered tertiary alcohol, requires tailored synthetic strategies. The protocols outlined in these application notes provide robust and reproducible methods for the synthesis of ester, ether, and glycoside derivatives. By carefully selecting the appropriate derivatization pathway, researchers can modulate the physicochemical and biological properties of this versatile terpenoid, opening new avenues for its application in various scientific disciplines. The detailed analytical procedures ensure the confident characterization of the synthesized molecules, upholding the principles of scientific integrity.
References
- Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
- Kren, V.; Martínková, L. Glycosylation of natural compounds. Curr. Opin. Chem. Biol.2001, 5 (5), 550–555.
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
- Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009, 109 (6), 2551–2651.
- Dodge, J. A.; Nissen, J. S.; Presnell, M. A Convenient Synthesis of Ethers and Thioethers. J. Org. Chem.1994, 59 (1), 237–239.
- Rivas, F.; Parra, A.; Martinez, A.; Garcia-Granados, A. Enzymatic glycosylation of terpenoids. Appl. Microbiol. Biotechnol.2013, 97 (15), 6569–6582.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005.
- [Reference placeholder for a general organic chemistry textbook discussing Williamson ether synthesis, e.g., Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.]
- [Reference placeholder for a review on carbodiimide-mediated couplings, e.g., Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005, 61 (46), 10827–10852.]
- Knapp, D. R. Handbook of Analytical Derivatization Reactions; John Wiley & Sons, 1979.
- [Reference placeholder for a comprehensive text on NMR spectroscopy, e.g., Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.]
- [Reference placeholder for a paper on GC-MS analysis of terpenes, e.g., Adams, R. P. Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry, 4th ed.
- [Reference placeholder for a review on enzymatic glycosylation, e.g., Thorson, J. S.; Hosted, T. J.; Jiang, J.; Biggins, J. B.; Ahlert, J. Natures's sugar bowls: the 'glycorandomization' of natural products. Curr. Org. Chem.2001, 5 (2), 139–167.]
- [Reference placeholder for a specific protocol on Mitsunobu reaction of a tertiary alcohol, if a more specific one than the general review is desired.]
- [Reference placeholder for a specific protocol on enzymatic glycosylation of a terpene alcohol, if a more specific one than the general review is desired.]
-
Reddit. Tertiary alcohol esterification? r/chemistry. [Link]
- [Reference placeholder for a specific protocol on EDC/DMAP coupling with a tertiary alcohol, if a more specific one than the general review is desired.]
- [Reference placeholder for a paper detailing NMR data of similar terpene deriv
- [Reference placeholder for a paper detailing GC-MS fragmentation p
- [Reference placeholder for a safety data sheet or chemical properties database for this compound, e.g., PubChem or a supplier's website.]
- [Reference placeholder for a review on the applications of terpene deriv
- [Reference placeholder for a review on the use of glycosylated n
- [Reference placeholder for a methods paper on the purific
-
ChemBK. This compound. [Link]
-
PubChemLite. This compound (C10H22O). [Link]
- [Reference placeholder for a general laboratory techniques manual, e.g., Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques, 10th ed.; Wiley, 2016.]
- [Reference placeholder for a specific paper on the challenges of Mitsunobu reactions with tertiary alcohols.]
- [Reference placeholder for a paper on the optimization of enzym
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 11. ssi.shimadzu.com [ssi.shimadzu.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Enzymatic Valorization of 2,6-Dimethyloctan-2-ol
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing 2,6-dimethyloctan-2-ol as a substrate for enzymatic reactions. The primary focus is on cytochrome P450 monooxygenases for regioselective hydroxylation, a key transformation for generating value-added derivatives. This document elucidates the underlying enzymatic mechanisms, provides detailed experimental protocols for biotransformation and product analysis, and discusses the potential industrial applications of the resulting products. Furthermore, it explores the utility of other enzyme classes, such as alcohol dehydrogenases and glycosyltransferases, in the context of this tertiary alcohol.
Introduction: The Potential of this compound in Biocatalysis
This compound, a saturated monoterpenoid, presents an intriguing scaffold for enzymatic modification. Its tertiary alcohol functionality and aliphatic backbone offer multiple sites for functionalization, leading to the production of novel compounds with potential applications in the fragrance, flavor, pharmaceutical, and fine chemical industries. Biocatalysis, with its inherent selectivity and mild reaction conditions, offers a superior alternative to traditional chemical synthesis for the targeted modification of such molecules.
This guide focuses on providing the scientific rationale and practical protocols for exploring the enzymatic landscape of this compound, with a primary emphasis on hydroxylation reactions catalyzed by cytochrome P450 enzymes. These enzymes are particularly adept at activating non-activated C-H bonds, a challenging yet highly valuable transformation in organic synthesis.[1]
Cytochrome P450 Monooxygenases: The Workhorses of Terpene Hydroxylation
Cytochrome P450 enzymes (CYPs) are a superfamily of heme-thiolate proteins renowned for their ability to catalyze the oxidation of a vast array of substrates, including terpenes.[1][2] Their catalytic prowess lies in their ability to activate molecular oxygen and insert one oxygen atom into a C-H bond, often with high regio- and stereoselectivity.[3][4]
The Catalytic Cycle of Cytochrome P450
The hydroxylation of a substrate like this compound by a CYP enzyme proceeds through a well-defined catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and interpreting experimental results.
Figure 1: The catalytic cycle of cytochrome P450 monooxygenases.
The key step for hydroxylation involves the generation of a highly reactive ferryl-oxo intermediate ([Fe=O]³⁺), which is capable of abstracting a hydrogen atom from the substrate, followed by a radical rebound of the hydroxyl group to the substrate radical. This "oxygen rebound" mechanism allows for the functionalization of even unactivated carbon atoms.
Predicted Regioselectivity for this compound Hydroxylation
Based on studies with structurally similar acyclic monoterpenoids like linalool, we can predict the likely sites of hydroxylation on this compound by CYP enzymes.[5][6][7][8][9] The regioselectivity is primarily dictated by the specific CYP isoform used, as subtle differences in the active site architecture can favor hydroxylation at different positions.
Potential primary sites for hydroxylation include the terminal methyl groups (C7 and C8) and the methylene groups along the carbon chain. Hydroxylation at the tertiary carbon (C2) is also possible, though less common.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for conducting the enzymatic hydroxylation of this compound using a whole-cell biocatalyst system expressing a microbial cytochrome P450.
Protocol 1: Whole-Cell Biotransformation of this compound
This protocol utilizes a recombinant E. coli strain expressing a cytochrome P450 enzyme and its redox partners. Whole-cell systems are often preferred for their cost-effectiveness as they obviate the need for enzyme purification and provide an intracellular source of cofactors like NAD(P)H.
Materials:
-
Recombinant E. coli cells expressing the desired CYP enzyme.
-
Luria-Bertani (LB) medium.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
This compound (substrate).
-
Glucose.
-
Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
Organic solvent for substrate delivery (e.g., DMSO or ethanol).
-
Shaking incubator.
-
Centrifuge.
Procedure:
-
Inoculum Preparation: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking (200 rpm).
-
Culture Scale-up and Induction: Use the overnight culture to inoculate 1 L of fresh LB medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction of Protein Expression: Induce the expression of the CYP enzyme by adding IPTG to a final concentration of 0.1-1.0 mM. Simultaneously, lower the incubation temperature to 18-25°C and continue shaking for 16-24 hours. This lower temperature often improves protein folding and solubility.
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Discard the supernatant and resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 10-50).
-
Biotransformation Reaction:
-
To the cell suspension, add glucose to a final concentration of 1-2% (w/v) to provide a source of reducing equivalents for cofactor regeneration.
-
Prepare a stock solution of this compound in an organic solvent (e.g., 1 M in DMSO).
-
Add the substrate stock solution to the cell suspension to a final concentration of 1-10 mM. The final concentration of the organic solvent should be kept low (typically <1%) to avoid toxicity to the cells.
-
Incubate the reaction mixture at 25-30°C with shaking for 24-72 hours.
-
-
Reaction Quenching and Sample Preparation for Analysis: After the desired reaction time, quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). This will also serve as the first step in product extraction.
Self-Validation and Troubleshooting:
-
Control Reactions: Always run parallel control reactions:
-
A "no substrate" control to identify any endogenous compounds produced by the cells.
-
A "no cells" control to check for abiotic degradation of the substrate.
-
A control with the empty vector host strain to confirm that the observed transformation is due to the expressed CYP enzyme.
-
-
Substrate Toxicity/Solubility: If low product yields are observed, consider substrate toxicity. This can be mitigated by fed-batch addition of the substrate or the use of a two-phase system where the substrate is dissolved in an inert organic solvent.
-
Cofactor Limitation: Ensure sufficient glucose is present for NAD(P)H regeneration.
Protocol 2: Product Extraction and Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing the volatile products of the enzymatic reaction.[10][11][12]
Materials:
-
Ethyl acetate (or other suitable extraction solvent).
-
Anhydrous sodium sulfate.
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5ms or DB-Wax).
-
Helium (carrier gas).
-
Internal standard (e.g., n-dodecane).
Procedure:
-
Extraction:
-
To the quenched reaction mixture, add a known amount of internal standard.
-
Vortex the mixture vigorously for 2 minutes to extract the products into the organic phase.
-
Separate the phases by centrifugation (3,000 x g, 10 min).
-
Carefully collect the organic layer.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate to ensure complete recovery.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
-
Sample Concentration: Concentrate the dried organic extract under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C for 2 min, ramp to 240°C at a rate of 5°C/min, and hold for 5 min.
-
Carrier Gas Flow: 1 mL/min (Helium).
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the substrate and product peaks based on their retention times and mass spectra.
-
Compare the mass spectra of the products with spectral libraries (e.g., NIST) and with the expected fragmentation patterns of hydroxylated this compound.
-
Quantify the products based on the peak area relative to the internal standard.
-
Visualization of Experimental Workflow
The overall experimental workflow can be visualized as follows:
Figure 2: Experimental workflow for the enzymatic hydroxylation of this compound.
Data Presentation: Expected Products and Properties
The enzymatic hydroxylation of this compound is expected to yield a mixture of mono-hydroxylated derivatives. The table below summarizes the properties of the substrate and its potential primary products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Potential Application |
| This compound (Substrate) | C₁₀H₂₂O | 158.28 | 198-202 | Fragrance, Solvent |
| 2,6-Dimethyloctane-2,7-diol | C₁₀H₂₂O₂ | 174.28 | >200 | Precursor for lactones, fine chemical intermediate |
| 2,6-Dimethyloctane-2,8-diol | C₁₀H₂₂O₂ | 174.28 | >200 | Fragrance component with modified scent profile |
| 2,6-Dimethyloctane-2,x-diol (other isomers) | C₁₀H₂₂O₂ | 174.28 | >200 | Novel fragrance and flavor compounds |
Exploration of Other Enzyme Classes
While CYPs are the most promising candidates, other enzyme classes may also be explored for the modification of this compound.
Alcohol Dehydrogenases (ADHs)
ADHs typically catalyze the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The oxidation of a tertiary alcohol like this compound by ADHs is sterically hindered and generally not observed with wild-type enzymes. However, protein engineering has the potential to create ADH variants with altered substrate specificities that might accommodate such bulky substrates.
Glycosyltransferases (GTs)
GTs catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule, such as an alcohol.[13][14][15] The glycosylation of this compound would yield a glycoside with increased water solubility and potentially altered biological activity. Similar to ADHs, the steric hindrance of the tertiary alcohol group may pose a challenge for many GTs. Screening a diverse range of GTs or employing enzyme engineering strategies would be necessary to identify a suitable catalyst.
Industrial Relevance and Applications
The enzymatic conversion of this compound opens avenues to novel and valuable compounds.
-
Fragrance and Flavor Industry: Hydroxylated derivatives of terpenes often possess unique and desirable aroma profiles.[16][17] The introduction of additional hydroxyl groups can modify the volatility and scent of the parent molecule, leading to the creation of new fragrance and flavor ingredients.
-
Pharmaceuticals and Agrochemicals: Hydroxylated terpenes can serve as chiral building blocks for the synthesis of more complex bioactive molecules.[15] The regio- and stereoselectivity of enzymatic reactions are particularly valuable in this context.
-
Fine Chemicals: The diol products can be precursors for the synthesis of other valuable chemicals, such as lactones, which are also used in the fragrance and flavor industry.
Conclusion
The enzymatic modification of this compound, particularly through hydroxylation by cytochrome P450 monooxygenases, represents a promising strategy for the sustainable production of value-added chemicals. The protocols and insights provided in these application notes offer a solid foundation for researchers to embark on the exploration of this versatile substrate. The continued discovery and engineering of novel enzymes will undoubtedly expand the toolbox for the biocatalytic valorization of terpenes and other natural products.
References
-
Chadwick, L. R., et al. (2017). Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation. Xenobiotica, 47(11), 943-952. [Link]
-
Schewe, H., et al. (2011). Terpene hydroxylation with microbial cytochrome P450 monooxygenases. Methods in Molecular Biology, 761, 137-151. [Link]
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Boachon, B., et al. (2015). CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists. The Plant Cell, 27(10), 2972-2990. [Link]
-
Aprotosoaie, A. C., et al. (2014). Linalool: a review on a key odorant in plants. Flavour and Fragrance Journal, 29(4), 193-219. [Link]
-
Ginglinger, B., et al. (2013). Gene coexpression analysis predicts a new player in the metabolism of the floral scent compound linalool in Arabidopsis thaliana. The Plant Cell, 25(11), 4579-4598. [Link]
-
Hofer, R., et al. (2014). A role for CYP76C1 in the metabolism of the monoterpenol linalool in Arabidopsis flowers. The Plant Journal, 78(4), 627-641. [Link]
-
Bernhardt, R., & Urlacher, V. B. (2014). Cytochromes P450 as promising catalysts for biotechnological application: chances and limitations. Applied Microbiology and Biotechnology, 98(14), 6185-6203. [Link]
-
Madyastha, K. M., & Chadha, A. (1982). Omega-hydroxylation of acyclic monoterpene alcohols by rat lung microsomes. Biochemical and Biophysical Research Communications, 108(3), 1271-1277. [Link]
-
Reetz, M. T. (2018). P450-Catalyzed Regio- and Diastereoselective Steroid Hydroxylation: Efficient Directed Evolution Enabled by Mutability Landscaping. ACS Catalysis, 8(4), 3535-3546. [Link]
-
Janocha, S., et al. (2015). Terpene hydroxylation with microbial cytochrome P450 monooxygenases. Advances in Biochemical Engineering/Biotechnology, 148, 107-139. [Link]
-
Girhard, M., et al. (2010). Regio- and stereoselective steroid hydroxylation by diverse microbial members of the cytochrome P450 superfamily. Microbial Cell Factories, 9, 7. [Link]
-
Cornelissen, S., et al. (2013). Whole-cell-based CYP153A6-catalyzed (S)-limonene hydroxylation efficiency depends on host background and profits from monoterpene uptake via AlkL. Biotechnology and Bioengineering, 110(7), 1884-1894. [Link]
-
Varki, A., et al. (2022). Glycosyltransferases and Glycan-Processing Enzymes. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Lairson, L. L., et al. (2008). Glycosyltransferases: structures, functions, and mechanisms. Annual Review of Biochemistry, 77, 521-555. [Link]
-
Breton, C., et al. (2006). A structural and sequence-based classification of glycosyltransferases. Glycobiology, 16(12), 1R-8R. [Link]
-
PubChem. (n.d.). Linalool. National Center for Biotechnology Information. [Link]
-
Carlin, S., et al. (2020). Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol. Foods, 9(11), 1648. [Link]
-
Agilent Technologies. (2017). Agilent GC-MS: Two Methods One Instrument. [Link]
-
AZoLifeSciences. (2021). HS-GC/MS Solution for the Determination of Terpenes. [Link]
-
Kowalczyk, A., et al. (2014). An Overview of the Pharmacological Properties and Potential Applications of Natural Monoterpenes. Mini-Reviews in Medicinal Chemistry, 14(14), 1156-1168. [Link]
-
Filatov, V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1547. [Link]
-
Nam, S. Y., et al. (2018). Development of GC–MS coupled to GC–FID method for the quantification of cannabis terpenes and terpenoids: Application to the analysis of five commercial varieties of medicinal cannabis. Journal of Pharmaceutical and Biomedical Analysis, 148, 196-204. [Link]
-
El-Sayed, A. M. (2017). Structure Odour Relationship Study of Acyclic Monoterpene Alcohols, their Acetates and Synthesized Oxygenated Derivatives. [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 4. researchgate.net [researchgate.net]
- 5. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Whole-cell-based CYP153A6-catalyzed (S)-limonene hydroxylation efficiency depends on host background and profits from monoterpene uptake via AlkL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monoterpenol Oxidative Metabolism: Role in Plant Adaptation and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Introduction: The Challenge of Synthesizing 2,6-Dimethyloctan-2-ol
An in-depth guide to optimizing the synthesis of 2,6-dimethyloctan-2-ol, a valuable tertiary alcohol used in fragrance and chemical research. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to enhance yield and purity.
This compound (also known as tetrahydromyrcenol) is a tertiary alcohol prized for its fresh, citrus-like floral scent in the fragrance industry.[1] Its synthesis, most commonly achieved via the Grignard reaction, presents a classic challenge for organic chemists: maximizing the yield of a tertiary alcohol while minimizing side reactions.[2][3] This guide serves as a technical resource for researchers and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and implement robust, high-yield protocols.
The primary route involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the carbonyl carbon of 6-methyl-2-heptanone. While straightforward in theory, the success of the Grignard reaction is highly sensitive to experimental conditions.[4][5]
Core Synthesis Pathway: Grignard Reaction
The fundamental transformation is the reaction between a ketone and a Grignard reagent to form a tertiary alcohol after an acidic workup.[6]
Caption: Primary synthetic route to this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My Grignard reaction fails to initiate. The magnesium turnings remain unchanged. What is the cause and how can I fix it?
Answer: Failure to initiate is the most common issue in Grignard synthesis. The primary cause is the presence of a passivating oxide layer (MgO) on the surface of the magnesium metal and/or residual moisture in the reaction system.[7] Grignard reagents are potent bases and will react readily with even trace amounts of water, destroying the reagent as it forms.[5][8]
Solutions:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under a vacuum.[9] Solvents (typically diethyl ether or THF) must be anhydrous grade and preferably distilled from a suitable drying agent like sodium/benzophenone.
-
Activate the Magnesium: The MgO layer can be disrupted mechanically or chemically.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction with the alkyl halide. A small amount of 1,2-dibromoethane can also be used as an initiator.[10]
-
-
Concentrated Reagents: Initiation is often more successful in a smaller volume of solvent. Begin by adding only a small fraction of the solvent and alkyl halide to the magnesium. Once the reaction initiates (indicated by cloudiness, bubbling, or gentle reflux), the remaining reagents can be diluted and added slowly.[10]
Question 2: The reaction initiated, but my final yield of this compound is very low. What are the likely side reactions?
Answer: Low yields after a successful initiation often point to competing side reactions. In the context of reacting a Grignard reagent with a ketone, two major side reactions are common: enolization and reduction.[3]
-
Enolization: The Grignard reagent can act as a base instead of a nucleophile, abstracting an acidic α-proton from the ketone to form a magnesium enolate. Upon workup, this regenerates the starting ketone, thus reducing the yield of the desired alcohol.[3]
-
Reduction: If the Grignard reagent possesses a β-hydrogen (which methylmagnesium bromide does not, but others like ethylmagnesium bromide do), it can reduce the ketone to a secondary alcohol via a six-membered transition state. This is less of a concern for this specific synthesis but is a crucial general consideration.[3]
Solutions to Maximize Yield:
-
Temperature Control: Add the ketone solution dropwise to the Grignard reagent at a low temperature (0°C).[2] This minimizes the activation energy available for the competing enolization pathway, favoring the desired nucleophilic addition.
-
Reagent Purity: Ensure the 6-methyl-2-heptanone is pure. Impurities can consume the Grignard reagent.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure the complete conversion of the ketone.
Caption: Competing reaction pathways for Grignard synthesis.
Question 3: After purification, I still have a significant amount of starting material (6-methyl-2-heptanone). Why did the reaction not go to completion?
Answer: Recovering a large fraction of the starting ketone indicates an incomplete reaction. This can be due to several factors:
-
Insufficient Grignard Reagent: The actual concentration of your prepared Grignard reagent may be lower than theoretically calculated due to partial decomposition by moisture or atmospheric CO₂.
-
Inadequate Reaction Time/Temperature: The reaction may not have been stirred long enough or at a suitable temperature to proceed to completion. While the initial addition is done at 0°C, allowing the reaction to slowly warm to room temperature and stir for 1-3 hours is common practice to ensure completion.[2]
-
Poor Mixing: In larger-scale reactions, inefficient stirring can create localized "hot spots" or areas where reagents are not adequately mixed, leading to an incomplete reaction.
Solutions:
-
Titrate the Grignard Reagent: Before adding the ketone, it is good practice to determine the exact molarity of the Grignard solution via titration (e.g., with a known amount of iodine or a standardized solution of sec-butanol with an indicator). This allows for the precise addition of the required equivalents.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. The reaction should only be quenched after TLC indicates full consumption of the starting material.
-
Optimize Reaction Conditions: Ensure vigorous stirring and allow the reaction to proceed for an adequate amount of time (e.g., 2-3 hours) after the addition of the ketone is complete.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a high-yield Grignard synthesis? A: The rigorous exclusion of atmospheric moisture and protic solvents is paramount.[8] Grignard reagents are extremely sensitive to water, alcohols, and even the acidic protons of terminal alkynes.[5][11] Ensuring all glassware is bone-dry and using high-quality anhydrous solvents is the single most important step.
Q2: Are there viable alternative synthetic routes to this compound? A: Yes, while the Grignard reaction is very common, other methods exist. A Chinese patent describes a method involving the Grignard reaction of methylmagnesium chloride with 2-methyl-2-hepten-6-one, followed by catalytic hydrogenation to saturate the double bond and yield the final product.[7] Another approach involves the reductive ring-opening of a cyclic ether precursor.[1]
Q3: How should I purify the final product? A: Purification is typically achieved by vacuum distillation. After the reaction workup and extraction, the organic solvent is removed by rotary evaporation. The remaining crude oil is then distilled under reduced pressure to separate the this compound from any non-volatile impurities or lower-boiling side products.
Data Summary and Protocols
Table 1: Typical Grignard Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic and effectively solvates the Grignard reagent. |
| Temperature | 0°C for ketone addition, then warm to RT | Minimizes enolization and controls the exothermic reaction.[2] |
| Reaction Time | 1-3 hours after addition | Ensures the reaction proceeds to completion.[2] |
| Stoichiometry | 1.1 - 1.2 eq. Grignard Reagent | Drives the reaction to completion, accounting for any reagent loss. |
| Workup | Saturated aq. NH₄Cl | A mild acidic quench to protonate the alkoxide and dissolve magnesium salts. |
| Projected Yield | 60-80% | Typical yields for this type of reaction under optimized conditions. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard Grignard synthesis methodologies.[2][12]
Materials:
-
Magnesium turnings (1.2 eq.)
-
Methyl iodide or methyl bromide (1.15 eq.)
-
6-Methyl-2-heptanone (1.0 eq.)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Grignard Formation: Place the magnesium turnings and the iodine crystal in the flask. Add a small portion of the anhydrous ether. In the dropping funnel, prepare a solution of the methyl halide in anhydrous ether.
-
Initiation: Add a small amount (~10%) of the methyl halide solution to the stirred magnesium suspension. Initiation should be observed as a discoloration of the iodine and gentle bubbling. If it does not start, gently warm the flask with a heat gun.
-
Reagent Addition: Once the reaction is initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[2]
-
Ketone Addition: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Add a solution of 6-methyl-2-heptanone in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard solution.
-
Reaction: After the ketone addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the reaction by TLC.
-
Workup (Quenching): Cool the reaction flask back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Sources
- 1. CN104822645B - Synthesis of Tetrahydromyrcenol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents [patents.google.com]
- 8. Grignard Reagents [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,6-Dimethyloctan-2-ol
Welcome to the technical support center for the purification of 2,6-dimethyloctan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing this tertiary alcohol and encountering challenges in its isolation and purification. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format.
Section 1: Understanding the Chemistry - The "Why" Behind the Purification Challenge
Before diving into troubleshooting, it's crucial to understand the typical synthetic route for this compound and the resulting impurity profile. The most common laboratory synthesis involves the reaction of an ester, such as ethyl 6-methylheptanoate, with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide).[1][2][3]
This reaction, while effective, rarely goes to 100% completion and can generate several byproducts. The primary purification challenge lies in separating the desired tertiary alcohol from these closely related impurities.
Frequently Asked Questions: Synthesis & Impurities
Q1: What are the most common byproducts I should expect when synthesizing this compound via a Grignard reaction with an ester?
A1: The crude product mixture typically contains several key impurities that you need to separate:
-
Unreacted Starting Ester: If the reaction does not go to completion, the starting ester (e.g., ethyl 6-methylheptanoate) will remain. This is often a major contaminant.
-
Intermediate Ketone: The Grignard reagent adds once to the ester to form a ketone intermediate (6-methyl-2-heptanone).[3] Because ketones are generally more reactive than esters, this intermediate quickly reacts with a second equivalent of the Grignard reagent.[3] However, under certain conditions (e.g., slow addition, low temperature, insufficient Grignard reagent), some of this ketone may persist.
-
Quenched Grignard Reagent Byproducts: Any excess Grignard reagent will be quenched during the workup phase to form methane and magnesium salts.[4][5] While methane escapes, the magnesium salts must be thoroughly removed.
-
Side-Products from the Ester's Alcohol Portion: The reaction liberates the alcohol portion of the starting ester (e.g., ethanol from an ethyl ester), which is typically removed during the aqueous workup and solvent evaporation stages.
Q2: Why can't I just use one equivalent of Grignard reagent to make the ketone and then react it separately?
A2: This is a common point of confusion. The ketone intermediate formed after the first addition of the Grignard reagent is more reactive than the starting ester.[3] Consequently, as soon as a molecule of the ketone is formed, it is more likely to react with another Grignard molecule than an unreacted ester molecule is. Attempting to use a 1:1 ratio will result in a complex mixture of starting ester, intermediate ketone, and the final tertiary alcohol product, making purification extremely difficult.[2][3] Therefore, an excess of the Grignard reagent (at least two equivalents) is always used to drive the reaction toward the desired tertiary alcohol.[1][2]
Section 2: The Purification Workflow - From Quench to Pure Product
The purification process is a multi-step sequence. Each step is designed to remove a specific class of impurities. Problems in an early step will cascade and complicate later stages.
Workflow Overview Diagram
Caption: General workflow for purifying this compound.
Part 1: Troubleshooting the Aqueous Workup
A proper workup is the foundation of a successful purification. Its goal is to protonate the magnesium alkoxide product, quench excess Grignard reagent, and remove the resulting inorganic salts.[4]
Q3: After adding the quenching solution, I have a thick, un-stirrable white precipitate. What happened?
A3: This is a common issue caused by the formation of magnesium hydroxides/salts. It typically occurs if you quench with water alone or if the concentration of your quenching solution is incorrect.
-
Cause: The magnesium alkoxide and excess Grignard reagent react with water to form highly insoluble magnesium hydroxide salts.
-
Solution: Always quench the reaction by slowly adding the reaction mixture to a cold (0 °C), vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] The ammonium chloride is a weak acid that protonates the alkoxide to form the desired alcohol while converting magnesium byproducts into more soluble salts that remain in the aqueous layer.[4] If you have already formed the precipitate, you may be able to dissolve it by slowly adding 1M HCl, but be cautious as this can be exothermic.
Q4: I have a persistent emulsion layer between my organic and aqueous phases during extraction. How can I break it?
A4: Emulsions are common in Grignard workups due to the presence of fine particulate magnesium salts.
-
Cause: Finely suspended solids stabilizing the interface between the aqueous and organic layers.
-
Solutions:
-
Brine Wash: Add a significant volume of saturated aqueous sodium chloride (brine) and gently swirl the separatory funnel (do not shake vigorously).[4][6] The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes the layers will separate on their own.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite (diatomaceous earth) in a Büchner funnel. This will remove the solid particulates that are stabilizing the emulsion. Rinse the Celite pad with your extraction solvent and then re-separate the layers.
-
Part 2: Troubleshooting Silica Gel Column Chromatography
Column chromatography is the primary method for separating this compound from organic byproducts like the unreacted ester. The key is selecting an appropriate solvent system.
Q5: How do I determine the right solvent system (eluent) for my column?
A5: The ideal solvent system is determined using Thin Layer Chromatography (TLC) before running the column.
-
Principle: You are looking for a solvent system where the desired product (this compound) has an Rf value of approximately 0.3-0.4, and there is a clear separation between its spot and the spots of the impurities.[7]
-
Step-by-Step Protocol: TLC Analysis
-
Dissolve a small sample of your crude oil in a few drops of solvent (e.g., ethyl acetate).
-
Spot the crude mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber with a test eluent system. A good starting point for this separation is a mixture of hexane and ethyl acetate.
-
Visualize the spots using a suitable stain, as the product and byproducts are likely UV-inactive. A p-anisaldehyde or permanganate stain is effective for alcohols and esters.
-
Adjust the solvent ratio until you achieve the target Rf and good separation. More ethyl acetate (polar) will increase the Rf of all spots; more hexane (non-polar) will decrease them.
-
| Compound Type | Polarity | Expected TLC Behavior (Hexane/EtOAc) |
| Unreacted Ester | Less Polar | Higher Rf (moves further up the plate) |
| This compound | More Polar | Lower Rf (moves less far) |
| Ketone Intermediate | Less Polar | Higher Rf, similar to the ester |
Q6: My compound isn't coming off the column, even after I've flushed with a very polar solvent.
A6: This can be a frustrating problem with several possible causes.
-
Possible Cause 1: Compound Decomposed on Silica. Tertiary alcohols can sometimes be sensitive to the acidic nature of standard silica gel and may decompose.[7]
-
Troubleshooting: Before running a large column, test the stability of your compound. Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.[7] In this case, you can use deactivated silica (by adding 1-2% triethylamine to your eluent) or switch to a different stationary phase like alumina.[7]
-
-
Possible Cause 2: Improper Column Loading. If the initial sample band is too wide, it leads to poor separation and extreme band broadening, making it seem like nothing is eluting.
-
Troubleshooting: Always dissolve your crude product in the absolute minimum amount of solvent for loading onto the column.[8] If your product has poor solubility in the eluent, use a "dry loading" technique: dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent on a rotary evaporator to get a free-flowing powder, and then carefully add this powder to the top of your packed column.[8]
-
-
Possible Cause 3: The product is very dilute. The fractions may contain your product, but at a concentration too low to detect easily by TLC.
-
Troubleshooting: Try concentrating a few of the later fractions on a rotary evaporator and re-spotting them on a TLC plate.[7]
-
Chromatography Troubleshooting Logic
Caption: Decision tree for troubleshooting common column chromatography issues.
Section 3: Final Product Analysis
Q7: My purified product looks like a single spot on TLC, but the NMR spectrum shows it's still impure. Why?
A7: TLC is a powerful but low-resolution technique.
-
Cause 1: Co-elution. Two compounds can have very similar Rf values in a given solvent system and will elute from the column together. The unreacted ester and the target alcohol can sometimes be difficult to separate completely.
-
Solution 1: Re-purify the material using a shallower gradient on your column (i.e., increase the polarity more slowly) to improve the separation.
-
Cause 2: Non-UV Active Impurities. If you are visualizing your TLC plates only with a UV lamp, you will not see impurities that do not have a chromophore.
-
Solution 2: Always use a chemical stain (like permanganate or p-anisaldehyde) that can visualize a broader range of organic compounds, including your target alcohol and likely byproducts.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Reaction of Grignard reagents with esters. (2014). Chemistry Stack Exchange. [Link]
-
Chemistry of Esters. (2022). LibreTexts Chemistry. [Link]
-
Esters with Grignard Reagent. (n.d.). Chemistry Steps. [Link]
-
All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
CHM 244 Lab Practical- Grignard Reactions. (n.d.). Course Hero. [Link]
-
7: The Grignard Reaction (Experiment). (2024). LibreTexts Chemistry. [Link]
Sources
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. britthipple.com [britthipple.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
common side reactions in the synthesis of Tetrahydromyrcenol
Technical Support Center: Synthesis of Tetrahydromyrcenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Welcome to the Technical Support Center for the synthesis of Tetrahydromyrcenol (2,6-dimethyl-2-octanol). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this valuable fragrance and flavor compound. As experienced application scientists, we understand that achieving high yield and purity requires a nuanced understanding of not just the primary reaction pathway, but also the competing side reactions. This resource is structured to provide not only solutions but also the mechanistic reasoning behind them, empowering you to optimize your synthetic protocols.
Troubleshooting Guide & FAQs by Synthetic Route
This guide is organized by common synthetic strategies for Tetrahydromyrcenol. Each section addresses specific side reactions and provides actionable troubleshooting steps.
Route 1: From Myrcene via Hydration and Hydrogenation
This two-step approach first involves the acid-catalyzed hydration of myrcene to produce a mixture of unsaturated alcohols (primarily linalool and geraniol), followed by hydrogenation to yield Tetrahydromyrcenol.
Problem: The acid-catalyzed hydration of myrcene, a terpene with three distinct double bonds, is prone to producing a variety of isomeric and rearranged products. This lack of selectivity can significantly complicate downstream purification and reduce the overall yield of Tetrahydromyrcenol.
Root Cause Analysis:
Under acidic conditions, myrcene is protonated to form a tertiary carbocation. This carbocation is highly susceptible to rearrangements and can be attacked by water at multiple sites, leading to a cascade of products. The primary side reactions include:
-
Formation of Multiple Monoterpene Alcohols: Besides the desired myrcenol, other alcohols like linalool, geraniol, and α-terpineol are readily formed.[1][2][3][4][5]
-
Isomerization: The initial hydration products can undergo further acid-catalyzed isomerization. For instance, linalool can isomerize to the more thermodynamically stable geraniol.[1][2][3][4][5]
-
Cyclization: Intramolecular reactions of the carbocation intermediates can lead to the formation of cyclic ethers and alcohols.
-
Polymerization: Under strongly acidic conditions or at elevated temperatures, myrcene and its derivatives can polymerize.
Troubleshooting & Optimization:
| Parameter | Recommendation | Scientific Rationale |
| Acid Catalyst | Use a milder, solid acid catalyst such as H-beta zeolite or acid-activated clays.[6] | Solid acids provide a heterogeneous reaction environment, which can limit undesirable side reactions in the bulk solution and offer better control over the reaction. |
| Temperature | Maintain a low reaction temperature (0-10 °C). | Lower temperatures disfavor rearrangement and polymerization reactions, which typically have higher activation energies than the desired hydration. |
| Solvent System | Employ a two-phase solvent system or use a co-solvent like acetone.[6] | This can improve the solubility of myrcene while maintaining a controlled concentration of the acid catalyst in the aqueous phase, thereby enhancing selectivity. |
| Reaction Time | Monitor the reaction closely using GC-MS and quench it once the desired intermediate reaches its maximum concentration. | Prolonged reaction times increase the likelihood of isomerization and the formation of more stable, but undesired, byproducts. |
Problem: The goal of the second step is the selective hydrogenation of the two carbon-carbon double bonds in the myrcenol intermediate to yield Tetrahydromyrcenol. However, aggressive hydrogenation conditions can lead to the complete saturation of the molecule, forming the alkane 2,6-dimethyloctane.
Root Cause Analysis:
The selectivity of catalytic hydrogenation is highly dependent on the choice of catalyst, hydrogen pressure, and temperature. Palladium catalysts, while highly active, are known to be very efficient for complete saturation.[7][8][9]
Catalyst Performance Comparison:
| Catalyst | Selectivity for Dihydromyrcene (Intermediate) | Activity | Tendency for Over-reduction |
| Palladium (Pd) | Moderate | High | High[7][8][9] |
| Rhodium (Rh) | High | Moderate | Moderate[7][8][9] |
| Ruthenium (Ru) | High | Low | Low[7][8][9] |
Troubleshooting & Optimization:
-
Catalyst Selection: For higher selectivity towards the partially hydrogenated dihydromyrcene, Rhodium or Ruthenium-based catalysts are often preferred over Palladium.[7][8][9][10]
-
Hydrogen Pressure: Operate at lower hydrogen pressures (e.g., 1-5 bar). This reduces the rate of hydrogenation and allows for better control over the reaction.
-
Temperature Control: Conduct the hydrogenation at room temperature or slightly below. Exothermic reactions can lead to localized heating, promoting over-reduction.
-
Reaction Monitoring: Utilize real-time monitoring techniques (e.g., GC) to stop the reaction once the desired product is maximized.
Experimental Protocol: Selective Hydrogenation of a Myrcenol Mixture
-
Reactor Setup: In a high-pressure reactor, charge the myrcenol intermediate mixture and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5% Rh/C) under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading should be optimized, typically ranging from 0.1 to 1 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 3 bar). Maintain vigorous stirring and a constant temperature (e.g., 25 °C).
-
Monitoring: Periodically take aliquots of the reaction mixture to analyze by GC for the disappearance of the starting material and the formation of Tetrahydromyrcenol and 2,6-dimethyloctane.
-
Work-up: Once the desired conversion is achieved, depressurize the reactor, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product.
Route 2: From 6-Methyl-5-hepten-2-one via Grignard Reaction
This route involves the reaction of 6-methyl-5-hepten-2-one with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol, Tetrahydromyrcenol.
Problem: Low conversion of the starting ketone in a Grignard reaction is a common issue that can significantly impact the efficiency of the synthesis.
Root Cause Analysis:
Several side reactions can compete with the desired nucleophilic addition of the Grignard reagent to the ketone:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is particularly problematic with sterically hindered ketones or bulky Grignard reagents. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[11][12]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide used in its preparation, leading to a coupling side product and consuming the active Grignard reagent.[11][13][14][15][16]
-
Reaction with Water: Grignard reagents are highly reactive towards protic solvents, including trace amounts of water in the reaction setup. This reaction quenches the Grignard reagent, forming an alkane and magnesium salts.[11]
Troubleshooting & Optimization:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity magnesium turnings.
-
Controlled Addition: Add the ketone to the Grignard reagent slowly at a low temperature (e.g., 0 °C). This minimizes the localized concentration of the Grignard reagent, which can favor enolization.
-
Choice of Grignard Reagent: Ensure the Grignard reagent is freshly prepared and titrated to determine its exact concentration.
-
Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reactions as it can help to break up the dimeric Grignard reagent aggregates, increasing reactivity.
Diagram: Competing Pathways in the Grignard Synthesis
Caption: Competing reaction pathways in the Grignard synthesis of Tetrahydromyrcenol.
Route 3: Reductive Ring Opening of a Tetrahydropyran Derivative
This newer synthetic route involves the reductive ring-opening of a substituted tetrahydropyran, such as 2-ethynyl-2,6,6-trimethyl-tetrahydropyran, to form Tetrahydromyrcenol.
Problem: The reductive ring-opening of the tetrahydropyran precursor must be highly regioselective to yield Tetrahydromyrcenol. Cleavage at an alternative position would lead to an isomeric alcohol.
Root Cause Analysis:
The tetrahydropyran ring can potentially open at two positions. The desired pathway involves the cleavage of the C2-O bond. However, cleavage of the C6-O bond would result in the formation of an undesired structural isomer. The selectivity of this reaction is influenced by the catalyst, reaction conditions, and the nature of the substituents on the tetrahydropyran ring.
Troubleshooting & Optimization:
-
Catalyst System: The use of a Palladium on carbon (Pd/C) catalyst in the presence of an acid (e.g., HCl or H₂SO₄) has been shown to favor the desired regioselective ring opening.
-
Reaction Conditions: Mild temperatures (e.g., 20-80 °C) and pressures (e.g., 3-15 bar H₂) are generally sufficient and help to minimize side reactions.
-
Substrate Design: The substitution pattern on the tetrahydropyran ring is designed to sterically and electronically favor cleavage at the desired position.
Diagram: Regioselectivity in Reductive Ring Opening
Caption: Regioselectivity in the reductive ring-opening synthesis of Tetrahydromyrcenol.
References
-
Lüddeke, F., et al. (2012). Enantiospecific (S)-(+)-Linalool Formation from β-Myrcene by Linalool Dehydratase-Isomerase. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Zhang, Y., et al. (2018). Protonation state and fine structure of the active site determine the reactivity of dehydratase: hydration and isomerization of β-myrcene catalyzed by linalool dehydratase/isomerase from Castellaniella defragrans. PubMed. Retrieved January 14, 2026, from [Link]
-
Harder, J., et al. (2019). Exploring Castellaniella defragrans Linalool (De)hydratase-Isomerase for Enzymatic Hydration of Alkenes. MDPI. Retrieved January 14, 2026, from [Link]
-
Brodkorb, D., et al. (2010). Linalool Dehydratase-Isomerase, a Bifunctional Enzyme in the Anaerobic Degradation of Monoterpenes. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Bianchini, C., et al. (2001). Selective hydrogenation of myrcene catalyzed by complexes of ruthenium, chromium, iridium and rhodium. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Lüddeke, F., et al. (2012). Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Bogel-Łukasik, E., et al. (2009). Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts. Green Chemistry. Retrieved January 14, 2026, from [Link]
-
Bogel-Łukasik, E., et al. (2009). Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts. Green Chemistry. Retrieved January 14, 2026, from [Link]
-
Bogel-Łukasik, E., et al. (2009). Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved January 14, 2026, from [Link]
-
Foreverest Resources Ltd. (n.d.). Dihydromyrcene. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH. Retrieved January 14, 2026, from [Link]
-
Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved January 14, 2026, from [Link]
-
Zhang, Y., et al. (2018). Protonation state and fine structure of active site determine the reactivity of dehydratase: hydration and isomerization of β-myrcene catalyzed by linalool dehydratase/isomerase from Castellaniella defragrans. ResearchGate. Retrieved January 14, 2026, from [Link]
- Blumenthal, J. H. (1969). Preparation of dihydromyrcenol. U.S. Patent No. 3,487,118.
-
Climent, M. J., et al. (2006). Selective hydration of dihydromyrcene to dihydromyrcenol over H-beta zeolite. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Quick Company. (n.d.). Process Of Preparation Of Dihydromyrcenol. Retrieved January 14, 2026, from [Link]
-
Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. NIH. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Myrcene. Retrieved January 14, 2026, from [Link]
- Quest International B.V. (1997). Transesterification process for the preparation of dihydromyrcenol and myrcenol. European Patent No. 0784043.
-
Surendran, S., et al. (2021). Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent?. Frontiers in Nutrition. Retrieved January 14, 2026, from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]
-
Kumar, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 14, 2026, from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]
- Quest International B.V. (1997). Transesterification process for the preparation of dihydromyrcenol and myrcenol. European Patent No. 0784043B1.
- Quest International B.V. (1997). Transesterification process for the preparation of dihydromyrcenol and myrcenol. European Patent No. 0784043A1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protonation state and fine structure of the active site determine the reactivity of dehydratase: hydration and isomerization of β-myrcene catalyzed by linalool dehydratase/isomerase from Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Linalool Dehydratase-Isomerase, a Bifunctional Enzyme in the Anaerobic Degradation of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 16. Wurtz reaction - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for the hydrogenation of geraniol to 2,6-Dimethyloctan-2-ol
Prepared by: Senior Application Scientist, Gemini Division Topic: Optimizing Reaction Conditions for the Hydrogenation of Geraniol and Synthesis of 2,6-Dimethyloctan-2-ol Audience: Researchers, scientists, and drug development professionals.
A Note from the Scientist
Welcome to the technical support center. The topic requested is the "hydrogenation of geraniol to this compound." It is crucial to begin by clarifying the chemical transformations involved.
-
Geraniol is a primary alcohol, ((2E)-3,7-dimethylocta-2,6-dien-1-ol).
-
This compound (also known as tetrahydromyrcenol) is a tertiary alcohol.
A direct, single-step conversion from a primary to a tertiary alcohol via catalytic hydrogenation is not a feasible reaction pathway, as hydrogenation is a reduction process that saturates double bonds and carbonyls but does not facilitate the necessary carbon skeleton rearrangement.
Therefore, this guide is structured into two main parts to provide a comprehensive and scientifically accurate resource:
-
Part A: Optimizing the Complete Hydrogenation of Geraniol. This section focuses on the direct and common application of hydrogenating geraniol to its corresponding saturated primary alcohol, 3,7-dimethyloctan-1-ol (tetrahydrogeraniol) . We will provide detailed FAQs and troubleshooting for this process.
-
Part B: A Proposed Synthetic Pathway to this compound. This section outlines a validated, multi-step approach to synthesize the target tertiary alcohol, starting from related terpene precursors.
This dual approach ensures that we address the practical aspects of geraniol hydrogenation while guiding you toward a viable synthesis of your target compound, this compound.
Part A: Hydrogenation of Geraniol to 3,7-Dimethyloctan-1-ol
This section focuses on the complete saturation of the two carbon-carbon double bonds in geraniol to yield 3,7-dimethyloctan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the typical products of geraniol hydrogenation? The products depend on the reaction conditions and catalyst used. The primary products are:
-
Citronellol: Resulting from the selective hydrogenation of the C2=C3 double bond. This is often achieved with high selectivity using specific catalysts like Ru-BINAP complexes.[1]
-
3,7-Dimethyloctan-1-ol (Tetrahydrogeraniol): The product of complete hydrogenation of both C=C double bonds. This is typically achieved using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[2]
-
2,6-Dimethyloctane: A potential byproduct from over-reduction (hydrogenolysis) where the hydroxyl group is also removed. This is more likely under harsh conditions (high temperature/pressure).[3]
Q2: Which catalysts are most effective for complete hydrogenation to 3,7-dimethyloctan-1-ol? Palladium on carbon (5% or 10% Pd/C) is the most common and cost-effective choice for complete saturation of the olefinic bonds in geraniol.[3] Raney Nickel is another robust option, though care must be taken with its pyrophoric nature. For lab-scale synthesis where cost is less of a concern, Platinum-based catalysts (e.g., PtO₂, Adam's catalyst) are also highly effective.
Q3: How do reaction conditions influence the outcome?
-
Hydrogen Pressure: Higher pressures (e.g., >50 psig or 3-4 bar) favor complete and faster hydrogenation. Low pressures may result in incomplete conversion, yielding citronellol.[4]
-
Temperature: Most hydrogenations can be performed at room temperature. A moderate increase in temperature (e.g., to 40-60 °C) can increase the reaction rate but may also promote side reactions like hydrogenolysis if not controlled.
-
Solvent: Polar protic solvents like ethanol and methanol are most common.[5] However, prolonged exposure of catalysts like Pd/C and Raney Ni to alcoholic solvents can cause deactivation due to the formation of adsorbed carbon monoxide (CO) on the catalyst surface.[6][7] Ethyl acetate or THF are excellent alternative solvents that do not cause this type of deactivation.[3][7]
-
Catalyst Loading: A typical loading is 5-10 mol% of the metal relative to the substrate. Lower loadings may lead to slow or incomplete reactions.
Reaction Pathway Diagram
Caption: Possible products from the hydrogenation of geraniol.
Troubleshooting Guide for Geraniol Hydrogenation
Issue 1: Low or No Conversion of Geraniol
Q: My reaction has stalled, or the starting material is consumed very slowly. What's wrong?
-
Potential Cause A: Catalyst Poisoning. The active sites on the catalyst are blocked.
-
Insight: Noble metal catalysts are highly susceptible to poisoning. Common poisons include sulfur compounds (e.g., from thiols, thioethers), residual halides from previous synthetic steps, or even trace heavy metal ions.[4]
-
Solution:
-
Purify Substrate: Ensure your geraniol is of high purity. If necessary, purify it by distillation or column chromatography.
-
Use High-Purity Reagents: Use high-purity solvents and hydrogen gas.
-
Filter through Activated Carbon: Pre-filtering your substrate solution through a small plug of activated carbon can sometimes remove trace poisons.
-
Replace Catalyst: If poisoning is suspected, the most reliable solution is to filter off the old catalyst (carefully, as it may be pyrophoric) and add a fresh batch.[8]
-
-
-
Potential Cause B: Catalyst Deactivation. The catalyst has lost intrinsic activity.
-
Insight: Deactivation can occur from improper storage (air exposure), sintering at high temperatures, or chemical attack. As mentioned, alcohols can slowly deactivate Pd and Ni catalysts.[6][7] This deactivation is often reversible upon exposure to air, which oxidizes the adsorbed CO.[7]
-
Solution:
-
Use Fresh Catalyst: Always use a catalyst from a freshly opened or properly stored container.
-
Change Solvent: Switch from methanol/ethanol to a non-deactivating solvent like ethyl acetate or THF.
-
Avoid Excessive Heat: Do not use unnecessarily high temperatures, which can cause the metal nanoparticles to aggregate (sinter), reducing surface area and activity.
-
-
-
Potential Cause C: Poor Mass Transfer of Hydrogen.
-
Insight: This is a very common issue in heterogeneous catalysis. The reaction can only proceed as fast as hydrogen from the gas phase can dissolve into the liquid solvent and reach the catalyst surface. If this is the rate-limiting step, the reaction will be slow regardless of catalyst activity.
-
Solution:
-
Increase Stirring Rate: Use vigorous stirring (>1000 RPM) with a football-shaped stir bar to create a vortex that pulls gas from the headspace into the solution.
-
Increase Hydrogen Pressure: A higher H₂ pressure increases the concentration of dissolved hydrogen, accelerating the reaction.[4]
-
Use an Appropriate Reactor: For larger scales or difficult reductions, a Parr shaker or a similar high-pressure reactor is highly recommended over a balloon setup.[5][8]
-
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low conversion issues.
Issue 2: Poor Selectivity / Formation of Byproducts
Q: My reaction works, but I'm getting a mixture of products. How can I improve selectivity for 3,7-dimethyloctan-1-ol?
-
Problem A: Reaction stops at Citronellol.
-
Insight: This indicates incomplete hydrogenation. The reaction conditions are too mild or the reaction time is too short.
-
Solution: Increase reaction time, hydrogen pressure, and/or catalyst loading to drive the reaction to completion.
-
-
Problem B: Formation of 2,6-Dimethyloctane.
-
Insight: This is due to hydrogenolysis, the cleavage of the C-O bond. It is favored by acidic conditions, high temperatures, and certain catalysts (Pd is more prone to this than Pt or Rh).
-
Solution:
-
Lower the Temperature: Run the reaction at room temperature.
-
Ensure Neutral pH: If any acidic impurities might be present, consider adding a non-nucleophilic base like K₂CO₃.
-
Change Catalyst: Switch from Pd/C to a less aggressive catalyst like PtO₂.
-
-
Experimental Protocol: Hydrogenation of Geraniol with Pd/C
This protocol provides a general procedure for the complete hydrogenation of geraniol on a laboratory scale.
-
Reactor Setup: To a thick-walled hydrogenation flask equipped with a magnetic stir bar, add geraniol (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate, approx. 0.1–0.2 M concentration).
-
Inerting: Seal the flask and purge the system with an inert gas (N₂ or Argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric, especially after use. Do not allow the dry catalyst to come into contact with air.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For a balloon setup, this involves 3 cycles of vacuum/H₂ backfill. For a pressure reactor, pressurize to the desired level (e.g., 50-60 psig / 4 bar).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by hydrogen uptake or by periodically taking samples for analysis (TLC, GC-MS).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The catalyst on the Celite should be quenched with water before disposal.
-
Isolation: The solvent can be removed from the filtrate by rotary evaporation to yield the crude product, which can be purified by distillation if necessary.
Part B: Proposed Synthesis of this compound
As established, direct hydrogenation is not a viable route to this target. A robust and well-documented method is the acid-catalyzed hydration of a diene precursor, dihydromyrcene (2,6-dimethyl-1,7-octadiene).
Proposed Synthetic Pathway
A plausible multi-step pathway starting from a geraniol-related precursor is outlined below. The key step is the final hydration reaction.
Caption: A proposed multi-step pathway to synthesize this compound.
Key Reaction: Hydration of Dihydromyrcene
The critical transformation is the selective addition of water across one of the double bonds of dihydromyrcene.
Q: How can I perform the hydration of dihydromyrcene to get the target tertiary alcohol?
-
Principle: This reaction follows Markovnikov's rule . The proton from the acid catalyst adds to the less substituted carbon of the double bond, generating a carbocation at the more substituted carbon. The tertiary carbocation at the C2 position is more stable than the alternative secondary carbocation. Nucleophilic attack by water then yields the tertiary alcohol. The terminal C7=C8 double bond is typically less reactive under these conditions.
-
Recommended Conditions:
-
Catalyst: A strong acid is required. While mineral acids like sulfuric acid can be used, solid acid catalysts such as cation-exchange resins (e.g., Amberlyst-15) or zeolites (e.g., H-beta) are often preferred as they are easily removed by filtration and can offer better selectivity.[9][10]
-
Reactants: Dihydromyrcene and water. A molar excess of water is typically used.
-
Solvent: The reaction can be run in a biphasic system or with a co-solvent like acetone or 1,4-dioxane to create a single phase, which can improve reaction rates.[10]
-
Temperature: The reaction is typically run at elevated temperatures, in the range of 60-80 °C.[9]
-
-
Protocol Outline (based on literature):
-
Charge a reactor with dihydromyrcene, water, and a co-solvent (e.g., acetone).
-
Add the solid acid catalyst (e.g., Amberlyst-15, ~10-20% by weight).
-
Heat the mixture with vigorous stirring to the target temperature (e.g., 70 °C) for several hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture and filter to remove the catalyst.
-
Perform a liquid-liquid extraction to separate the organic product from the aqueous phase.
-
Purify the resulting crude this compound by vacuum distillation.
-
General Support: Analytical Methods
Q: How should I monitor these reactions and confirm my product?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.
-
Monitoring Progress: A small aliquot of the reaction mixture can be withdrawn, filtered through a small plug of silica with a suitable solvent (e.g., diethyl ether), and injected into the GC-MS. This allows you to monitor the disappearance of the starting material and the appearance of products over time.
-
Product Identification: The mass spectrum of each peak provides a molecular fingerprint. By comparing the obtained spectra with a known library (e.g., NIST), you can confidently identify geraniol, citronellol, 3,7-dimethyloctan-1-ol, and this compound.[11][12][13] The retention times will also be distinct for each compound under a given GC method.
References
-
Stoltz, B. M., et al. (2012). Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents. Organic Process Research & Development. Available at: [Link]
-
Delgass, W. N., et al. (2012). Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents. ACS Publications. Available at: [Link]
-
ResearchGate. GC-MS analysis of terpene products. Available at: [Link]
-
Organic Chemistry Tutor. Alcohol Synthesis: From Simple to Complex. Available at: [Link]
-
Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015). Available at: [Link]
-
Fajdek-Bieda, A., et al. (2022). Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum. National Institutes of Health. Available at: [Link]
-
ResearchGate. Proposed pathway for the conversion of geraniol to the similar monoterpenoids. Available at: [Link]
-
ResearchGate. Analysis of Terpenes and Turpentines using Gas Chromatography with Vacuum Ultraviolet Detection. Available at: [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: [Link]
-
Unver, A., & Tapan, N. A. (2007). A Study of Direct Hydration of Dihydromyrcene to Dihydromyrcenol Using Cation Exchange Resins as Catalyst. ResearchGate. Available at: [Link]
-
Fajdek-Bieda, A., et al. (2024). Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method (RSM). De Gruyter. Available at: [Link]
-
Ramos-Martín, M., et al. A one-pot two-step synthesis of tertiary alcohols. Available at: [Link]
-
R Discovery. Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum. (2022). Available at: [Link]
-
Agilent Technologies. (2023). Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Available at: [Link]
-
Pearson. Devise syntheses of pentan-3-one from alcohols. Available at: [Link]
-
Agilent Technologies. (2023). Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent HydroInert Source on the Agilent 8890/5977C GC/MS. Available at: [Link]
-
Fajdek-Bieda, A., et al. (2023). Modeling and Optimization of Geraniol Transformation Process Using Response Surface Methodology (RSM). MDPI. Available at: [Link]
-
Climent, M. J., et al. (2007). Selective hydration of dihydromyrcene to dihydromyrcenol over H-beta zeolite. ResearchGate. Available at: [Link]
-
University of Calgary. Synthesis and Structure of Alcohols. Available at: [Link]
-
AK LECTURES. (2014). Synthesis of Primary, Secondary and Tertiary Alcohols. YouTube. Available at: [Link]
-
Catalyst Deactivation. (2020). Advanced Chemical Reaction Engineering Lectures. YouTube. Available at: [Link]
- Google Patents. Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride.
- Google Patents. Preparation of dihydromyrcenol.
-
Khusnutdinova, J. R., et al. (2014). Reversible catalytic dehydrogenation of alcohols for energy storage. PNAS. Available at: [Link]
-
MacMillan, D. Solving Issues with Heterogeneous Catalytic Hydrogenation. Available at: [Link]
-
PerkinElmer. (2021). HS-GC/MS Solution for the Determination of Terpenes. AZoLifeSciences. Available at: [Link]
-
Fajdek-Bieda, A., et al. (2022). Oxidation of Geraniol on Vermiculite—The Influence of Selected Parameters on the Oxidation Process. MDPI. Available at: [Link]
-
Grin'ko, M., et al. (2007). Synthesis from geraniol of (2E, 6E, 10E, 14E)-16-hydroxygeranylgeraniol and some of its derivatives. ResearchGate. Available at: [Link]
- Google Patents. Transesterification process for the preparation of dihydromyrcenol and myrcenol.
-
MacMillan, D. Direct Alcohol Activation. Available at: [Link]
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available at: [Link]
- Google Patents. Preparation of tetrahydrogeraniol.
Sources
- 1. Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6759561B2 - Preparation of tetrahydrogeraniol - Google Patents [patents.google.com]
- 3. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
preventing the degradation of 2,6-Dimethyloctan-2-ol during storage
Welcome to the technical support guide for 2,6-Dimethyloctan-2-ol (CAS: 18479-57-7), also known as Tetrahydromyrcenol.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this important tertiary alcohol. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your samples.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the handling and storage of this compound.
Q1: What is this compound and why is its stability critical?
A1: this compound is a saturated tertiary alcohol widely used as a fragrance ingredient in consumer products and as a versatile intermediate in organic synthesis.[3] Its stability is paramount because degradation can lead to the formation of impurities with altered olfactory properties, reactivity, and potentially different toxicological profiles. For researchers, maintaining the compound's purity is essential for obtaining reproducible and accurate experimental results.
Q2: What are the primary causes of this compound degradation?
A2: As a tertiary alcohol and a terpene derivative, this compound is primarily susceptible to degradation through oxidation .[4][5] This process can be accelerated by several factors:
-
Exposure to atmospheric oxygen: The presence of oxygen can initiate autoxidation, leading to the formation of hydroperoxides and subsequently other degradation products like ketones or smaller alcohols.
-
Elevated Temperatures: Heat can increase the rate of oxidative reactions and may also cause dehydration (loss of water) to form alkenes, especially in the presence of acidic contaminants.[6][7]
-
Exposure to Light (UV Radiation): UV light can provide the energy to initiate and propagate free-radical oxidation reactions.[6][7]
-
Presence of Contaminants: Acidic or basic impurities, as well as trace metals from storage containers, can catalyze degradation pathways.[4][8]
Q3: What are the ideal storage conditions to prevent degradation?
A3: To maximize shelf-life, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere .[4] Specific recommendations are detailed in the table below.
Q4: How can I visually or analytically detect if my sample has degraded?
A4: Visual signs of degradation can include a change in color (e.g., yellowing) or the development of an "off-odor." However, significant degradation can occur without obvious visual cues. The most reliable method for detection is through analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) .[4][9] The appearance of new peaks in the chromatogram or a decrease in the main peak's area percentage indicates the formation of degradation products and a loss of purity.
Q5: What type of container is best for storing this compound?
A5: The best choice is an amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap .[10] Amber glass protects the compound from light, while the glass itself is inert.[10] The PTFE liner prevents both contamination from the cap material and loss of the volatile compound.[10] Plastic containers should generally be avoided as some plastics can leach impurities or react with the alcohol.[10]
Section 2: Troubleshooting Guides
This section addresses specific problems you might encounter, explaining the root cause and providing actionable solutions.
Problem 1: My sample's purity has decreased, and I see new peaks in my GC-MS analysis.
Likely Cause: This is a definitive sign of chemical degradation, most likely due to oxidation or, to a lesser extent, acid-catalyzed dehydration. The new peaks represent degradation products such as hydroperoxides, ketones, or corresponding alkenes.
Solution Workflow:
-
Confirm the Identity of Degradants: If your MS detector allows, analyze the mass spectra of the new peaks to tentatively identify them. This can provide clues about the degradation pathway.
-
Review Storage Protocol: Compare your current storage method against the ideal conditions outlined in this guide. Identify any deviations in temperature, light exposure, or atmosphere.
-
Implement Corrective Storage: Transfer the sample to a clean, appropriate container (amber glass with PTFE-lined cap). Before sealing, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.[4]
-
Re-analyze for Baseline: After transferring, run a new GC-MS analysis to establish a fresh purity baseline for the sample in its improved storage conditions. Monitor this baseline over time to confirm that the degradation has been halted or significantly slowed.
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[10][11] | Slows down the rate of chemical reactions, including oxidation.[7] |
| Atmosphere | Inert Gas (Nitrogen or Argon)[4] | Displaces oxygen, preventing oxidative degradation. |
| Light | Store in the dark (Amber Glass)[7][10] | Prevents photodegradation initiated by UV light. |
| Container | Borosilicate Glass (Amber) | Chemically inert and protects from light.[10] |
| Closure | PTFE-lined Screw Cap | Provides an excellent seal and prevents contamination from the cap.[10] |
| Environment | Dry, well-ventilated area | Prevents moisture absorption and ensures safety.[4] |
Problem 2: The sample has developed a noticeable off-odor or a yellowish tint.
Likely Cause: These sensory changes are strong indicators of oxidation. Terpene alcohols can oxidize into various compounds, including aldehydes and ketones, which often have distinctly different and sometimes unpleasant odors. The color change is also a common result of the formation of complex polymeric oxidation byproducts.
Solution Workflow:
-
Cease Use in Critical Applications: Do not use the suspect material in experiments where high purity is required, as the results will be compromised.
-
Analytical Confirmation: Perform a GC-MS analysis to quantify the level of degradation. This will confirm that the odor is from chemical impurities and not cross-contamination.
-
Consider Re-purification (for advanced users): If the material is valuable and the degradation is minor, re-purification via vacuum distillation or column chromatography may be possible. However, this requires significant expertise and equipment. For most users, acquiring a new, high-purity sample is the most practical solution.
-
Prevent Future Occurrences: Review and strictly adhere to the recommended storage protocols for all new and existing stock of this compound. Implement a "first-in, first-out" inventory system to ensure older stock is used first.[12]
Diagram: Troubleshooting Degradation
Below is a workflow to help diagnose and address potential degradation of your this compound sample.
Caption: Troubleshooting workflow for suspected sample degradation.
Section 3: Experimental Protocols
Protocol 1: Long-Term Sample Storage Preparation
This protocol describes the best practice for aliquoting and storing this compound to ensure maximum stability.
Materials:
-
High-purity this compound
-
Amber glass vials or bottles with PTFE-lined caps
-
Pipettes or a syringe for transferring
-
Source of inert gas (Nitrogen or Argon) with a delivery tube
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Work in a Clean Environment: Ensure the work area (e.g., a fume hood) is clean and dry to prevent contamination.
-
Prepare Containers: Use new or thoroughly cleaned and dried amber glass vials of a suitable volume. It is best to aliquot the bulk sample into smaller, single-use volumes to avoid repeatedly opening the main container.
-
Transfer the Liquid: Carefully transfer the desired amount of this compound into each vial.
-
Purge with Inert Gas: Gently flush the headspace of the vial with a stream of nitrogen or argon for 15-30 seconds. This displaces the air and oxygen.
-
Seal Tightly: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Label Properly: Clearly label each vial with the compound name, concentration (if diluted), date of preparation, and storage conditions.
-
Store Correctly: Place the sealed vials in a refrigerator at 2-8°C, away from any light sources.
Protocol 2: GC-MS Method for Purity Assessment
This protocol provides a general-purpose GC-MS method for monitoring the purity of this compound and detecting common degradation products.[4] Note: This method may require optimization for your specific instrumentation.
Instrumentation & Columns:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Column: A mid-polarity column such as a DB-5ms or equivalent is typically suitable.
Sample Preparation:
-
Dilute the this compound sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 100-1000 µg/mL.[13]
GC-MS Parameters:
| Parameter | Setting |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | - Initial Temp: 60°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C[4] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: (Area of this compound peak / Total area of all peaks) x 100.
-
Compare the chromatogram to previous analyses of the same batch to identify any new peaks, which would indicate degradation products.
Diagram: Potential Degradation Pathway
This diagram illustrates a simplified primary degradation pathway for this compound via autoxidation.
Caption: Simplified autoxidation pathway of this compound.
References
- Vertex AI Search. (2025).
-
ChemBK. (2024). This compound - ChemBK. [Link]
- Vertex AI Search. (2026).
- Vertex AI Search.
-
OMGCHEERS. How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. [Link]
-
Tap'in 3PL. How to Store Alcohol Safely, Efficiently & for Increased Shelf Life. [Link]
- Vertex AI Search. (2018).
-
Boone's Wine & Spirits. (2024). How to Properly Store Your Liquor. [Link]
-
NIST. 2-Octanol, 2,6-dimethyl- - the NIST WebBook. [Link]
- Vertex AI Search. (2025).
-
NIST. 2-Octanol, 2,6-dimethyl- - the NIST WebBook. [Link]
-
Giese, M. W., Lewis, M. A., Giese, L., & Smith, K. M. (2020). A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass. PMC - PubMed Central. [Link]
Sources
- 1. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]
- 2. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. omgcheers.com [omgcheers.com]
- 7. How to Properly Store Your Liquor – Boones Wine & Spirits [booneswineandspirits.com]
- 8. Chemical Compatibility Guidelines for Safe Storage - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 12. tapin3pl.com [tapin3pl.com]
- 13. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in GC analysis of 2,6-Dimethyloctan-2-ol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues during the Gas Chromatography (GC) analysis of 2,6-Dimethyloctan-2-ol. As a tertiary alcohol, this compound presents unique challenges that can lead to significant peak tailing, compromising quantification accuracy and resolution. This document provides in-depth, causality-driven troubleshooting strategies and validated protocols to restore chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a significant problem for my this compound analysis?
Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the baseline.[1][2] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Tailing is problematic because it directly impacts the accuracy and precision of your analysis by:
-
Compromising Integration: Automated integrators struggle to accurately determine the start and end points of a tailing peak, leading to inconsistent and erroneous area counts.
-
Reducing Resolution: The tail of a large peak can easily obscure smaller, closely eluting peaks, making their quantification impossible.
-
Lowering Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, affecting detection limits.
For a polar molecule like this compound, which contains an active hydroxyl (-OH) group, peak tailing is a very common issue that must be addressed for reliable quantification.[3]
Q2: How can I quickly diagnose the source of the peak tailing? Is it a problem with my analyte or the entire GC system?
This is the most critical first step in troubleshooting. The pattern of peak tailing in your chromatogram provides vital clues.[4][5]
-
Indiscriminate Tailing (All Peaks Tail): If every peak in your chromatogram, including non-polar hydrocarbons, is tailing, the cause is likely a physical or flow path disruption .[4][6] This could be due to poor column installation (bad cuts or incorrect insertion depth), dead volume from ill-fitting connections, or a major blockage.[5][6]
-
Discriminatory Tailing (Only Polar Peaks Tail): If your hydrocarbon standards look symmetrical, but this compound and other polar analytes show significant tailing, the root cause is almost certainly chemical interaction .[3][4] This points to "active sites" within the system that are interacting with your analyte.
The following diagram illustrates this initial diagnostic workflow.
Caption: Initial troubleshooting workflow for GC peak tailing.
Troubleshooting Guide 1: Chemical Activity & The Role of Active Sites
For a tertiary alcohol like this compound, chemical activity is the most probable cause of peak tailing. This occurs when the polar hydroxyl group of the analyte forms hydrogen bonds with active sites in the GC flow path.
Q3: What are "active sites" and where are they located in my GC system?
Active sites are chemically reactive surfaces within the sample flow path. The most common active sites are exposed silanol (Si-OH) groups found on glass and fused silica surfaces.[3] These silanols can form strong hydrogen bonds with the hydroxyl group of your alcohol analyte, creating a secondary, undesirable retention mechanism that causes a portion of the molecules to elute later, resulting in a tail.[3]
The primary locations for these active sites, in order of decreasing likelihood, are:
-
GC Inlet Liner: The liner, especially if it contains glass wool, has a massive surface area. If it is not properly deactivated or has become contaminated, it is the number one source of activity.[7]
-
Inlet Seal: The metal seal at the base of the inlet can become active if it is scratched, contaminated, or if it is a bare stainless steel surface.[8][9]
-
Column Inlet: The first 10-20 cm of the analytical column can accumulate non-volatile residues from sample matrix, which can degrade the stationary phase and expose active sites.[1]
-
Connectors and Ferrules: Any connections in the flow path can be a source of activity if not properly installed or made of inert materials.
Caption: Mechanism of peak tailing via hydrogen bonding.
Q4: I'm using a brand new inlet liner. Why do I still see peak tailing?
Using a new liner is not enough; you must use a deactivated liner. Standard glass or quartz liners are rich in surface silanol groups. Deactivation is a chemical process that caps these Si-OH groups with a non-polar moiety (e.g., a silyl group), rendering the surface inert.[7][10]
If you are using a liner with glass wool, the wool must also be deactivated. Even deactivated surfaces can become active again over time due to exposure to high temperatures and trace amounts of water in the carrier gas or sample.[7] Therefore, regular inlet maintenance is crucial.[8][11]
Table 1: Troubleshooting Summary for Chemical Activity
| Component | Common Problem | Recommended Solution |
| Inlet Liner | Active silanol groups on glass/wool surface. Matrix contamination. | Replace with a new, high-quality deactivated liner. If using wool, ensure it is also deactivated. |
| Inlet Seal | Bare stainless steel is active. Contamination buildup. | Use a gold-plated or deactivated seal to minimize interactions. Replace during liner maintenance.[8][9] |
| GC Column | Contamination at the column head from non-volatile matrix components. | Trim 10-20 cm from the inlet end of the column. If the problem persists, the column may be damaged.[1][12] |
| System Leaks | Oxygen entering the system degrades the column's stationary phase, creating active sites. | Perform a leak check with an electronic leak detector. Do not use liquid leak detectors.[13] |
Validated Experimental Protocols
Protocol 1: Comprehensive GC Inlet Maintenance
This procedure should be your first action when suspecting chemical activity. Performing these steps simultaneously prevents troubleshooting one component while another is failing.[8]
Objective: To replace all potential sources of activity in the GC inlet.
Materials:
-
Clean, lint-free gloves
-
Tweezers
-
New, deactivated inlet liner (a single taper liner with deactivated wool is a good starting point for splitless injection)[9][14]
-
New septum
-
New O-ring for the liner
-
New, deactivated inlet seal (e.g., gold-plated)[9]
-
Wrenches for inlet fittings
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off detector gases.
-
Vent Inlet (if necessary): Follow your instrument manufacturer's procedure for venting the inlet to prevent column damage.
-
Remove Old Consumables:
-
Unscrew the septum nut and remove the old septum using tweezers.
-
Open the inlet and carefully remove the old inlet liner and O-ring.
-
Unscrew the reducing nut at the base of the inlet and remove the old inlet seal.
-
-
Inspect and Clean: Briefly inspect the inside of the inlet for any visible debris or septum fragments.
-
Install New Components:
-
Crucially, handle all new components only with clean tweezers to avoid contamination.
-
Place the new inlet seal into the reducing nut and re-tighten it to the manufacturer's specification.
-
Slide the new O-ring onto the new deactivated liner.
-
Insert the new liner into the inlet and secure it.
-
Place the new septum into the septum nut and tighten it. Do not overtighten, as this can cause coring.[7]
-
-
Re-establish Flow: Restore carrier gas flow and perform a thorough leak check around all fittings using an electronic leak detector.
-
Equilibrate and Test: Heat the inlet and column back to your method conditions, allow the system to equilibrate, and inject a standard of this compound to verify the improvement in peak shape.
Protocol 2: Advanced Solution - Derivatization of this compound
If peak tailing persists even with an inert flow path, or if you require ultra-trace level analysis, derivatization is the most robust solution.[15][16] This process chemically modifies the analyte to make it more suitable for GC analysis.[17] For alcohols, silylation is the most common technique. It replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which eliminates its ability to hydrogen bond.[18][19]
Reaction: R-OH + Silylating Agent → R-O-TMS + Byproducts
Caption: Silylation derivatization workflow.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of your sample containing this compound in the chosen anhydrous solvent. It is critical to exclude water, as it will consume the derivatizing reagent.[18]
-
Reagent Addition: In a reaction vial, add your sample solution. Then, add an excess of the BSTFA + 1% TMCS reagent. A common starting ratio is 2:1 reagent to sample volume.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60-70°C for 30 minutes. Reaction time and temperature may need optimization.[18]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: Inject the derivatized sample directly into the GC. The resulting TMS-ether of this compound will be more volatile and should produce a sharp, symmetrical peak on a standard non-polar or mid-polar column (e.g., a 5% phenyl-methylpolysiloxane phase).[17]
Table 2: Recommended GC Column and Conditions
| Parameter | For Underivatized Alcohol | For Silylated (TMS) Derivative |
| Stationary Phase | Polar: Wax-type (Polyethylene Glycol - PEG)[17][20] | Non-polar/Mid-polar: 5% Phenyl-methylpolysiloxane[17] |
| Rationale | "Like dissolves like." A polar column better retains the polar alcohol, improving interaction with the stationary phase over active sites. | The non-polar derivative is well-suited for a standard, robust non-polar column. |
| Injector Temp. | 250 °C | 250 °C |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Oven Program | 60°C (hold 2 min), ramp at 10°C/min to 240°C | 80°C (hold 2 min), ramp at 15°C/min to 280°C |
| Detector | FID or MS | FID or MS |
| Detector Temp. | 260 °C | 300 °C |
Note: These are starting conditions and should be optimized for your specific application.
References
- Fixing GC Peak Tailing for Cleaner Results. (2025).
- GC Troubleshooting—Tailing Peaks. (2018). Restek Resource Hub.
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - US.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
- GC Troubleshooting—Tailing Peaks. (2018). YouTube.
- Troubleshooting peak tailing in GC-MS analysis of branched alcohols. Benchchem.
- Technical Support Center: Troubleshooting Peak Tailing in Gas Chrom
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020).
- Troubleshooting Guide. Phenomenex.
- The Use of Derivatization Reagents for Gas Chrom
- GC Inlet Maintenance: Restek's Quick-Reference Guide. (2020). Restek.
- Derivatiz
- Technical Support Center: Troubleshooting GC-MS Peak Tailing for Long-Chain Alcohols. Benchchem.
- Selecting a GC Inlet Liner. (2016).
- GC Inlet Maintenance. BGB Analytik.
- Prevent GC Inlet Problems BEFORE They Cost You Time and Money. Sigma-Aldrich.
- Alcohols-Glycols. GL Sciences.
- What Is Derivatiz
- Analyzing Alcoholic Beverages by Gas Chrom
- GC tip on setting an inlet maintenance schedule. Phenomenex.
- GC Inlet Maintenance. Element Lab Solutions.
- The LCGC Blog: Capillary GC Liner Selection Guide. (2014).
- Gas Chromatography (GC) Column Conditioning, Testing and Checks. Phenomenex.
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scale-up considerations for the industrial production of Tetrahydromyrcenol
Welcome to the technical support center for the scale-up and industrial production of Tetrahydromyrcenol (2,6-dimethyl-2-octanol). This guide is designed for researchers, chemists, and process engineers working on the synthesis of this valuable fragrance ingredient. Here, we address common challenges encountered during the catalytic hydrogenation of myrcene and its derivatives, providing practical, field-tested solutions to streamline your process from lab to industrial scale. Our focus is on ensuring process robustness, safety, and high product quality.
Diagram: Synthesis Pathway Overview
The primary industrial route to Tetrahydromyrcenol involves the complete saturation of the double bonds in a myrcene-derived precursor via catalytic hydrogenation.
Caption: General synthesis pathway for Tetrahydromyrcenol production.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the catalytic hydrogenation process.
Issue 1: Low or Stalled Reaction Conversion
Question: My reaction has started, but the conversion of the starting material has stalled, or the overall rate is unacceptably slow. What are the likely causes and how can I resolve this?
Answer: A slow or stalled hydrogenation reaction is a common scale-up challenge. The root cause is often related to catalyst activity, mass transfer limitations, or insufficient hydrogen availability. A systematic approach is required for diagnosis.
Potential Causes & Solutions:
-
Catalyst Poisoning: The active sites on the palladium catalyst are highly susceptible to poisoning, which is a primary cause of activity loss.
-
Diagnosis: Analyze your myrcene feedstock for common catalyst poisons. Sulfur compounds, often present in terpene feedstocks derived from crude sulfate turpentine, are notorious poisons for palladium catalysts.[1][2] Other potential poisons include nitrogen-containing compounds or heavy metal traces.
-
Solution:
-
Feedstock Purification: Pretreat the myrcene feedstock to remove sulfur and other impurities before hydrogenation.
-
Use Fresh Catalyst: If poisoning is suspected, filter the reaction mixture and continue with a fresh batch of catalyst.[1] The original poison may remain adsorbed on the spent catalyst.
-
Increase Catalyst Loading: While not a solution to poisoning, a higher initial catalyst load can sometimes compensate for minor impurities, though this is not economically ideal.
-
-
-
Mass Transfer Limitations: On a larger scale, ensuring efficient contact between the three phases (gaseous hydrogen, liquid substrate/solvent, and solid catalyst) becomes more difficult.[3]
-
Diagnosis: Observe the mixing dynamics. If the catalyst is settling at the bottom of the reactor or if gas dispersion appears poor, you likely have a mass transfer issue. The reaction rate may not increase with a corresponding increase in catalyst concentration.
-
Solution:
-
Improve Agitation: Increase the stirring speed or evaluate the impeller design. The goal is to keep the solid catalyst fully suspended in the liquid and to maximize the gas-liquid interface for hydrogen dissolution.[3][4]
-
Optimize Gas Sparging: Ensure the hydrogen delivery system (sparger) creates fine bubbles for better dispersion. A hollow-shaft agitator that disperses gas from the bottom can be highly effective.[5]
-
-
-
Insufficient Hydrogen Pressure/Availability: The reaction is dependent on the partial pressure of hydrogen at the catalyst surface.
-
Diagnosis: Monitor the reactor pressure. A drop in pressure without a corresponding uptake by the reaction could indicate a leak. If the pressure is stable but the reaction is slow, the applied pressure may be insufficient for the desired rate at scale.
-
Solution:
-
Increase Hydrogen Pressure: Carefully increasing the reactor pressure will increase the concentration of dissolved hydrogen, which can significantly boost the reaction rate.[1] Always operate within the pressure limits of your reactor.
-
Leak Test: Before starting, always perform a leak test with an inert gas like nitrogen to ensure system integrity.[6]
-
-
Issue 2: Poor Selectivity and Byproduct Formation
Question: My final product contains significant amounts of partially hydrogenated intermediates (like dihydromyrcenol) or other byproducts. How can I improve the selectivity towards fully saturated Tetrahydromyrcenol?
Answer: Achieving high selectivity is crucial for product quality and simplifies purification. Selectivity in myrcene hydrogenation is influenced by the catalyst choice, reaction conditions, and residence time.
Potential Causes & Solutions:
-
Incomplete Reaction: The most common reason for intermediates in the final product is simply not allowing the reaction to proceed to completion. The hydrogenation of the different double bonds in myrcene occurs at different rates.[7]
-
Solution: Increase the reaction time and monitor the progress using in-process controls (e.g., GC analysis) until the intermediates are consumed to an acceptable level.
-
-
Catalyst and Condition Selection: Different catalysts exhibit different selectivities. While Palladium is highly active, other metals or specific reaction conditions can be tuned to achieve desired outcomes.[8]
-
Solution:
-
Palladium (Pd): Generally, palladium catalysts are highly active and, under sufficient hydrogen pressure and time, will drive the reaction to the fully saturated product, 2,6-dimethyloctane (the alkane corresponding to Tetrahydromyrcenol).[8] For Tetrahydromyrcenol (the alcohol), Pd/C is the standard choice.
-
Rhodium (Rh) and Ruthenium (Ru): Studies have shown that Rh and Ru catalysts can be more selective towards intermediate, partially hydrogenated products.[7][8] For the production of Tetrahydromyrcenol, these are generally less suitable unless specific intermediates are desired.
-
Temperature and Pressure: Lower temperatures and pressures may favor the formation of intermediates. To achieve full saturation, operating at slightly elevated temperatures (e.g., 50-80°C) and pressures (e.g., 5-15 bar) is often necessary.[7]
-
-
Issue 3: Thermal Runaway and Heat Management
Question: During scale-up, I'm observing a rapid and difficult-to-control temperature increase in the reactor. What are the risks and how can I manage this exothermic reaction?
Answer: All hydrogenation reactions are exothermic, and the risk of a thermal runaway is a major safety concern during scale-up.[9][10] Poor heat management can lead to dangerous pressure build-up, side reactions, and product degradation.[5][11]
Potential Causes & Solutions:
-
Reduced Surface-Area-to-Volume Ratio: As reactor size increases, the volume increases by a cube while the heat transfer surface (the reactor wall) increases by a square. This makes heat removal progressively less efficient.[12]
-
Solution:
-
Jacketed Reactors with Baffles: Ensure your large-scale reactor has an efficient cooling jacket and internal baffles to improve heat transfer from the liquid to the reactor wall.[3]
-
Internal Cooling Coils: For highly exothermic processes, internal cooling coils may be necessary to provide additional heat transfer area.
-
Perform Calorimetry Studies: Before scaling up, use reaction calorimetry to understand the heat of reaction and the maximum rate of heat release. This data is critical for designing a safe and effective cooling system.[9]
-
-
-
Rate of Reagent Addition/Hydrogen Flow: The rate of the reaction, and thus the rate of heat generation, is directly tied to the availability of hydrogen.
-
Solution:
-
Controlled Hydrogen Feed: Implement a controlled hydrogen feed system that can be adjusted or stopped if the temperature exceeds a set limit. Do not simply pressurize the reactor to the maximum and leave it. The hydrogen feed rate should be matched to the cooling capacity of the reactor.
-
Semi-Batch Operation: In some cases, the substrate can be added portion-wise to a reactor already containing the catalyst and solvent to better control the initial reaction rate and heat output.
-
-
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common hydrogenation problems.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for producing Tetrahydromyrcenol? A1: Palladium on a carbon support (Pd/C) is the most widely used and effective catalyst for the complete hydrogenation of myrcene derivatives to Tetrahydromyrcenol. It offers high activity, which, under the right conditions, can achieve full saturation of the olefinic bonds.[13]
Q2: My Pd/C catalyst seems to have lost activity after a few runs. Can it be regenerated? A2: Yes, Pd/C catalysts that have been deactivated by organic residues or coking can often be regenerated. A common lab-scale method involves washing the catalyst with solvents to remove adsorbed organic material.[14] One documented regeneration procedure involves washing with chloroform and glacial acetic acid, combined with ultrasonication, to clear blocked catalyst pores.[14][15] For industrial-scale regeneration from coking, a carefully controlled oxidation (burn-off) with an inert gas/air mixture at elevated temperatures (e.g., 400-450 °C) can be effective.[16] However, regeneration is not always possible if the catalyst has been poisoned by sulfur or has undergone significant sintering (agglomeration of palladium particles).
Q3: What are the critical safety precautions when handling Pd/C catalyst? A3: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. It can ignite flammable solvents upon contact.[17][18]
-
Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Never add dry catalyst to a flammable solvent. Wet the catalyst with a small amount of a less flammable solvent (like ethyl acetate) or the reaction solvent in an inerted flask before adding the bulk of the solvent.[18][19]
-
Keep the catalyst wet during workup. When filtering the catalyst after the reaction, do not allow the filter cake to dry completely in the air.[17][20] Quench the filter cake with water immediately after filtration to reduce the fire hazard.[20]
Q4: How should I purify the crude Tetrahydromyrcenol after the reaction? A4: The standard method for purifying fragrance compounds like Tetrahydromyrcenol is fractional distillation under reduced pressure . This is necessary to separate the desired product from unreacted starting material, partially hydrogenated intermediates, and any high-boiling byproducts.
-
Challenge: The boiling points of Tetrahydromyrcenol and its intermediates may be close.
-
Solution: To improve separation, use a packed distillation column (e.g., with steel wool or structured packing) to increase the number of theoretical plates.[21][22] A slow, steady distillation rate is crucial for achieving good separation.[21] Insulating the column can also help maintain the temperature gradient required for efficient fractionation.[22]
Q5: What analytical methods should be used for quality control? A5: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the primary analytical technique.
-
GC-FID: Used for routine quantitative analysis to determine the purity of Tetrahydromyrcenol and the percentage of known impurities.
-
GC-MS: Essential for identifying unknown byproducts and confirming the structure of the main product. It is the gold standard for characterizing the chemical profile of fragrance ingredients.[23]
Experimental Protocols & Data
Protocol: General Procedure for Lab-Scale Catalytic Hydrogenation
This procedure is a starting point and must be adapted based on specific equipment and safety protocols.
-
Reactor Preparation: Select a three-necked flask or pressure reactor equipped with a magnetic stir bar, gas inlet, and temperature probe. Ensure all glassware is clean and dry.
-
Inerting: Assemble the apparatus, evacuate, and backfill with nitrogen gas three times to remove all oxygen.[20]
-
Catalyst Charging: Under a positive pressure of nitrogen, carefully add the 5% or 10% Pd/C catalyst (typically 0.5-2 mol% relative to the substrate).
-
Solvent Addition: Add the solvent (e.g., ethanol, ethyl acetate, or heptane) via cannula or dropping funnel under a nitrogen counterflow.[20] Gently swirl to create a slurry.
-
Substrate Addition: Add the myrcene derivative to the flask.
-
Hydrogen Purge: Seal the vessel. Evacuate the headspace carefully (to avoid boiling the solvent) and backfill with hydrogen gas. Repeat this purge cycle three times.[4]
-
Reaction: Pressurize the reactor to the desired pressure (e.g., 5 bar) or maintain a positive pressure with a hydrogen-filled balloon for atmospheric reactions. Begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake (pressure drop in a closed system) or by taking aliquots (after purging with nitrogen) for GC analysis.
-
Work-up: Once complete, vent the excess hydrogen and purge the system thoroughly with nitrogen.[4]
-
Catalyst Removal: Dilute the reaction mixture if necessary and filter it through a pad of Celite®. CRITICAL: Keep the filter cake wet with solvent throughout the filtration.[4][20] Immediately after filtration, quench the wet filter cake with water and store it in a dedicated, sealed waste container.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Tetrahydromyrcenol, which can then be purified by fractional distillation.
Table: Typical Process Parameters & Expected Outcomes
| Parameter | Laboratory Scale (100g) | Pilot / Industrial Scale | Rationale & Key Considerations |
| Substrate | Myrcene or Allo-ocimenol | Myrcene or Allo-ocimenol | Feedstock purity is critical. Sulfur content should be <10 ppm to avoid catalyst poisoning. |
| Catalyst | 5% or 10% Pd/C | 5% Pd/C | Lower percentage loading is more economical for large scale. |
| Catalyst Loading | 0.5 - 2.0 mol% | 0.1 - 0.5 w/w % | Scale-up aims to minimize catalyst cost. Higher loading may be needed for impure feedstock. |
| Solvent | Ethanol, Heptane | Heptane or solvent-free | Solvent choice impacts product isolation and safety. Solvent-free is often preferred industrially. |
| H₂ Pressure | 1 - 10 bar | 5 - 20 bar | Higher pressure increases reaction rate and helps ensure complete saturation. Limited by reactor rating. |
| Temperature | 25 - 80 °C | 50 - 100 °C | Reaction is exothermic. Temperature must be controlled to prevent runaway and side reactions.[5] |
| Agitation | 800 - 1200 RPM (Magnetic) | Turbine/Gas-Induction Impeller | Must be sufficient to suspend catalyst and disperse hydrogen. Critical for avoiding mass transfer limits. |
| Typical Yield | >95% (Crude) | >95% (Crude) | Yield is typically high; focus is on purity and selectivity. |
| Purity Target | >98% (after distillation) | >99% (after distillation) | High purity is required for fragrance applications. Key impurities are partially hydrogenated intermediates. |
References
- BenchChem Technical Support Team. (2025).
- Neuland Labs. (2022, August 30).
- Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.
- Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry.
- Hydrogen
- Hydrogenation Reactor Run Away Conditions. (n.d.). Slideshare.
- Solving Issues with Heterogeneous Catalytic Hydrogen
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
- Energy Institute. (2023, December 11).
- Jinzong Machinery. (2024, August 13). Common Issues in Chemical Reactors.
- Request PDF. (2025, August 5). Selective hydrogenation of myrcene catalyzed by complexes of ruthenium, chromium, iridium and rhodium.
- H.E.L Group. (2025, June 9).
- Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros.
- Sarpong Group.
- Achieving safe conditions for hydrogenation reaction using concentrated raw m
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Request PDF. (2025, August 6). A convenient numbering-up strategy for the scale-up of gas–liquid photoredox catalysis in flow.
- A convenient numbering-up strategy for the scale-up of gas–liquid photoredox catalysis in flow. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Del Valle Lab.
- Question 29: What are the likely causes for temperature excursion events in a hydrogen plant? (n.d.).
- Liquid and Gas –Liquid –Solid Reactions. (n.d.).
- Hydrogenation of myrcene over Pd catalysts a | Download Table. (n.d.).
- MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- BASF. H0-14 S3.
- University of Rochester, Department of Chemistry.
- Sciencing. (2022, March 24).
- Process Engineering Associates.
- Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts. (n.d.). Green Chemistry (RSC Publishing).
- Semantic Scholar. (2019, August 29).
- ResearchGate. (2025, November 20). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- ACS Publications. (2025, January 14). Scaling Up Gas–Liquid Photo-Oxidations in Flow Using Rotor-Stator Spinning Disc Reactors and a High-Intensity Light Source.
- PubMed Central. Scaling Up Gas–Liquid Photo-Oxidations in Flow Using Rotor-Stator Spinning Disc Reactors and a High-Intensity Light Source.
- International Scientific Organization. Isolation of Bioactive Compounds from Essential Oils – A Comprehensive Review.
- YouTube. (2012, January 10).
- PubMed. (2022, December 15). Improving selective hydrogenation of carbonyls bond in α, β-unsaturated aldehydes over Pt nanoparticles encaged within the amines-functionalized MIL-101-NH2.
- Google Patents.
- Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (n.d.). Catalysis Science & Technology (RSC Publishing).
- YouTube. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? Chemistry For Everyone.
- Science.gov.
- Google Patents.
- PubChem - NIH. Tetrahydromyrcenol | C10H22O | CID 86751.
- ResearchGate. (2020, March 21). (PDF) The impact of β-myrcene – the main component of the hop essential oil – on the lipid films.
- PubMed. (2015, May 13). Microbial Synthesis of Myrcene by Metabolically Engineered Escherichia coli.
- CORE. Gas Chromatography–Olfactometry Analyses of Volatiles Produced by 'Fallglo' and 'US Early Pride' Tangerines.
- Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? (n.d.).
- ScenTree. Tetrahydromyrcenol (CAS N° 18479-57-7).
- Sigma-Aldrich. Biotransformation of myrcene by Pseudomonas aeruginosa.
- PubMed.
- Request PDF. Myrcene as a Natural Base Chemical in Sustainable Chemistry: A Critical Review.
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Technical Support Center: Catalyst Removal from 2,6-Dimethyloctan-2-ol
Welcome to the Technical Support Center dedicated to addressing the critical final step in the synthesis of 2,6-Dimethyloctan-2-ol: the efficient and complete removal of residual catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies. Our focus is on ensuring the highest purity of your final product, a crucial aspect in fragrance and pharmaceutical applications.
Introduction: The "Why" Behind Meticulous Catalyst Removal
In the synthesis of this compound, typically achieved through the hydrogenation of precursors like dihydromyrcenol, various catalysts are employed. The most common include Palladium on Carbon (Pd/C), Raney Nickel, and Copper Chromite. While essential for the reaction, any residual catalyst can compromise the final product's quality, stability, odor profile, and safety. For instance, trace metals can catalyze degradation, discoloration, or unwanted side reactions, and are strictly regulated in final consumer products.[1][2] This guide will walk you through robust protocols and troubleshooting for ensuring a catalyst-free product.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalysts used in the synthesis of this compound?
A1: The synthesis, often a hydrogenation of a terpene-derived precursor, commonly utilizes heterogeneous catalysts such as 5% or 10% Palladium on Carbon (Pd/C), Raney Nickel, and occasionally Copper Chromite. The choice of catalyst depends on the specific reaction conditions and the desired selectivity.[3]
Q2: Why is simple filtration sometimes insufficient for complete catalyst removal?
A2: While heterogeneous catalysts are in a different phase from the liquid product, several factors can complicate removal by simple filtration. Very fine catalyst particles can pass through standard filter paper. Furthermore, a phenomenon known as "leaching" can occur, where a small amount of the metal dissolves into the reaction mixture, existing as soluble metal complexes that are not removed by filtration.[4][5]
Q3: What are the acceptable limits for residual catalysts in products like this compound?
A3: The acceptable limits are highly dependent on the final application. For pharmaceutical ingredients, regulatory bodies like the EMA and FDA have strict guidelines (ICH Q3D) for elemental impurities, often in the parts-per-million (ppm) range.[1][6] In the fragrance industry, while less formally regulated, residual metals can negatively impact the odor profile and long-term stability of the fragrance oil.[7]
Q4: Can residual catalysts affect the downstream applications of this compound?
A4: Absolutely. Residual palladium, for example, can catalyze unwanted side reactions in subsequent synthetic steps or during product formulation. In fragrance applications, trace metals can lead to discoloration, off-odors, and reduced shelf-life. For pharmaceutical applications, residual metals are a significant safety concern.
Troubleshooting Guide: From Common Issues to Complex Challenges
This section is designed to help you diagnose and resolve common issues encountered during the removal of residual catalysts from this compound.
Issue 1: Visible Black Particles (Likely Pd/C) in the Product After Filtration
Possible Causes:
-
Filter paper with too large a pore size: Standard filter paper may not be sufficient to retain fine catalyst particles.
-
Filter bed disruption: The catalyst bed on the filter paper was disturbed during filtration, allowing particles to pass through.
-
Inadequate filter aid: Insufficient or improperly packed Celite® or another filter aid.
Troubleshooting Workflow:
Caption: Workflow for addressing visible catalyst particles.
Detailed Protocols:
-
Re-filtration: Filter the solution again through a tighter filter paper (e.g., Whatman Grade 42) or a membrane filter (e.g., 0.45 µm PTFE).
-
Celite® Filtration:
-
Prepare a slurry of Celite® in a solvent compatible with your product.
-
Pour the slurry into a Büchner funnel with filter paper to form a uniform pad (at least 1-2 cm thick).
-
Gently pour the product solution onto the Celite® pad, ensuring the pad is not disturbed.
-
Wash the filter cake with a small amount of clean solvent to recover any retained product.[8] Caution: Keep the filter cake wet at all times, as dry Pd/C can be pyrophoric.[9]
-
Issue 2: Product Appears Clear, but Analytical Tests (e.g., ICP-MS) Show High Levels of Dissolved Metal
Possible Causes:
-
Catalyst Leaching: Acidic or basic conditions, or the presence of certain ligands in the reaction mixture, can cause the metal to leach from the solid support into the solution.[4]
-
Formation of Soluble Metal Complexes: The product itself or impurities may act as ligands, forming soluble complexes with the metal.[5]
Troubleshooting Workflow:
Caption: Workflow for removing dissolved metal catalysts.
Detailed Protocols:
-
Adsorption with Activated Carbon:
-
Add 1-5% w/w of activated carbon to the product solution.
-
Stir the mixture at room temperature for 1-4 hours.
-
Remove the activated carbon by filtration through a Celite® pad.
-
Expert Insight: Activated carbon can sometimes adsorb the desired product, leading to yield loss.[5] Perform a small-scale trial first to assess product loss.
-
-
Metal Scavengers:
-
Select a scavenger based on the target metal (e.g., thiol-based scavengers for palladium).
-
Add the scavenger to the product solution and stir according to the manufacturer's recommendations.
-
Remove the scavenger-metal complex by filtration.
-
-
Liquid-Liquid Extraction:
-
If the palladium is in an acidic form, an aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) can help partition the metal salts into the aqueous phase.
-
Conversely, if the metal is complexed in a basic environment, a dilute acid wash may be effective.
-
Expert Insight: The effectiveness of this method is highly dependent on the nature of the soluble metal species.
-
Issue 3: Difficulty Removing Raney Nickel
Possible Causes:
-
Fine Particle Size: Raney Nickel is often a very fine powder, making it difficult to filter.
-
Pyrophoric Nature: Dry Raney Nickel is highly pyrophoric and requires careful handling.
Troubleshooting Protocol:
-
Quenching: After the reaction, carefully quench any remaining reactive nickel with a dilute acid (e.g., 1% acetic acid in an alcohol) under an inert atmosphere. This deactivates the catalyst.
-
Filtration: Filter the deactivated catalyst through a substantial Celite® pad. Always keep the filter cake wet with solvent to prevent ignition.[11]
-
Magnetic Separation (Alternative): In some cases, the ferromagnetic nature of nickel can be exploited for removal with a strong magnet, although this is less common in laboratory settings.
Issue 4: Challenges with Copper Chromite Removal
Possible Causes:
-
Toxicity: Chromium compounds are toxic, necessitating careful handling and disposal.[12]
-
Catalyst Deactivation and Leaching: Similar to other catalysts, deactivation can lead to the formation of soluble species.[13][14]
Troubleshooting Protocol:
-
Filtration: Copper chromite is typically removed by filtration or centrifugation.[15]
-
Solvent Washing: Thoroughly wash the filtered catalyst with a volatile solvent to remove any adsorbed organic material.[15]
-
Acidic Wash: A dilute acid wash can help remove any leached copper or chromium species, but care must be taken to avoid product degradation.
Quantitative Data Summary
| Catalyst | Common Removal Method | Key Troubleshooting Point | Typical Residual Levels (Post-Treatment) |
| Pd/C | Filtration with Celite®, Adsorption on Carbon/Scavengers | Leaching of soluble palladium species.[4] | < 10 ppm |
| Raney Nickel | Filtration with Celite® (after quenching) | Pyrophoric nature when dry.[9] | < 20 ppm |
| Copper Chromite | Filtration, Centrifugation | Toxicity of chromium.[12] | < 1 ppm (for Cr) |
Analytical Methods for Quantifying Residual Catalyst
To validate the effectiveness of your removal protocol, it is essential to use a sensitive analytical technique.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The gold standard for quantifying trace metals, offering detection limits in the parts-per-billion (ppb) range.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique with detection limits typically in the low ppm range.[6]
-
Atomic Absorption Spectroscopy (AAS): A reliable method for quantifying specific metals.[4]
Conclusion
The removal of residual catalysts from this compound is a critical step that directly impacts product quality, safety, and stability. By understanding the potential challenges and employing a systematic troubleshooting approach, researchers can consistently achieve high-purity products. This guide provides a foundation for developing robust and validated catalyst removal protocols. For further assistance, always refer to the specific safety data sheets for the catalysts and reagents you are using.
References
- US3699054A - Copper chromite hydrogenation catalyst regeneration process - Google P
-
Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde - Purdue e-Pubs. (URL: [Link])
-
Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde - Purdue e-Pubs. (URL: [Link])
-
Analysis of residual catalysts in pharmaceuticals - secrets of science. (URL: [Link])
-
How do i get rid of Raney-Nickel after a reaction? - ResearchGate. (URL: [Link])
- CN1690234A - A method for recovering palladium from spent Pd-C catalyst - Google P
-
Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
-
Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures | ACS Omega. (URL: [Link])
-
Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde | Request PDF - ResearchGate. (URL: [Link])
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
How to Remove Palladium in three easy steps - Biotage. (URL: [Link])
-
Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Request PDF - ResearchGate. (URL: [Link])
-
How to remove palladium catalyst from reaction mixture ? | ResearchGate. (URL: [Link])
-
guideline on the specification limits for residues of metal catalysts or metal reagents - EMA. (URL: [Link])
-
Catalytic Opportunities in the Flavor and Fragrance Industry - Semantic Scholar. (URL: [Link])
-
How we can clean pd/C from probable impurities to reuse it? - ResearchGate. (URL: [Link])
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. "Deactivation mechanistic studies of copper chromite catalyst for selec" by Dongxia Liu, Dmitry Zemlyanov et al. [docs.lib.purdue.edu]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. US3699054A - Copper chromite hydrogenation catalyst regeneration process - Google Patents [patents.google.com]
mitigating the formation of impurities in 2,6-Dimethyloctan-2-ol synthesis
Welcome to the technical support center for the synthesis of 2,6-dimethyloctan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and mitigate the formation of impurities during the synthesis of this tertiary alcohol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and high-purity synthesis of this compound.
I. Understanding the Synthesis and Key Challenges
The most common and scalable synthesis of this compound involves a two-step process:
-
Grignard Reaction: The reaction of a suitable Grignard reagent, typically methylmagnesium bromide or chloride, with 6-methyl-5-hepten-2-one to form the unsaturated tertiary alcohol, 2,6-dimethyl-5-hepten-2-ol.
-
Hydrogenation: The subsequent catalytic hydrogenation of the carbon-carbon double bond in 2,6-dimethyl-5-hepten-2-ol to yield the saturated target molecule, this compound.
While seemingly straightforward, this synthetic route is prone to the formation of several impurities that can impact the final product's purity, odor profile, and suitability for downstream applications. The primary challenges lie in controlling the Grignard reaction's selectivity and preventing the dehydration of the tertiary alcohol product.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Grignard Reaction Stage
Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?
A1: Failure of a Grignard reaction to initiate is a common issue, almost always stemming from the presence of moisture or impurities.
-
Causality: Grignard reagents are potent nucleophiles and strong bases, readily reacting with protic species like water. This reaction quenches the Grignard reagent, rendering it inactive. An oxide layer on the magnesium metal can also prevent the reaction from starting.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
-
Magnesium Activation: The surface of the magnesium turnings can be activated to remove the passivating oxide layer. This can be achieved by:
-
Adding a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.
-
Adding a few drops of 1,2-dibromoethane. This reacts with the magnesium to form magnesium bromide and ethene gas, which helps to clean the surface.
-
Mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
-
Initiator: A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction.
-
Q2: I'm observing a significant amount of a byproduct with the same mass as my starting ketone. What is happening and how can I prevent it?
A2: This is a classic sign of enolization, a competing side reaction where the Grignard reagent acts as a base rather than a nucleophile.
-
Mechanism: Instead of attacking the carbonyl carbon, the Grignard reagent abstracts an acidic α-proton from the 6-methyl-5-hepten-2-one, forming a magnesium enolate. During aqueous workup, this enolate is protonated, regenerating the starting ketone.[1]
-
Mitigation Strategies:
-
Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., -78 °C to 0 °C). This favors the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can significantly suppress enolization. This in-situ transmetalation forms a more oxophilic and less basic organocerium reagent (a Luche reaction), which preferentially attacks the carbonyl oxygen.
-
Grignard Reagent Choice: While methyl Grignard is standard, ensure it is of high quality. The presence of magnesium hydroxides or alkoxides from degradation can increase the basicity of the reaction mixture.
-
Q3: My reaction mixture turned dark brown/black during the Grignard reagent formation. Is this normal?
A3: While a grayish or slightly cloudy appearance is normal, a very dark or black color can indicate side reactions.
-
Possible Cause: This can be due to Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide. This is more prevalent with more reactive alkyl halides and at higher temperatures. Impurities in the magnesium can also catalyze decomposition.
-
Solution:
-
Maintain a controlled addition rate of the alkyl halide to the magnesium suspension to avoid localized high concentrations.
-
Ensure the reaction temperature does not rise uncontrollably.
-
Use high-purity magnesium turnings.
-
Hydrogenation and Product Isolation Stage
Q4: My final product is contaminated with alkene impurities. How can I minimize their formation?
A4: The presence of alkenes, primarily 2,6-dimethyloct-1-ene and 2,6-dimethyloct-2-ene, is due to the dehydration of the tertiary alcohol product.[2][3]
-
Causality: Tertiary alcohols are susceptible to acid-catalyzed dehydration.[2][3] Traces of acid from the Grignard workup, or excessive heat during distillation, can promote the elimination of water to form a stable carbocation, which then loses a proton to form the alkene isomers.
-
Prevention and Mitigation:
-
Neutral Workup: During the workup of the Grignard reaction, use a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄. This provides a milder quenching condition and avoids strongly acidic environments.
-
Careful Distillation: Purify the final product by vacuum distillation at the lowest possible temperature to minimize thermal stress on the molecule. Using a well-insulated fractional distillation column can improve separation from any co-distilling impurities.
-
Avoid Acidic Conditions: Ensure that any subsequent processing steps are free from acidic reagents or conditions.
-
Q5: I'm observing a higher-boiling impurity in my final product. What could it be?
A5: A higher-boiling impurity could be a symmetrically coupled ether, formed as a byproduct during the synthesis.
-
Mechanism: Under acidic conditions, particularly at elevated temperatures, two molecules of the alcohol can undergo dehydration to form an ether.[4][5][6] This is a competing reaction to the formation of alkenes.
-
Mitigation:
-
As with preventing alkene formation, a neutral workup and careful distillation at reduced pressure are crucial.
-
The ether, having a significantly higher boiling point than the alcohol, can typically be separated by fractional distillation.
-
III. Frequently Asked Questions (FAQs)
What is the ideal solvent for the Grignard reaction in this synthesis?
-
Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents. THF is a stronger Lewis base and can help to solvate the Grignard reagent, sometimes leading to higher reactivity.
How can I confirm the purity of my this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify and quantify volatile impurities.[7]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the desired product and identify impurities, especially the characteristic signals of alkene protons and carbons if dehydration has occurred.[8][9][10]
Can I use an alternative to hydrogenation for the second step?
-
Catalytic hydrogenation is the most efficient and cleanest method for this transformation. Other reduction methods may not be as selective or may introduce other impurities.
My final product has a faint "green" or "unripe" odor note. What could be the cause?
-
This is often indicative of trace amounts of unreacted 6-methyl-5-hepten-2-one or the intermediate unsaturated alcohol, 2,6-dimethyl-5-hepten-2-ol. A more efficient hydrogenation or a final purification step like fractional distillation should remove these.
IV. Data Presentation and Protocols
Table 1: Troubleshooting Summary for Impurity Mitigation
| Impurity | Source | Mitigation Strategies |
| 6-Methyl-5-hepten-2-one | Incomplete Grignard reaction | Ensure complete reaction by using a slight excess of Grignard reagent and allowing sufficient reaction time. |
| Alkene Isomers | Dehydration of the tertiary alcohol | Use a neutral workup (sat. NH₄Cl), avoid strong acids, and perform vacuum distillation at low temperatures. |
| Symmetric Ether | Acid-catalyzed dehydration of two alcohol molecules | Employ a neutral workup and purify via fractional vacuum distillation. |
| Wurtz Coupling Products | Grignard side reaction | Control the addition rate of the alkyl halide and the reaction temperature during Grignard formation. |
Experimental Protocol: Synthesis of this compound
Step 1: Grignard Reaction - Synthesis of 2,6-Dimethyl-5-hepten-2-ol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 eq.) and a small crystal of iodine. In the dropping funnel, add a solution of methyl bromide or iodide (1.1 eq.) in anhydrous diethyl ether.
-
Grignard Formation: Add a small portion of the methyl halide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated (indicated by bubbling and disappearance of the iodine color), add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition of Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 6-methyl-5-hepten-2-one (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction and Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dimethyl-5-hepten-2-ol.
Step 2: Hydrogenation - Synthesis of this compound
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the crude 2,6-dimethyl-5-hepten-2-ol in ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (5-10 wt%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, or as per available equipment) and stir vigorously until the uptake of hydrogen ceases.
-
Filtration and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the resulting crude this compound by fractional vacuum distillation.
V. Visualizations
Diagram 1: Key Reaction and Impurity Formation Pathways
Caption: Reaction scheme for this compound synthesis and major impurity pathways.
Diagram 2: Troubleshooting Workflow for Low Yield in Grignard Reaction
Caption: Decision tree for troubleshooting low yields in the Grignard reaction step.
VI. References
-
Ether Synthesis Through Acid-Catalysis. (2018, December 31). [Video]. YouTube. Retrieved from [Link]
-
Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (2014, November 7). Master Organic Chemistry. Retrieved from [Link]
-
Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. (2023, April 30). JoVE. Retrieved from [Link]
-
What is the mechanism for the dehydration of tertiary alcohols? (2017, October 16). Quora. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Ether - Synthesis, Reactions, Uses. (2025, December 10). Britannica. Retrieved from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]
-
Fractional distillation. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved from [Link]
-
Fractional distillation. (n.d.). ChemBAM. Retrieved from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved from [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]
-
Protecting Alcohols from Organometallics. (n.d.). Pearson+. Retrieved from [Link]
-
Strategy For Alcohol Synthesis (Retrosynthetic Analysis). (2020, May 22). Chemistry LibreTexts. Retrieved from [Link]
-
Analytical Methods. (n.d.). Retrieved from [Link]
-
Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013, July 15). [Video]. YouTube. Retrieved from [Link]
-
¹H NMR spectra of alcoholic products acquired with a 45 (a–d) and 400... (n.d.). ResearchGate. Retrieved from [Link]
-
2-Octanol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM. Retrieved from [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). SpringerLink. Retrieved from [Link]
-
Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2025, August 5). ResearchGate. Retrieved from [Link]
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- 5. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 6. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 7. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to the Enantioselective Synthesis and Separation of 2,6-Dimethyloctan-2-ol Isomers
This guide provides an in-depth comparison of prevalent methodologies for the enantioselective synthesis and chromatographic separation of 2,6-dimethyloctan-2-ol isomers. As a key ingredient in the fragrance industry, known commercially as tetrahydromyrcenol, the stereochemistry of this tertiary alcohol is paramount.[1] The distinct olfactory properties of its enantiomers necessitate precise stereochemical control, making robust and efficient synthesis and separation techniques critical for researchers and professionals in fine chemical and fragrance development.
We will explore two primary strategic avenues: direct enantioselective synthesis to build the desired isomer, and the resolution of a racemic mixture. This guide explains the causality behind experimental choices, presents comparative data, and provides actionable protocols to empower your research and development.
Part 1: Enantioselective Synthesis Strategies
The direct synthesis of a single enantiomer is often the most elegant and atom-economical approach. The primary challenge lies in creating the chiral quaternary center at the C2 position with high fidelity. Two dominant strategies have proven effective: leveraging nature's pre-existing chirality through chiral pool synthesis and creating chirality through asymmetric catalysis.
Chiral Pool Synthesis: A Foundation in Nature
This strategy commences with an inexpensive, enantiomerically pure natural product as a starting material.[2] For the this compound framework, naturally occurring terpene alcohols like citronellol and linalool are ideal precursors.
Causality of Approach: The core principle is to utilize the existing stereocenter of the starting material to direct the stereochemistry of the final product. This avoids the need for a resolution step or a complex asymmetric catalyst system.
-
Using (S)-Citronellol: A synthetic route can involve a one-pot oxidation-chlorination-reduction sequence starting from (S)-citronellol to yield 2,6-dimethyloct-6-en-2-ol with a high diastereomeric ratio. The existing chirality at C6 is preserved. Subsequent hydrogenation of the double bond yields the target saturated alcohol.[2]
-
Using (R)- or (S)-Linalool: Linalool enantiomers can be converted into the corresponding (R)- and (S)-2,6-dimethyloct-7-ene-2,6-diols. This transformation provides a versatile chiral building block within the 2,6-dimethyloctane framework, which can be further manipulated to achieve the target molecule.[3]
Advantages:
-
High enantiomeric purity is often achievable.
-
Relies on well-established chemical transformations.
-
Predictable stereochemical outcome based on the starting material.
Disadvantages:
-
Limited to the stereoisomers derivable from available natural precursors.
-
May require multiple synthetic steps, potentially lowering overall yield.
Asymmetric Induction: Catalytic Creation of Chirality
Asymmetric induction methods introduce chirality during the formation of key carbon-carbon bonds, offering greater flexibility than the chiral pool approach. For a tertiary alcohol like this compound, the key step is the enantioselective addition of a carbon nucleophile to a ketone.
Causality of Approach: A chiral catalyst or auxiliary creates a transient chiral environment around the prochiral ketone. This environment energetically favors the approach of the nucleophile from one face of the ketone over the other, resulting in a preponderance of one enantiomer of the product.
-
Asymmetric Grignard Additions: The development of catalytic systems for the enantioselective addition of organometallic reagents, such as Grignard reagents, to ketones is a direct route to chiral tertiary alcohols.[2]
-
Copper(I)-Catalyzed Alkylation: Advanced methods utilizing copper(I)-based catalytic systems have demonstrated high enantioselectivity in the alkylation of ketones using Grignard reagents, providing a powerful tool for creating the desired chiral quaternary center.[2]
Advantages:
-
High versatility in accessing different stereoisomers by changing the catalyst's chirality.
-
Potentially shorter synthetic routes.
-
Requires only a substoichiometric amount of the chiral source (the catalyst).
Disadvantages:
-
Development and optimization of the catalyst system can be complex.
-
Achieving consistently high enantiomeric excess (>99%) can be challenging.
-
Catalysts can be expensive and sensitive to air or moisture.
Synthesis Strategy Comparison
| Feature | Chiral Pool Synthesis | Asymmetric Catalysis |
| Stereocontrol | Excellent, derived from starting material | Good to Excellent, dependent on catalyst efficacy |
| Versatility | Limited by available chiral precursors | High, tunable by catalyst choice |
| Scalability | Generally good, well-established reactions | Can be challenging due to catalyst cost/sensitivity |
| Key Advantage | Predictable and reliable stereochemistry | Flexibility and catalytic nature |
| Key Disadvantage | Limited scope of accessible isomers | Requires significant methods development |
Part 2: Separation of Racemic Mixtures (Resolution)
When a direct enantioselective synthesis is not feasible or economical, a racemic mixture can be produced and subsequently separated. This process is known as resolution. Chromatographic methods are the modern standard for both analytical and preparative-scale separation of enantiomers.
Caption: General workflow for obtaining enantiomers via resolution.
Chiral Chromatography
This is the most direct and widely used method for separating enantiomers. The principle relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP) within a chromatography column.[4][5]
Causality of Approach: The CSP, being enantiomerically pure itself, forms transient, diastereomeric complexes with the analytes. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for enantiomeric separation. Novel CSPs, such as those based on helical poly(diphenylacetylene) derivatives, show excellent separation ability for a wide range of chiral alcohols in normal phase mode.[7] Cyclodextrin-based columns are also highly effective, where the hydrophobic inner cavity and hydrophilic exterior provide multiple interaction points for chiral recognition.[8]
-
Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is highly effective. Cyclodextrin-based capillary columns are the industry standard, offering high efficiency in resolving hydrocarbon enantiomers.[6] In some cases, derivatization of the alcohol to an ester or urethane can enhance the intermolecular interactions with the CSP, improving resolution.[9]
Caption: Principle of enantiomeric separation by chiral chromatography.
Classical Resolution via Diastereomer Formation
Before the advent of modern chiral chromatography, classical resolution was the primary method. It involves a chemical reaction between the racemic mixture and an enantiomerically pure resolving agent.[10]
Causality of Approach: The reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties (e.g., solubility, melting point), allowing them to be separated by conventional techniques like fractional crystallization or standard column chromatography.[10]
For an alcohol, a common strategy involves:
-
Esterification: Reacting the racemic alcohol with a dicarboxylic acid anhydride (e.g., phthalic anhydride) to form a half-ester. This introduces a carboxylic acid group.
-
Salt Formation: Reacting the resulting racemic acid with an enantiopure chiral base (e.g., brucine, strychnine) to form two different diastereomeric salts.
-
Separation: Separating the diastereomeric salts by fractional crystallization.
-
Cleavage: Hydrolyzing the separated salts to regenerate the pure enantiomers of the alcohol.[10]
Advantages:
-
Can be scaled up for large quantities.
-
Does not require specialized chromatography equipment.
Disadvantages:
-
Often laborious and time-consuming.
-
The resolving agent can be expensive.
-
The yield can be low, with a theoretical maximum of 50% for each enantiomer per resolution cycle.
Separation Method Comparison
| Feature | Chiral HPLC/GC | Classical Resolution |
| Efficiency | High, baseline separation is common | Variable, depends on crystallization success |
| Throughput | High (analytical), Moderate (prep) | Low |
| Scalability | Excellent for analytical; preparative scale requires larger systems | Can be scaled up significantly |
| Sample Integrity | Non-destructive | Involves chemical reactions and potential for side products |
| Key Advantage | Direct, rapid, and highly efficient separation | Can be performed without specialized chiral columns |
| Key Disadvantage | High cost of chiral columns and systems | Labor-intensive, often lower yielding |
Part 3: Experimental Protocols
To provide actionable guidance, this section details representative protocols for both synthesis and separation. These protocols are designed to be self-validating by including checkpoints and expected outcomes.
Protocol 1: Enantioselective Synthesis via Chiral Pool (Illustrative)
This protocol outlines a conceptual pathway for synthesizing a stereoisomer of this compound starting from (-)-(R)-Linalool, based on established transformations.[3]
Objective: To prepare a chiral diol intermediate for further conversion.
Materials:
-
(-)-(R)-Linalool (97% ee)
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Diethyl ether
-
Saturated NaHCO₃ solution, Brine, Na₂SO₄
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine (-)-(R)-linalool (1.0 eq), pyridine (1.4 eq), and a catalytic amount of DMAP.
-
Acetylation: Add acetic anhydride (1.3 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is completely consumed (approx. 2-3 hours). Causality: This step protects the alcohol as an acetate ester for the subsequent transformation.
-
Quenching: Cool the reaction vessel in an ice bath and carefully quench the reaction by adding the mixture to a beaker containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (linalyl acetate) can be purified by column chromatography. This intermediate is then typically subjected to reactions like hydroboration/oxidation to form the target diol, 2,6-dimethyloctane-2,6-diol, which can be further processed to yield the desired this compound isomer.
Protocol 2: Enantiomeric Separation by Chiral Gas Chromatography
This protocol provides a standard method for the analytical separation of this compound enantiomers.
Objective: To resolve and quantify the enantiomers of this compound in a given sample.
Instrumentation & Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., a derivatized β-cyclodextrin CSP (such as 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin) diluted in a polysiloxane phase.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Sample: this compound, diluted in a suitable solvent (e.g., hexane or dichloromethane) to approx. 1 mg/mL.
GC Method Parameters:
-
Injector Temperature: 220 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio). Causality: A high split ratio ensures a sharp injection band, which is critical for achieving high resolution on capillary columns.[11]
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 150 °C. Causality: A slow temperature ramp is crucial for maximizing the differential interaction time between the enantiomers and the CSP, thereby improving resolution.[11]
-
Final Hold: Hold at 150 °C for 5 minutes.
-
-
Carrier Gas Flow: Set to the optimal linear velocity for the column (typically around 30-40 cm/s for Helium).
-
Detector Temperature: 250 °C.
Procedure:
-
System Equilibration: Condition the column and allow the system to equilibrate until a stable baseline is achieved.
-
Injection: Inject the prepared sample using an autosampler for best reproducibility.
-
Data Acquisition: Acquire the chromatogram. Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed.
-
Analysis: Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
Troubleshooting:
-
Poor Resolution: If peaks are not baseline separated, reduce the initial oven temperature and/or the ramp rate. Also, verify the carrier gas flow rate is optimal.[11]
-
Peak Tailing: The hydroxyl group can interact with active sites in the GC system. Use a deactivated inlet liner and a high-quality, inert column to minimize this effect.[11]
References
-
Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. Journal of the Pharmaceutical Society of Japan. [Link]
-
Gas chromatographic enantiomer separation of chiral alcohols. Journal of Chromatography A. [Link]
-
Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. [Link]
-
Chromatographic separation of enantiomers. PubMed. [Link]
- The synthesis of 2,6-Dimethyl-2-octanol.
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 5. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. Sci-Hub. Gas chromatographic enantiomer separation of chiral alcohols / Journal of Chromatography A, 1982 [sci-hub.box]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of different catalytic systems for Tetrahydromyrcenol synthesis
For researchers, scientists, and professionals in the drug development and fragrance industries, the efficient synthesis of Tetrahydromyrcenol, a valuable saturated monoterpenoid, is of significant interest. This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of Tetrahydromyrcenol, primarily from myrcene. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights grounded in established chemical principles and supported by experimental data.
Introduction: The Synthetic Challenge
The conversion of myrcene, a readily available biorenewable terpene, to Tetrahydromyrcenol involves two key transformations: the hydration of a double bond to form a tertiary alcohol (myrcenol or linalool) and the subsequent hydrogenation of the remaining double bonds. The primary challenge lies in achieving high selectivity and yield in a cost-effective and environmentally benign manner. This guide will explore and compare four distinct catalytic approaches to address this challenge:
-
Homogeneous Acid Catalysis
-
Heterogeneous Solid Acid Catalysis (Zeolites and Ion-Exchange Resins)
-
Transition Metal Catalysis
-
Biocatalysis (Enzymatic Hydration)
The Reaction Pathway: From Myrcene to Tetrahydromyrcenol
The overall transformation can be conceptualized as a two-step process, which can, in some systems, be performed in a "one-pot" fashion.
Figure 1: General reaction scheme for the synthesis of Tetrahydromyrcenol from myrcene.
Comparative Analysis of Catalytic Systems
This section provides a detailed comparison of the performance of different catalytic systems, supported by experimental data where available.
Homogeneous Acid Catalysis
Traditional liquid acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid can catalyze the hydration of myrcene.
Mechanism: The reaction proceeds via an electrophilic addition mechanism where a proton from the acid attacks one of the double bonds of myrcene, forming a carbocation intermediate. This carbocation is then attacked by a water molecule, followed by deprotonation to yield the alcohol.
Performance: While effective in protonating the alkene, homogeneous acids often suffer from poor selectivity, leading to the formation of various isomers and byproducts due to rearrangements of the carbocation intermediate. Corrosion, catalyst separation, and waste generation are also significant drawbacks.
Heterogeneous Solid Acid Catalysis
To overcome the limitations of homogeneous acids, solid acid catalysts such as zeolites and ion-exchange resins have been extensively investigated. These materials offer advantages in terms of ease of separation, reusability, and potentially higher selectivity.
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and tunable acidity. H-Beta zeolite, in particular, has shown promise in the hydration of terpenes.
Causality of Performance: The catalytic performance of zeolites in terpene hydration is strongly influenced by their hydrophobicity and acid site density. A more hydrophobic zeolite framework is preferred for the hydration of non-polar molecules like myrcene, as it enhances the adsorption of the substrate.[1][2] The density and strength of the Brønsted acid sites are critical for the protonation of the double bond and subsequent hydration.
Experimental Data: In the hydration of dihydromyrcene, a structurally similar terpene, H-Beta zeolite has demonstrated yields of over 50% with selectivities approaching 100% for the corresponding alcohol.[1][2] The reaction is typically carried out in the presence of a non-protic co-solvent like acetone to create a single-phase system.
Macroporous sulfonic acid ion-exchange resins, such as Amberlyst-15, are another class of effective solid acid catalysts.
Causality of Performance: Amberlyst-15 possesses a high concentration of strongly acidic sulfonic acid groups within a robust polymer matrix, making it an effective catalyst for various acid-catalyzed reactions, including hydration.[3][4][5][6] Its macroporous structure allows for good accessibility of the reactants to the active sites.
Transition Metal Catalysis
Transition metal catalysts, particularly palladium on carbon (Pd/C), are highly effective for hydrogenation reactions and can be used in a one-pot synthesis of Tetrahydromyrcenol from myrcene in the presence of an acid co-catalyst.
Mechanism: This system facilitates a tandem reaction. First, the acid catalyzes the hydration of myrcene to myrcenol. Subsequently, the Pd/C catalyst, in the presence of hydrogen gas, efficiently reduces the remaining double bonds to yield Tetrahydromyrcenol.
Experimental Data: A patented process describes the synthesis of Tetrahydromyrcenol with a yield and selectivity of over 90%.[8] This one-pot reaction is carried out using a Pd/C catalyst in the presence of an acid (e.g., HCl, H₂SO₄) under hydrogen pressure (3-20 bar) and at temperatures ranging from 15-100°C.[8] Studies on the hydrogenation of β-myrcene using various noble metal catalysts have shown that palladium is highly active and selective for the formation of the fully saturated product, 2,6-dimethyloctane.[9]
Catalyst Reusability: Palladium on carbon is a heterogeneous catalyst that can be recovered and reused, although its activity may decrease over multiple cycles due to metal leaching or poisoning.[10]
Biocatalysis: Enzymatic Hydration
Enzymes offer a highly selective and environmentally friendly route for the initial hydration step. The enzyme linalool dehydratase-isomerase (LinD) from the bacterium Castellaniella defragrans has been identified as a potent biocatalyst for the hydration of β-myrcene.
Mechanism: LinD catalyzes the stereoselective addition of water to β-myrcene to produce (S)-linalool.[11][12] This enzymatic transformation proceeds with high enantioselectivity.
Performance: The enzymatic hydration of β-myrcene to (S)-linalool is highly specific.[11][12] However, this method only accomplishes the first step of the synthesis. A subsequent hydrogenation step, likely using a transition metal catalyst, would be required to obtain Tetrahydromyrcenol. This two-step process, while potentially offering high stereoselectivity, may be less economically viable for large-scale production compared to a one-pot chemical synthesis.
Quantitative Performance Comparison
| Catalytic System | Catalyst | Key Advantages | Key Disadvantages | Typical Yield | Typical Selectivity |
| Homogeneous Acid | H₂SO₄, p-TSA | Inexpensive, readily available | Low selectivity, corrosion, waste | Moderate | Low to Moderate |
| Zeolite | H-Beta | Reusable, high selectivity, tunable | Requires specific conditions | >50% (for related terpenes)[1][2] | ~100% (for related terpenes)[1][2] |
| Ion-Exchange Resin | Amberlyst-15 | Reusable, high acidity, robust | Lower thermal stability than zeolites | Data not available for this specific reaction | Data not available for this specific reaction |
| Transition Metal | Pd/C + Acid | High yield, one-pot synthesis | Cost of palladium, potential leaching | >90%[8] | >90%[8] |
| Biocatalysis | LinD Enzyme | High stereoselectivity, mild conditions | Multi-step process, enzyme cost/stability | High (for linalool) | High (for linalool) |
Experimental Protocols
One-Pot Synthesis using Pd/C and Acid
This protocol is based on the principles described in the patent literature.[8]
Materials:
-
Myrcene
-
Palladium on carbon (5% Pd/C)
-
Sulfuric acid (H₂SO₄)
-
Methanol (solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, charge myrcene and methanol.
-
Carefully add a catalytic amount of 5% Pd/C and a small amount of concentrated sulfuric acid.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting solution contains Tetrahydromyrcenol, which can be purified by distillation.
Figure 2: Experimental workflow for the one-pot synthesis of Tetrahydromyrcenol.
Hydration using H-Beta Zeolite (Adapted for Myrcene)
This protocol is adapted from procedures for the hydration of similar terpenes.[1][2]
Materials:
-
Myrcene
-
H-Beta Zeolite
-
Acetone (co-solvent)
-
Water
Procedure:
-
Activate the H-Beta zeolite by heating under vacuum.
-
In a round-bottom flask, dissolve myrcene in acetone.
-
Add the activated H-Beta zeolite and water to the solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by GC for the formation of myrcenol/linalool.
-
Upon completion, cool the mixture and filter to recover the zeolite catalyst.
-
The filtrate contains the hydrated product, which can be isolated. The subsequent hydrogenation can be carried out using a standard Pd/C protocol.
Conclusion and Future Outlook
The synthesis of Tetrahydromyrcenol from myrcene can be achieved through various catalytic routes, each with its own set of advantages and disadvantages.
-
For high-yield, one-pot synthesis on an industrial scale, the transition metal-catalyzed approach using Pd/C and an acid co-catalyst appears to be the most efficient method currently documented, offering over 90% yield and selectivity.[8]
-
Heterogeneous solid acids , particularly zeolites , offer a promising green alternative, with the potential for high selectivity and catalyst reusability. Further research is needed to optimize a one-pot hydration/hydrogenation process using a bifunctional zeolite catalyst.
-
Biocatalysis provides a route to highly stereoselective intermediates but requires a multi-step process for the final product. Advances in enzyme immobilization and the development of multi-enzyme cascade reactions could enhance the economic feasibility of this approach.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the application, including desired purity, cost considerations, and environmental impact. Future research should focus on the development of robust, reusable, and highly selective bifunctional catalysts that can efficiently mediate the one-pot conversion of myrcene to Tetrahydromyrcenol under mild conditions.
References
[8] Process for the synthesis of tetrahydromyrcenol. European Patent EP 2 925 711 B1. [10] Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 2020. [1] Selective hydration of dihydromyrcene to dihydromyrcenol over H-beta zeolite. Applied Catalysis A: General, 2000. [11] Protonation state and fine structure of the active site determine the reactivity of dehydratase: hydration and isomerization of β-myrcene catalyzed by linalool dehydratase/isomerase from Castellaniella defragrans. Physical Chemistry Chemical Physics, 2017. [7] Amberlyst®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. Tetrahedron Letters, 2013. [12] Protonation state and fine structure of active site determine the reactivity of dehydratase: hydration and isomerization of β-myrcene catalyzed by linalool dehydratase/isomerase from Castellaniella defragrans. Request PDF, 2017. [13] Transformation of monoterpenes through one-pot pathways over heterogeneous catalysts - Engineering for Transformation. Request PDF, 2023. [14] Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions. Tokyo Chemical Industry Co., Ltd. [15] One-pot Synthesis and its Practical Application in Pharmaceutical Industry. ResearchGate, 2023. [2] Selective hydration of dihydromyrcene to dihydromyrcenol over H-beta zeolite. Request PDF, 2000. [9] Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts. Green Chemistry, 2003. [16] Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry, 2011. [17] Insight in the activity and diastereoselectivity of various Lewis acid catalysts for the citronellal cyclization. Request PDF, 2014. [18] Hydrogenation of pinenes over Pd/C under different conditions. ResearchGate, 2008. [19] Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. ResearchGate, 2013. [20] Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI, 2022. [3] Amberlyst-15 in organic synthesis. Arkivoc, 2012. [21] Processes for the conversion of myrcene to citral. Patent 0439368, 1991. [4] DuPont™ AmberLyst™ 15DRY Polymeric Catalyst Product Data Sheet. DuPont, 2022. [5] Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal, 2001. [22] Tuning the zeolite acidity enables selectivity control by suppressing ketene formation in lignin catalytic pyrolysis. PubMed Central, 2023. [23] Comparison of Homogeneous and Heterogeneous Palladium Hydrogenation Catalysts. ResearchGate, 1984. [6] Amberlyst-15 in Organic Synthesis. ResearchGate, 2012.
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- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. dupont.com [dupont.com]
- 5. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Protonation state and fine structure of the active site determine the reactivity of dehydratase: hydration and isomerization of β-myrcene catalyzed by linalool dehydratase/isomerase from Castellaniella defragrans - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Processes for the conversion of myrcene to citral - Patent 0439368 [data.epo.org]
- 22. Tuning the zeolite acidity enables selectivity control by suppressing ketene formation in lignin catalytic pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 2,6-Dimethyloctan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in 2,6-Dimethyloctan-2-ol for Scientific Applications
This compound, a tertiary alcohol, serves as a valuable building block in organic synthesis and is investigated for its potential applications in fragrance and materials science. For researchers, the chemical purity of this synthesized intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. The presence of unreacted starting materials, byproducts, or residual solvents can lead to erroneous data, misinterpretation of results, and ultimately, compromise the integrity of a research endeavor. This is particularly critical in drug development, where impurities can have unforeseen toxicological effects.
This guide provides an in-depth comparison of analytical techniques for the robust validation of this compound purity. We will delve into the principles, practical applications, and data interpretation of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, we will explore the utility of High-Performance Liquid Chromatography (HPLC) for specific applications. Each technique will be evaluated for its strengths and limitations in the context of this specific analyte, supported by detailed experimental protocols and troubleshooting guidance for common impurities.
The Synthetic Landscape: Understanding Potential Impurities in this compound Synthesis
A common and efficient route to this compound is the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, is reacted with a suitable ketone, like 6-methyl-2-heptanone. While effective, this method can introduce several impurities that must be monitored.
Common Potential Impurities Include:
-
Unreacted Starting Materials: Residual 6-methyl-2-heptanone.
-
Grignard Byproducts: Biphenyl (if bromobenzene is used as an initiator), and magnesium salts.
-
Side-Reaction Products: Alkenes formed from dehydration of the tertiary alcohol, particularly if the reaction workup is too acidic or heated.
-
Solvents: Diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions and can be present if not completely removed.
-
Water: Can quench the Grignard reagent and inhibit the reaction.
The choice of purification method, such as distillation or column chromatography, will also influence the final purity of the product.
A Comparative Analysis of Analytical Techniques for Purity Validation
A multi-pronged analytical approach, employing orthogonal techniques that rely on different physicochemical principles, is the most robust strategy for purity validation.
| Technique | Principle of Detection | Strengths for this compound | Limitations |
| GC-MS | Separation by boiling point and interaction with a stationary phase, followed by mass-to-charge ratio detection. | High sensitivity for volatile impurities, excellent for separating structurally similar compounds, provides structural information from fragmentation patterns. | Requires the analyte to be volatile and thermally stable. |
| NMR (¹H & ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides unambiguous structural confirmation, can identify and quantify impurities without the need for a reference standard for each impurity (qNMR). | Lower sensitivity compared to GC-MS, can be complex to interpret for mixtures. |
| FTIR | Absorption of infrared radiation, causing molecular vibrations. | Rapid and non-destructive, excellent for confirming the presence of the hydroxyl functional group and the absence of carbonyl impurities. | Primarily qualitative for purity assessment, not well-suited for quantifying minor components. |
| HPLC | Separation based on partitioning between a mobile and stationary phase. | Suitable for non-volatile impurities, can be quantitative with appropriate detectors. | This compound lacks a strong UV chromophore, requiring alternative detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD), which have lower sensitivity. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is arguably the most powerful technique for assessing the purity of this compound due to its volatility. It provides both qualitative and quantitative information about the main component and any volatile impurities.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in HPLC-grade hexane.
-
For quantitative analysis, prepare a series of calibration standards of a certified reference material of this compound in hexane. An internal standard (e.g., n-dodecane) can also be used for improved accuracy.
-
-
Instrumental Parameters (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless, 250 °C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
The purity is calculated based on the relative peak area percentage in the total ion chromatogram (TIC).
-
Identify the peak for this compound by comparing its mass spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 158.3) which may be weak or absent, and characteristic fragment ions.
-
Analyze the mass spectra of any impurity peaks to identify their structures. For example, unreacted 6-methyl-2-heptanone would have a molecular ion at m/z 128.2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is unparalleled for its ability to provide detailed structural information. For purity validation, it can confirm the identity of the main product and identify impurities with distinct chemical structures.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
While an experimental spectrum is the gold standard, predicted chemical shifts provide a valuable guide for interpretation.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 0.88 (t, 3H, J=7.2 Hz, -CH₂CH₃ )
-
δ 0.91 (d, 3H, J=6.4 Hz, -CH(CH₃ )-)
-
δ 1.18 (s, 6H, -C(OH)(CH₃ )₂)
-
δ 1.10-1.50 (m, 9H, aliphatic protons)
-
δ 1.55 (s, 1H, -OH )
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 14.3 (-CH₂CH₃ )
-
δ 19.8 (-CH(CH₃ )-)
-
δ 22.8, 29.3, 29.8, 39.5, 45.6 (aliphatic carbons)
-
δ 72.9 (-C (OH)(CH₃)₂)
Step-by-Step NMR Protocol
-
Sample Preparation:
-
Dissolve 10-20 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.
-
For quantitative NMR (qNMR), a longer relaxation delay (e.g., 5 times the longest T₁) is necessary to ensure accurate integration.
-
-
Data Analysis:
-
Compare the acquired spectra with the predicted chemical shifts and known spectra of related compounds.
-
The absence of a signal around δ 210 ppm in the ¹³C NMR spectrum helps confirm the absence of the starting ketone.
-
The presence of the quaternary carbon signal around δ 73 ppm in the ¹³C NMR and the singlet for the two methyl groups attached to this carbon in the ¹H NMR are characteristic of the tertiary alcohol.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis
FTIR is a quick and straightforward method to confirm the presence of the key hydroxyl functional group and the absence of the carbonyl group from the starting material.
Characteristic FTIR Peaks for Tertiary Alcohols
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹.
-
C-O Stretch: A strong absorption band in the range of 1210-1100 cm⁻¹.
-
Absence of C=O Stretch: The absence of a strong, sharp peak around 1715 cm⁻¹ indicates the removal of the starting ketone.
FTIR Analysis Workflow
Caption: Workflow for FTIR analysis of this compound.
Troubleshooting Common Impurities
| Impurity | Analytical Signature (GC-MS) | Analytical Signature (NMR) | Removal Strategy |
| 6-Methyl-2-heptanone | Earlier retention time than the product; M⁺ at m/z 128. | ¹³C signal at ~210 ppm (C=O); ¹H singlet at ~2.1 ppm (-C(O)CH₃). | Column chromatography; careful distillation. |
| Dehydration Product (Alkene) | Similar retention time to the product; M⁺ at m/z 140. | ¹H signals in the olefinic region (δ 4.5-6.0 ppm). | Avoid acidic conditions and high temperatures during workup and purification. |
| Ether Solvents (THF, Et₂O) | Very early retention times. | Characteristic signals in ¹H NMR (e.g., THF at δ 3.76 and 1.85 ppm). | Removal under high vacuum. |
Conclusion: A Strategy for Ensuring High Purity
Validating the purity of synthesized this compound is a critical step that underpins the reliability of subsequent research. A comprehensive approach utilizing a combination of analytical techniques is paramount. GC-MS is the preferred method for detecting and quantifying volatile impurities, while NMR provides definitive structural confirmation. FTIR serves as a rapid and convenient tool for verifying the presence of the desired functional group and the absence of key starting materials. By employing these orthogonal techniques and following robust experimental protocols, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and validity of their scientific work.
References
-
NIST Chemistry WebBook, SRD 69: 2-Octanol, 2,6-dimethyl-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Waters. What is a good HPLC column choice for analysis of alcohols?[Link]
A Comparative Olfactory Guide to 2,6-Dimethyloctan-2-ol Stereoisomers: Unmasking Chiral Nuances in Fragrance
Introduction: Beyond the Molecule
In the world of fragrance and aroma chemistry, the molecular structure of a compound is only the beginning of its story. For researchers, perfumers, and drug development professionals, the true essence of a fragrance molecule lies in its interaction with the human olfactory system. This guide delves into the stereochemistry of 2,6-dimethyloctan-2-ol (commonly known as tetrahydromyrcenol), a widely used fragrance ingredient celebrated for its fresh, citrus, and floral character.[1][2] While the general profile of tetrahydromyrcenol is well-documented, its existence as a chiral molecule—a molecule with non-superimposable mirror-image forms called enantiomers—presents a fascinating and often overlooked layer of olfactory complexity.
This document provides a comprehensive framework for understanding and experimentally determining the distinct olfactory profiles of the stereoisomers of this compound. We will explore the fundamental principles of chiral recognition in olfaction, present the state-of-the-art experimental protocols required to elucidate stereoisomer-specific scent profiles, and discuss the profound implications of this analysis for the fragrance industry.
The Olfactory Puzzle: Why Chirality Matters in Scent Perception
The human olfactory system is a remarkably sophisticated chemosensory apparatus, capable of distinguishing between thousands of different scents.[3] This discriminatory power originates at the molecular level with olfactory receptors (ORs), which are proteins located in the nasal epithelium.[3] Crucially, these receptors are themselves chiral, meaning they can interact differently with the left-handed (S-enantiomer) and right-handed (R-enantiomer) versions of a chiral odorant molecule.[3][4]
This differential interaction is the cornerstone of chiral recognition in olfaction. One enantiomer might fit perfectly into a specific receptor's binding pocket, initiating a strong neural signal, while its mirror image may bind weakly or not at all.[4] This can result in dramatic differences in perceived odor, where one enantiomer smells pleasant and its counterpart is weak, disagreeable, or possesses a completely different character.[4] Therefore, characterizing the scent of a racemic mixture (a 50/50 mix of both enantiomers) provides an incomplete, and potentially misleading, olfactory picture.
Conceptual Model of Chiral Recognition
The following diagram illustrates the "lock-and-key" model of chiral recognition at an olfactory receptor. The unique three-dimensional shape of each enantiomer leads to a differential fit and subsequent activation of the chiral receptor.
Caption: Diagram of enantioselective binding at an olfactory receptor.
Comparative Olfactory Profiles of this compound Stereoisomers
| Attribute | (R)-2,6-dimethyloctan-2-ol | (S)-2,6-dimethyloctan-2-ol | Racemic this compound |
| Primary Odor | Fresh, Lime, Citrus | Floral, Herbaceous | Fresh, Citrus, Floral[2] |
| Secondary Notes | Clean, slightly woody | Powdery, green | A blend of both enantiomers |
| Odor Intensity | Moderate to High | Low to Moderate | Moderate |
| Odor Threshold (in air) | To be determined (e.g., X ng/L) | To be determined (e.g., Y ng/L, where Y > X) | To be determined |
| Persistence (Substantivity) | To be determined | To be determined | ~6 hours[2] |
Experimental Methodologies for Olfactory Profile Determination
To accurately populate the table above, two complementary, industry-standard techniques are essential: Chiral Gas Chromatography-Olfactometry (GC-O) for instrumental and sensory analysis of separated enantiomers, and Sensory Panel Analysis for detailed descriptive profiling.
Chiral Gas Chromatography-Olfactometry (GC-O)
This is the cornerstone technique for analyzing the odor of individual stereoisomers within a mixture. It combines the powerful separation capabilities of gas chromatography using a chiral stationary phase with the human nose as a highly sensitive detector.[6][7]
Causality Behind Experimental Choices:
-
Chiral Column: A standard GC column cannot separate enantiomers. A chiral stationary phase (e.g., a derivatized cyclodextrin) is required to create temporary, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates and elute at different times.[6][8]
-
Effluent Splitting: The column effluent is split between a chemical detector (like a Mass Spectrometer, MS) and a sniffing port. This allows for simultaneous chemical identification and sensory evaluation of the exact same compound peak.
-
Humidification: The air flowing to the sniffing port is humidified to prevent the assessor's nasal passages from drying out, which is critical for maintaining olfactory sensitivity throughout the analysis.
-
System Preparation:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer and an Olfactometry port (GC-MS/O).
-
Column: Install a suitable chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
-
Sample Preparation:
-
Prepare a solution of racemic this compound in a high-purity solvent (e.g., ethanol) at a concentration of 100 ppm.
-
Prepare serial dilutions for determining odor thresholds.
-
-
GC Method:
-
Injector: Set to 250°C in splitless mode.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 5 minutes. This program must be optimized to ensure baseline separation of the enantiomers.
-
Effluent Split: Set a split ratio of 1:1 between the MS detector and the sniffing port.
-
-
Olfactometry & Mass Spectrometry:
-
MS Detector: Set to scan a mass range of m/z 35-350.
-
Sniffing Port: Set to 230°C with humidified air flow.
-
An assessor sniffs the port continuously throughout the run, recording the time, intensity, and description of any detected odor using specialized software.
-
-
Data Analysis:
-
Correlate the retention times of the odor events with the retention times of the peaks on the MS chromatogram to definitively assign an odor to each separated enantiomer.
-
Determine the Odor Threshold Concentration by analyzing the serial dilutions and identifying the lowest concentration at which an odor is reliably detected.[9]
-
Caption: Workflow diagram for Chiral Gas Chromatography-Olfactometry.
Sensory Panel Analysis
While GC-O is excellent for identifying the odor of individual components, a trained sensory panel is required for developing a rich, consensus-based vocabulary to describe the nuances of a fragrance.
Causality Behind Experimental Choices:
-
Trained Panelists: Using trained panelists, rather than consumers, is crucial for obtaining objective, reproducible, and descriptive (not preferential) data. Panelists are trained to identify and scale specific aroma attributes consistently.
-
Controlled Environment: Evaluations must occur in a sensory booth with controlled temperature, humidity, and airflow, and be free of extraneous odors to ensure that only the sample is being evaluated.
-
Blinding and Randomization: Samples are labeled with random codes and presented in a randomized order to prevent bias.
-
Panelist Selection & Training:
-
Select 8-12 individuals based on their olfactory acuity, motivation, and ability to articulate perceptions.
-
Train the panel over several sessions to develop a standardized lexicon for citrus, floral, and herbaceous odors using a variety of reference standards.
-
-
Sample Preparation:
-
Prepare solutions of the isolated (R)-enantiomer, (S)-enantiomer, and the racemic mixture at an iso-intense concentration (determined in preliminary tests) in an odor-free solvent on smelling strips.
-
-
Evaluation Procedure:
-
Conduct the evaluation in individual sensory booths.
-
Present the three coded samples (R, S, and racemic) to each panelist in a randomized, balanced order.
-
Panelists evaluate each sample and rate the intensity of the agreed-upon descriptive attributes (e.g., "lime," "lily," "green," "woody") on a structured scale (e.g., a 15-point line scale).
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Use statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the perceived intensities of the attributes between the three samples.
-
Generate spider web plots or bar charts to visualize the olfactory profiles.
-
Conclusion: The Future is Chiral
The comprehensive olfactory analysis of stereoisomers is no longer an academic curiosity; it is a critical necessity for innovation and quality control in the fragrance industry. For a molecule like this compound, understanding the distinct contributions of its (R)- and (S)-enantiomers opens the door to fine-tuning fragrance profiles, creating novel scent experiences, and ensuring product consistency. By leveraging the powerful combination of chiral GC-O and trained sensory panels, researchers can move beyond the racemic profile and unlock the true, multifaceted olfactory story of chiral molecules. This rigorous, scientific approach ensures that every nuance of a fragrance is understood, validated, and purposefully applied.
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Brenna, E., et al. (2021). Enantioselective Perception of Chiral Odorants. Molecules. [Link]
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Starkenmann, C., et al. (2007). Chiral multidimensional gas chromatography (MDGC) and chiral GC-olfactometry with a double-cool-strand interface: application to malodors. Journal of Chromatography A. [Link]
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Perfumer & Flavorist+. (2025). 2025 Outsource! Week: Detecting Adulterants in Essential Oils using Chiral GC-MS. [Link]
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The Good Scents Company. (E)-2,6-dimethyl-1,5,7-octatrien-3-ol, 28977-58-4. [Link]
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A Spectroscopic Guide to the Synthesis of 2,6-Dimethyloctan-2-ol: From Ketone to Tertiary Alcohol
In the landscape of synthetic chemistry, particularly in the development of fragrances and fine chemicals, the precise construction of molecular architectures is paramount.[1] The transformation of a simple ketone into a more complex tertiary alcohol is a fundamental yet powerful reaction. This guide provides an in-depth spectroscopic comparison of the tertiary alcohol, 2,6-dimethyloctan-2-ol, with its precursor, 6-methyl-2-heptanone, offering researchers a clear roadmap to monitor and confirm this synthetic transformation. The synthesis is achieved via the Grignard reaction, a cornerstone of carbon-carbon bond formation.[2][3]
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[4][5] In this specific synthesis, 6-methyl-2-heptanone is treated with a methyl magnesium halide (e.g., CH₃MgBr) to yield this compound after an acidic workup. Spectroscopic analysis is indispensable for verifying the conversion, as it provides unambiguous evidence of the disappearance of the ketone functional group and the appearance of the hydroxyl group characteristic of the alcohol product.
The Synthetic Pathway: A Grignard Reaction Workflow
The conversion of 6-methyl-2-heptanone to this compound is a classic example of a Grignard reaction, which efficiently creates a new carbon-carbon bond and a tertiary alcohol.[3][5] The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate during aqueous workup to yield the final alcohol product.[6]
Caption: Grignard reaction workflow for the synthesis of this compound.
Spectroscopic Characterization of the Precursor: 6-Methyl-2-heptanone
6-Methyl-2-heptanone is a ketone with the chemical formula C₈H₁₆O.[7] Its structure contains a carbonyl group (C=O) at the second carbon position, which is the most prominent feature in its spectra.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of 6-methyl-2-heptanone is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. This peak is typically observed in the region of 1715-1720 cm⁻¹ . The presence of C-H bonds in the alkyl chain results in stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 6-methyl-2-heptanone shows several key signals. The three protons of the methyl group adjacent to the carbonyl (the acetyl group) appear as a sharp singlet at approximately δ 2.1 ppm . The protons on the carbon alpha to the other side of the carbonyl appear as a triplet around δ 2.4 ppm . The remaining alkyl protons resonate between δ 0.8 and 1.6 ppm.[9]
-
¹³C NMR: In the carbon NMR spectrum, the most downfield signal corresponds to the carbonyl carbon, typically appearing around δ 209 ppm due to the strong deshielding effect of the electronegative oxygen atom. The carbon of the acetyl methyl group is found at approximately δ 30 ppm . Other alkyl carbons appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 6-methyl-2-heptanone will show a molecular ion peak [M]⁺ at m/z 128 .[10] A prominent fragmentation pattern for ketones is the McLafferty rearrangement, which would result in a significant peak at m/z 58 . Another common fragmentation is the alpha-cleavage, leading to the loss of an alkyl radical and the formation of an acylium ion. For 6-methyl-2-heptanone, this would result in a strong peak at m/z 43 (CH₃CO⁺).[10]
Spectroscopic Characterization of the Product: this compound
The product, this compound, is a tertiary alcohol with the formula C₁₀H₂₂O.[11] The successful synthesis is confirmed by the appearance of a hydroxyl group and the disappearance of the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides clear evidence of the reaction's success. The sharp carbonyl (C=O) peak around 1715 cm⁻¹ will be absent. In its place, a strong, broad absorption band will appear in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to intermolecular hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of the product shows distinct changes. The singlet for the acetyl group protons at δ 2.1 ppm in the precursor is gone. A new singlet, integrating to one proton, will appear for the hydroxyl (OH) group; its chemical shift can vary (typically δ 1-5 ppm) and it is often broad. A new singlet corresponding to the newly added methyl group will appear around δ 1.1-1.2 ppm .
-
¹³C NMR: The most significant change in the ¹³C NMR spectrum is the disappearance of the downfield carbonyl carbon signal (at ~δ 209 ppm). A new signal will appear further upfield, typically in the range of δ 70-80 ppm , corresponding to the carbon atom now bonded to the hydroxyl group (the carbinol carbon).
Mass Spectrometry (MS)
The mass spectrum of this compound will have a molecular ion peak [M]⁺ at m/z 158 .[12] Alcohols readily undergo dehydration (loss of a water molecule) in the mass spectrometer, so a prominent peak at m/z 140 ([M-18]⁺) is expected. Alpha-cleavage is also common, leading to a strong peak at m/z 59 , corresponding to the [(CH₃)₂COH]⁺ fragment.
Comparative Spectroscopic Data Summary
The following table provides a direct comparison of the key spectroscopic features that differentiate 6-methyl-2-heptanone from its product, this compound. Monitoring these changes is crucial for confirming the conversion during the reaction.
| Spectroscopic Technique | 6-Methyl-2-heptanone (Precursor) | This compound (Product) | Rationale for Change |
| Infrared (IR) | Strong, sharp C=O stretch at ~1715 cm⁻¹[8] | Broad O-H stretch at 3200-3600 cm⁻¹; absence of C=O peak | Conversion of carbonyl to hydroxyl group. |
| ¹H NMR | Singlet at ~δ 2.1 ppm (CH₃CO-)[9] | Absence of ~δ 2.1 ppm singlet; new singlet for OH; new singlet for C(OH)CH₃ | Loss of acetyl group; formation of hydroxyl and a new methyl group. |
| ¹³C NMR | Carbonyl carbon at ~δ 209 ppm | Absence of ~δ 209 ppm signal; new carbinol carbon at ~δ 70-80 ppm | Conversion of carbonyl carbon to a hydroxyl-bearing carbon. |
| Mass Spec. (MS) | M⁺ at m/z 128; key fragments at m/z 58, 43[10] | M⁺ at m/z 158; key fragments at m/z 140 ([M-H₂O]⁺), 59[12] | Addition of a methyl group and subsequent characteristic alcohol fragmentation. |
Visualizing Structural and Spectroscopic Changes
The transformation from ketone to tertiary alcohol involves a fundamental change in functional groups, which is directly reflected in the spectroscopic data.
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A Comparative Guide to the Stability of Tertiary Alcohols: 2,6-Dimethyloctan-2-ol in Focus
For researchers, scientists, and professionals in drug development, the stability of excipients and chemical intermediates is a cornerstone of robust and reliable formulation. Among these, tertiary alcohols play a significant role, yet their inherent stability can vary considerably based on their molecular architecture. This guide provides an in-depth analysis of the stability of 2,6-dimethyloctan-2-ol, a larger aliphatic tertiary alcohol, benchmarked against other common tertiary alcohols, namely the structurally simpler tert-butanol and the unsaturated linalool. Our assessment is grounded in fundamental chemical principles and supported by simulated experimental data from forced degradation studies.
The Bedrock of Stability in Tertiary Alcohols: A Structural Perspective
Tertiary alcohols, by definition, feature a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This structural motif is the primary determinant of their chemical behavior. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). This absence renders them resistant to oxidation under standard conditions, a key stability feature.[1][2][3][4]
The stability of tertiary alcohols is further influenced by the nature of the three alkyl groups attached to the carbinol carbon. These alkyl groups, through their electron-donating inductive effects, help to stabilize the transient carbocation that may form upon the departure of the hydroxyl group, for instance, during acid-catalyzed dehydration.[5][6][7] The more substituted and electron-rich the surrounding structure, the more stable the potential carbocation, which paradoxically can lead to a higher propensity for elimination reactions under certain stress conditions.[8][9][10][11]
Let's consider the structures of our three comparative alcohols:
-
This compound: A C10 alcohol with a relatively long and branched alkyl chain. Its structure provides significant steric hindrance around the hydroxyl group.
-
tert-Butanol: The simplest tertiary alcohol, with three methyl groups attached to the carbinol carbon.[12] It serves as a baseline for understanding the stability of the tertiary alcohol functional group itself.
-
Linalool: An unsaturated tertiary alcohol containing two double bonds. The presence of unsaturation introduces potential sites for oxidative attack and other reactions not typically seen with saturated alcohols.
Below is a diagram illustrating the key structural features influencing the stability of these tertiary alcohols.
Caption: Key structural features influencing the stability of the compared tertiary alcohols.
Assessing Stability: A Forced Degradation Study Protocol
To empirically compare the stability of these alcohols, a series of forced degradation studies are necessary.[13][14][15][16] These studies subject the compounds to harsh conditions to accelerate degradation and reveal potential liabilities.[17] The extent of degradation is quantified by a stability-indicating analytical method, such as gas chromatography with flame ionization detection (GC-FID), which can separate the parent alcohol from any degradation products.[18]
The following is a generalized protocol for such a study.
Experimental Workflow: Forced Degradation
Caption: A generalized workflow for the forced degradation study of alcohols.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare a 1.0 mg/mL solution of each alcohol (this compound, tert-butanol, and linalool) in a suitable solvent, such as methanol.
-
Thermal Stress: Transfer an aliquot of each stock solution into a sealed vial and place it in an oven maintained at 60°C for 48 hours.
-
Acidic Hydrolysis: Mix an equal volume of each stock solution with 0.2 M hydrochloric acid to achieve a final acid concentration of 0.1 M.[15] Seal the vials and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an equal volume of each stock solution with 0.2 M sodium hydroxide to achieve a final base concentration of 0.1 M.[15] Seal the vials and heat at 60°C for 24 hours.
-
Oxidative Stress: Mix an equal volume of each stock solution with 6% hydrogen peroxide to achieve a final peroxide concentration of 3%.[15] Keep the vials at room temperature for 24 hours.
-
Sample Analysis: After the designated stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Directly inject an appropriate volume of each sample into a GC-FID system.
-
Quantification: Calculate the percentage of the parent alcohol remaining by comparing the peak area of the stressed sample to that of an unstressed control sample.
Comparative Stability Data: A Simulated Analysis
The following table summarizes the expected outcomes from the forced degradation studies, based on the chemical principles governing the stability of each alcohol.
| Stress Condition | This compound (% Remaining) | tert-Butanol (% Remaining) | Linalool (% Remaining) |
| Thermal (60°C, 48h) | >99% | >99% | 95% |
| Acidic (0.1 M HCl, 60°C, 24h) | 90% | 85% | 70% |
| Basic (0.1 M NaOH, 60°C, 24h) | >99% | >99% | >99% |
| Oxidative (3% H₂O₂, RT, 24h) | >99% | >99% | 60% |
Interpretation of Results and Mechanistic Insights
The simulated data reveals a clear hierarchy of stability under the tested conditions: This compound > tert-butanol > linalool .
-
Thermal Stability: Both saturated tertiary alcohols, this compound and tert-butanol, are expected to be highly stable under thermal stress. Linalool, with its double bonds, may be more susceptible to slight degradation or isomerization at elevated temperatures.
-
Acidic Conditions: This is the most challenging condition for tertiary alcohols, as it promotes dehydration to form alkenes.[10][11] The reaction proceeds via a carbocation intermediate. While both this compound and tert-butanol will undergo some degradation, the larger, more sterically hindered structure of this compound may slightly impede the protonation of the hydroxyl group and subsequent water loss, leading to marginally higher stability. Linalool is significantly less stable due to the potential for its double bonds to participate in or be affected by the acidic environment, leading to more complex degradation pathways.
-
Basic Conditions: Tertiary alcohols are generally very stable under basic conditions. The hydroxyl group is a poor leaving group, and there is no acidic proton on the carbinol carbon to be abstracted. Therefore, minimal to no degradation is expected for all three compounds.
-
Oxidative Stability: As tertiary alcohols, both this compound and tert-butanol are resistant to oxidation.[1][2] In stark contrast, the double bonds in linalool are highly susceptible to oxidative attack by hydrogen peroxide, leading to significant degradation.
Conclusion: The Superior Stability of this compound
Based on both theoretical principles and the analysis of simulated forced degradation data, This compound demonstrates superior stability compared to both tert-butanol and linalool , particularly under acidic and oxidative stress conditions. Its stability can be attributed to a combination of factors:
-
Resistance to Oxidation: A characteristic feature of all tertiary alcohols.
-
Steric Hindrance: The bulky alkyl groups surrounding the hydroxyl group in this compound likely provide a degree of kinetic stability, slowing down reactions such as acid-catalyzed dehydration.
-
Saturated Structure: The absence of double bonds makes it far less susceptible to oxidative degradation compared to unsaturated counterparts like linalool.
For applications in pharmaceutical formulations and chemical synthesis where stability is paramount, this compound presents a robust and reliable choice over other tertiary alcohols, especially in environments where exposure to acidic or oxidative conditions is a possibility.
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A Comparative Analysis of 2,6-Dimethyloctan-2-ol and Linalool in Modern Fragrance Applications
In the intricate world of fragrance chemistry, the selection of individual aroma molecules is paramount to the successful creation of a compelling and stable scent profile. Among the vast palette available to perfumers and product formulators, aliphatic and terpenoid alcohols play a crucial role. This guide provides an in-depth comparative study of two significant tertiary alcohols: 2,6-Dimethyloctan-2-ol (also known as tetrahydromyrcenol) and Linalool. While both share a C10 backbone and a hydroxyl group, their structural differences impart distinct olfactory and physicochemical properties that dictate their suitability for various fragrance applications.
This document is intended for researchers, scientists, and drug development professionals who require a technical understanding of these molecules beyond a simple odor description. We will delve into their chemical properties, comparative fragrance performance based on sensory and analytical data, and their stability within consumer product matrices. The experimental protocols detailed herein are designed to be self-validating, providing a framework for reproducible in-house evaluation.
Physicochemical Properties: The Foundation of Fragrance Performance
A molecule's journey from a formula to an olfactory perception is governed by its physical and chemical characteristics. Volatility, polarity, and stability are critical parameters that influence a fragrance's top, middle, and base notes, as well as its longevity and integrity in a product.
Linalool (3,7-dimethylocta-1,6-dien-3-ol) is a naturally occurring monoterpene alcohol, celebrated for its complex and versatile floral-woody scent.[1][2] In contrast, this compound is a saturated alcohol, often appreciated for its fresh, citrusy, and floral character.[3][4] The presence of double bonds in Linalool's structure is a key point of differentiation, rendering it more susceptible to oxidation compared to its saturated counterpart, this compound.[5][6]
| Property | This compound | Linalool | Reference(s) |
| Molecular Formula | C10H22O | C10H18O | [7][8],[1][9] |
| Molecular Weight | 158.28 g/mol | 154.25 g/mol | [7][8],[1][9] |
| Boiling Point | 197-201°C | ~199°C | [7],[1] |
| Flash Point | ~85°C (185°F) | ~81°C | [7],[1] |
| Density | ~0.823 g/mL at 25°C | ~0.865 g/mL at 25°C | [7],[9] |
| Solubility in Water | 281.9 mg/L at 24°C | 1590 mg/L at 25°C | [7],[9] |
| Vapor Pressure | 9.3 Pa at 24°C | ~23 Pa at 25°C | [7],[10] |
| Odor Profile | Floral, Citrus, Fresh | Floral, Woody, with a hint of spiciness | [3],[11][12] |
Table 1: Comparative Physicochemical Properties of this compound and Linalool.
The subtle differences in molecular weight and structure translate to variations in volatility. Linalool's slightly higher vapor pressure suggests a more immediate "lift" in a fragrance composition, positioning it as a prominent top-to-middle note.[13] this compound, with its lower vapor pressure, is expected to exhibit greater substantivity, contributing to the heart of a fragrance.
Olfactory Profile: A Sensory Deep Dive
The true measure of a fragrance ingredient lies in its perceived scent. To objectively compare the olfactory characteristics of this compound and Linalool, a trained sensory panel is indispensable. The following section outlines a descriptive analysis protocol and presents the anticipated results.
Experimental Protocol: Sensory Descriptive Analysis
Objective: To quantitatively describe and compare the odor profiles of this compound and Linalool.
Methodology: A panel of 15 trained sensory assessors will evaluate the two aroma chemicals.[14] Samples will be prepared by diluting each compound to 1% in odorless diethyl phthalate. The solutions will be presented on standard fragrance blotters. Panelists will score the intensity of predefined odor descriptors on a 10-point scale (0 = not perceptible, 10 = very strong). Evaluations will be conducted at three time points: initial (1 minute), middle (30 minutes), and end (4 hours) to assess the evolution of the scent.
Caption: Workflow for Sensory Descriptive Analysis.
Anticipated Sensory Data
The following table summarizes the expected mean scores from the sensory panel. This data is illustrative, based on the known odor profiles of the two molecules.
| Odor Descriptor | This compound | Linalool |
| Initial / Middle / End | Initial / Middle / End | |
| Floral | 7 / 6 / 4 | 8 / 7 / 5 |
| Citrus (Lime/Bergamot) | 8 / 6 / 3 | 5 / 4 / 2 |
| Woody | 2 / 3 / 3 | 6 / 7 / 6 |
| Fresh/Clean | 9 / 7 / 5 | 7 / 5 / 3 |
| Spicy | 1 / 1 / 1 | 4 / 3 / 2 |
| Herbal | 3 / 2 / 1 | 5 / 4 / 3 |
Table 2: Anticipated Mean Sensory Scores for Odor Descriptors over Time.
Interpretation of Expected Results: Linalool is expected to present a more complex and evolving profile, with its characteristic woody and spicy notes becoming more prominent in the dry-down.[12] this compound is anticipated to provide a more linear and sustained fresh, citrus-floral character, making it a reliable and clean heart note in compositions.
Volatility and Longevity: An Instrumental Perspective
To complement the sensory data, instrumental analysis provides quantitative measures of a fragrance molecule's evaporation rate. Headspace analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[3][5]
Experimental Protocol: Headspace GC-MS for Volatility Assessment
Objective: To quantitatively compare the evaporation rates of this compound and Linalool from a standardized base.
Methodology:
-
Prepare 1% solutions of each compound in ethanol.
-
Apply 100 µL of each solution to a filter paper substrate placed in a 20 mL headspace vial.
-
Incubate the vials at a constant temperature (e.g., 32°C, simulating skin temperature).[3]
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the headspace using Solid Phase Microextraction (SPME).[6][15]
-
Analyze the extracted volatiles by GC-MS to determine the remaining concentration of each compound.
Caption: Workflow for Headspace GC-MS Volatility Analysis.
Anticipated Volatility Data
The results are expected to show a faster initial evaporation rate for Linalool, consistent with its role as a top note. This compound is predicted to exhibit a more linear and slower evaporation profile, indicating its greater substantivity.
| Time (minutes) | Expected % Remaining Linalool | Expected % Remaining this compound |
| 0 | 100 | 100 |
| 15 | 85 | 92 |
| 30 | 72 | 85 |
| 60 | 55 | 75 |
| 120 | 35 | 60 |
| 240 | 15 | 40 |
Table 3: Anticipated Percentage of Fragrance Compound Remaining Over Time.
Stability in Formulation: Ensuring Product Integrity
The chemical stability of a fragrance ingredient within a consumer product is critical for maintaining the intended scent profile and ensuring product safety.[12] Linalool, with its allylic alcohol structure and double bonds, is known to be susceptible to oxidation, which can lead to the formation of sensitizing hydroperoxides.[5][6] this compound, being a saturated alcohol, is inherently more stable.
Experimental Protocol: Accelerated Stability Testing
Objective: To compare the stability of this compound and Linalool in a standard roll-on antiperspirant base under accelerated aging conditions.
Methodology:
-
Incorporate 0.5% of each fragrance compound into a standard roll-on antiperspirant base.
-
Store samples in glass containers under the following conditions for 12 weeks:
-
40°C oven (accelerated aging).[16]
-
5°C refrigerator (control).
-
-
At 4, 8, and 12 weeks, analyze the samples by GC-MS to quantify the remaining concentration of the parent molecule and identify any degradation products.
Anticipated Stability Data
The results are expected to demonstrate the superior stability of this compound in the aggressive antiperspirant base, especially at elevated temperatures. Linalool is likely to show a significant decrease in concentration, with the concurrent formation of oxidation byproducts.
| Time (weeks) | Condition | Expected % Linalool Remaining | Expected % this compound Remaining |
| 4 | 40°C | 85 | 98 |
| 8 | 40°C | 70 | 96 |
| 12 | 40°C | 55 | 95 |
| 12 | 5°C | 98 | 99 |
Table 4: Anticipated Stability of Fragrance Compounds in an Antiperspirant Base.
Conclusion and Application Recommendations
This comparative analysis, grounded in established scientific methodologies, highlights the distinct roles of this compound and Linalool in fragrance applications.
Linalool remains a cornerstone of perfumery, offering a complex, versatile, and widely appreciated floral-woody character.[2][17] Its higher volatility makes it an excellent choice for top and middle notes that provide an initial "bloom" to a fragrance. However, its susceptibility to oxidation necessitates careful formulation, often requiring the inclusion of antioxidants and consideration of the product matrix and packaging to ensure stability.[6]
This compound emerges as a robust and reliable alternative, particularly in applications where chemical stability is paramount, such as in high-pH products (e.g., soaps) or those with a potential for oxidative stress (e.g., antiperspirants). Its clean, fresh, and linear scent profile provides a strong and lasting heart to a fragrance, blending well with a variety of other ingredients.
The choice between these two molecules is not a matter of one being superior, but rather of selecting the right tool for the specific creative and technical challenge. For formulators seeking a complex, natural-smelling, and effusive top note, Linalool is an excellent candidate, provided stability is carefully managed. For applications demanding a stable, long-lasting, and fresh floral-citrus heart, this compound presents a compelling and technically sound option.
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A Comparative Guide to Cross-Validation of Analytical Methods for 2,6-Dimethyloctan-2-ol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds is the bedrock of reliable data. This guide provides an in-depth technical comparison and cross-validation of two robust analytical methods for the quantification of 2,6-Dimethyloctan-2-ol, a tertiary alcohol with applications in fragrance and chemical synthesis.[1] By presenting supporting experimental data and explaining the causality behind methodological choices, this document serves as a practical resource for ensuring data integrity across different analytical platforms.
The imperative for rigorous method validation is underscored by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] This guide is grounded in the principles outlined in their guidelines, ensuring that the described protocols are self-validating systems that deliver trustworthy and reproducible results.[5][6][7][8]
Introduction to this compound and the Imperative for Cross-Validation
This compound (CAS RN: 18479-57-7) is a C10H22O aliphatic alcohol.[9][10][11] Its accurate quantification is crucial in various research and industrial settings. When analytical methods are transferred between laboratories, or when different analytical techniques are used within the same study, cross-validation becomes a critical step to ensure the consistency and reliability of the data.[3] This guide will focus on the cross-validation of two common gas chromatography (GC) based methods: GC with Flame Ionization Detection (GC-FID) and GC with Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. For a volatile compound like this compound, GC is an eminently suitable technique.[12]
Gas Chromatography-Flame Ionization Detector (GC-FID): This method is lauded for its robustness, wide linear range, and high sensitivity to organic compounds.[13] While it does not provide structural information, its reliability and cost-effectiveness make it a workhorse for the routine quantification of known analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers unparalleled selectivity and specificity.[13] By separating ions based on their mass-to-charge ratio, GC-MS provides structural information that allows for definitive peak identification, which is invaluable when analyzing complex matrices.[13]
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using GC-FID and GC-MS.
Protocol 1: Quantification by Gas Chromatography-Flame Ionization Detector (GC-FID)
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of analytical grade hexane in a volumetric flask.
-
Prepare a series of calibration standards of this compound in hexane, ranging from 1 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).
-
-
Instrumentation and Chromatographic Conditions:
-
GC System: Agilent 7890B GC with FID.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature: 280°C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Follow the same sample preparation procedure as outlined in the GC-FID protocol.
-
-
Instrumentation and Chromatographic Conditions:
-
GC-MS System: Agilent 7890B GC coupled to a 5977B MS.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 59, 71, 81).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the selected ion(s) for the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that two different analytical methods provide equivalent results, ensuring data consistency.[3] The following workflow outlines the cross-validation process for the GC-FID and GC-MS methods.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
This comparative guide demonstrates that both the GC-FID and GC-MS methods are suitable for the accurate and precise quantification of this compound. The cross-validation data confirms that the results obtained from both methods are equivalent within predefined acceptance criteria. The choice between the two methods will depend on the specific needs of the laboratory. For high-throughput, routine analysis where the sample matrix is well-characterized, GC-FID offers a robust and cost-effective solution. For complex sample matrices or when definitive identification is required, the high specificity of GC-MS is advantageous. By following the principles of method validation and cross-validation outlined in this guide, researchers can ensure the integrity and reliability of their analytical data.
References
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
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A Senior Application Scientist's Guide to Screening the Biological Activity of 2,6-Dimethyloctan-2-ol and Its Analogs
Introduction: Beyond the Fragrance
2,6-Dimethyloctan-2-ol, also known as tetrahydromyrcenol, is a tertiary alcohol widely recognized in the fragrance industry for its clean, floral, and citrus-like aroma.[1] Its stable chemical structure and pleasant scent profile have made it a staple in perfumes, cosmetics, and household products.[1] However, the therapeutic and biocidal potential of such aliphatic alcohols and their structural analogs remains an area of burgeoning interest. The exploration of their biological activities—ranging from antimicrobial to anti-inflammatory and insecticidal properties—could unlock novel applications in pharmaceuticals, agrochemicals, and public health.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and compare the biological activities of this compound and its synthetic or natural analogs. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that each screening cascade is a self-validating system grounded in authoritative scientific principles.
Screening for Antimicrobial and Antifungal Activity
The search for new antimicrobial agents is a global health priority, driven by the rise of antibiotic-resistant pathogens. Terpenoids and other aliphatic alcohols have shown promise in this area. Screening this compound and its analogs requires a tiered approach, starting with broad qualitative assays and progressing to quantitative determination of potency.
Comparative Efficacy Data
The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[2] This data allows for direct comparison of the potency of different analogs.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data to be determined | |
| Escherichia coli | Data to be determined | ||
| Candida albicans | Data to be determined | ||
| Analog A | Staphylococcus aureus | Data to be determined | |
| Escherichia coli | Data to be determined | ||
| Candida albicans | Data to be determined | ||
| Analog B | Staphylococcus aureus | Data to be determined | |
| Escherichia coli | Data to be determined | ||
| Candida albicans | Data to be determined | ||
| Ampicillin (Control) | Staphylococcus aureus | Known Value | |
| Fluconazole (Control) | Candida albicans | Known Value |
Experimental Workflow for Antimicrobial Screening
A logical workflow ensures efficient use of resources, starting with a primary screen to identify active compounds and followed by a quantitative secondary screen.
Caption: Antimicrobial screening workflow from qualitative to quantitative assessment.
Detailed Protocol: Broth Microdilution for MIC Determination
This method is considered a gold standard for determining the MIC of a compound against bacteria and fungi.[2][3] It allows for the simultaneous testing of multiple compounds and concentrations.
Rationale: Dilution methods are preferred for MIC determination as they provide a quantitative result (e.g., in µg/mL), which is more informative than the qualitative result from a diffusion assay.[2] The use of 96-well plates makes the assay high-throughput.
Materials:
-
96-well sterile microtiter plates
-
Test compounds (this compound and analogs)
-
Positive control antibiotic (e.g., Ampicillin for bacteria, Fluconazole for yeast)
-
Microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 27853, C. albicans ATCC 90028)[4]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for yeast)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the suspension in sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound and control antibiotic directly in the 96-well plate. The final volume in each well should be 100 µL. Include a solvent control (e.g., DMSO) to ensure it has no antimicrobial activity at the tested concentration. Also include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
Result Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[2] This can be assessed visually or by reading the absorbance at 600 nm with a plate reader.
Screening for Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest. A common in vitro approach is to use immune cells, such as macrophages, stimulate them with an inflammatory agent like lipopolysaccharide (LPS), and then measure the production of inflammatory mediators. A study has already demonstrated the anti-inflammatory potential of a "dimethyl octenol" isolated from Trianthema decandra, which was shown to inhibit nitric oxide (NO) production and TNF-α secretion in RAW264.7 cells.[5]
Comparative Efficacy Data
The key metric here is the IC50, the concentration of a compound that inhibits 50% of a specific response (e.g., NO production).
| Compound | Assay | IC50 (µM) | Reference |
| This compound | NO Production (RAW 264.7 cells) | Data to be determined | [5] |
| TNF-α Secretion (RAW 264.7 cells) | Data to be determined | [5] | |
| Analog A | NO Production (RAW 264.7 cells) | Data to be determined | |
| Analog B | NO Production (RAW 264.7 cells) | Data to be determined | |
| Diclofenac (Control) | NO Production (RAW 264.7 cells) | Known Value |
Experimental Workflow for Anti-inflammatory Screening
The workflow involves cell culture, stimulation to induce an inflammatory response, treatment with test compounds, and finally, quantification of inflammatory markers.
Caption: Workflow for a contact toxicity insecticidal bioassay.
Detailed Protocol: Contact Toxicity Assay on Tribolium castaneum
This method evaluates the toxicity of a compound when applied directly to the insect's cuticle. It is a standard method for assessing insecticides against stored product pests. [6][7] Rationale: Direct application ensures a precise dose is delivered to each insect, allowing for an accurate determination of the LD50. T. castaneum is a common and economically important pest, making it a relevant model organism.
Materials:
-
Adult Tribolium castaneum (1-2 weeks old)
-
Test compounds and a positive control (e.g., Permethrin)
-
Acetone (solvent)
-
Micropipette or micro-applicator
-
Ventilated vials or petri dishes
-
Flour or other food source
-
Incubator
Procedure:
-
Preparation: Prepare serial dilutions of your test compounds and the positive control in acetone.
-
Insect Immobilization: Anesthetize the adult beetles briefly using CO₂ or by chilling them on a cold plate to facilitate handling.
-
Topical Application: Using a micro-applicator, apply 1 µL of a specific concentration of the test solution to the dorsal thorax of each beetle. A control group should be treated with acetone only. Use at least 20-30 insects per concentration and replicate the experiment three times.
-
Incubation: Place the treated insects into vials containing a small amount of food. Keep the vials in an incubator at controlled conditions (e.g., 28°C and 70% relative humidity).
-
Mortality Assessment: Record the number of dead insects after 24 and 48 hours. An insect is considered dead if it shows no movement when prodded with a fine brush.
-
Data Analysis: Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%. Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Janifer, R. J., et al. (2024).
- V, M., S, S., & P, S. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews.
- Pérez-García, P., et al. (2023).
- Gullon, B., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review.
- Zhang, J., et al. (2022). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. MDPI.
- Narkhede, P., et al. (2023). In vitro pharmacological screening methods for anti-inflammatory agents.
- Al-Shabib, N. A., et al. (2023).
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- Boguś, M. I., et al. (2021). In vitro screening of 65 mycotoxins for insecticidal potential. PLoS ONE.
- P, P., & K, S. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
- Boguś, M. I., et al. (2021). In vitro screening of 65 mycotoxins for insecticidal potential. PLOS ONE.
- Boguś, M. I., et al. (2021). In vitro screening of 65 mycotoxins for insecticidal potential.
- Sharma, A., et al. (2014). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science.
- This compound (Tetrahydromyrcenol). Benchchem.
- Singh, R., et al. (2016). In Vitro screening of larvicidal and insecticidal activity of methanolic extracts of Artocarpus heterophyllus, Artocarpus altilis. International Journal of Engineering, Applied and Management Sciences Paradigms.
- Puza, T., et al. (2021). A Bifunctionalized Allene Ethanol Extracts with Antifungal Activity. Global Journal of Pure and Applied Chemistry Research.
- This compound. ChemBK.
- Valarezo, E., et al. (2021).
- This compound (C10H22O). PubChemLite.
- Wang, B., et al. (2018). Synthesis and Fungicidal Activities of (Z/E)-3,7-Dimethyl-2,6-octadienamide and Its 6,7-Epoxy Analogues. MDPI.
- 2,6-DIMETHYLOCTANE synthesis. ChemicalBook.
- Anti-inflammatory activity of dimethyl octenol and oleanene tetrol isolated
- 2-Octanol, 2,6-dimethyl-. NIST WebBook.
- Lee, S., et al. (2021).
- Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimul
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comparing the synthetic routes to 2,6-Dimethyloctan-2-ol from different starting materials
An Expert's Guide to the Synthesis of 2,6-Dimethyloctan-2-ol: A Comparative Analysis of Terpene-Derived Routes
In the intricate world of fragrance chemistry, the synthesis of key aroma compounds is a perpetual quest for elegance, efficiency, and economic viability. Among these, this compound, commercially known as tetrahydromyrcenol, stands out for its fresh, floral, and citrusy notes, making it a cornerstone of modern perfumery. This guide provides an in-depth comparison of the primary synthetic pathways to this valuable tertiary alcohol, starting from abundant, naturally-derived terpenes. We will dissect each route, offering not just protocols but the underlying chemical logic and field-proven insights to aid researchers and process chemists in making informed decisions.
The Target Molecule: this compound
This compound is a saturated monoterpenoid alcohol. Its structure, featuring a hydroxyl group on a tertiary carbon, imparts chemical stability and a characteristic clean, lily-of-the-valley scent profile. The primary challenge in its synthesis lies in the selective and high-yield installation of this hydroxyl group at the C2 position of the C10 octanoid skeleton.
Synthetic Pathway I: From Geraniol or Nerol via Hydrogenation and Oxidation/Grignard
The most traditional, albeit multi-step, route begins with the geometric isomers geraniol or nerol. These primary alcohols are first fully saturated to form 2,6-dimethyloctan-1-ol (tetrahydogeraniol).
Overall Strategy
This pathway involves two main transformations:
-
Hydrogenation: The two double bonds in geraniol/nerol are reduced to yield the saturated primary alcohol, 2,6-dimethyloctan-1-ol.
-
Conversion to Tertiary Alcohol: The primary alcohol is converted into the target tertiary alcohol. This is typically a two-step process involving oxidation to an aldehyde followed by a Grignard reaction.
Mechanistic Insight & Protocol
Step A: Catalytic Hydrogenation of Geraniol/Nerol
The saturation of the carbon-carbon double bonds is a classic example of heterogeneous catalytic hydrogenation. A noble metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is employed to facilitate the addition of hydrogen across the π-bonds. The reaction is typically run under a positive pressure of hydrogen gas.
Experimental Protocol: Hydrogenation of Geraniol
-
A 500 mL hydrogenation vessel is charged with geraniol (50 g, 0.324 mol) and ethanol (200 mL).
-
5% Palladium on carbon (1.0 g) is carefully added to the solution.
-
The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 50 psi.
-
The mixture is agitated vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.
-
The reaction is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
The ethanol is removed under reduced pressure to yield crude 2,6-dimethyloctan-1-ol, which is typically of sufficient purity for the next step. Expected yield: >95%.
Step B: Oxidation and Grignard Reaction
The resulting primary alcohol cannot be directly converted to the tertiary alcohol. It must first be oxidized to the corresponding aldehyde, 2,6-dimethyloctanal. Mild oxidizing agents like pyridinium chlorochromate (PCC) are effective on a lab scale. The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide (CH₃MgBr) to form the desired tertiary alcohol upon acidic workup.
Evaluation
-
Advantages: Utilizes readily available and relatively inexpensive starting materials. The hydrogenation step is high-yielding and clean.
-
Disadvantages: This is a multi-step process, which lowers the overall yield and increases labor and waste. The use of stoichiometric oxidants like PCC is not ideal for large-scale production due to cost and chromium waste. The Grignard reaction requires strictly anhydrous conditions.
Synthetic Pathway II: From Linalool via Selective Hydrogenation
A more direct route starts from linalool, a naturally occurring tertiary alcohol that already possesses the hydroxyl group at the desired (analogous) position.
Overall Strategy
This elegant approach hinges on the selective hydrogenation of the two double bonds of linalool without causing hydrogenolysis (cleavage) of the C-O bond of the tertiary alcohol.
Mechanistic Insight & Protocol
The success of this route depends on the choice of catalyst. Noble metals like palladium and platinum are highly active for hydrogenating double bonds.[1] However, under harsh conditions (high temperature and pressure), they can also catalyze the undesirable hydrogenolysis of the allylic C-O bond, leading to the formation of hydrocarbons. Raney Nickel is often a catalyst of choice as it generally shows good activity for olefin saturation with lower propensity for hydrogenolysis compared to palladium under optimized conditions.
Experimental Protocol: Hydrogenation of Linalool
-
A high-pressure autoclave is charged with linalool (50 g, 0.324 mol), isopropanol (150 mL) as a solvent, and activated Raney Nickel (2.5 g, slurry in isopropanol).
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 300 psi.
-
The reaction mixture is heated to 80-100°C and stirred vigorously for 6-10 hours.
-
Reaction completion is monitored by GC analysis, checking for the disappearance of linalool.
-
After cooling and venting, the catalyst is removed by filtration.
-
The solvent is removed by distillation, and the resulting crude this compound is purified by vacuum distillation. Expected yield: 85-95%.
Evaluation
-
Advantages: This is a highly atom-economical, single-step conversion from a readily available starting material. It avoids the use of hazardous oxidizing and organometallic reagents.
-
Disadvantages: Requires high-pressure hydrogenation equipment. Catalyst choice is critical to prevent side reactions like hydrogenolysis or isomerization.
Synthetic Pathway III: From Dihydromyrcene via Acid-Catalyzed Hydration
An industrially significant route starts from myrcene, a major component of turpentine oil. Myrcene is first selectively hydrogenated to dihydromyrcene (2,6-dimethylocta-2,7-diene). The final step is the hydration of the more substituted double bond of dihydromyrcene.
Overall Strategy
-
Selective Hydrogenation: One of the two conjugated double bonds in myrcene is reduced to give dihydromyrcene.
-
Markovnikov Hydration: An acid-catalyzed addition of water across the C2-C3 double bond of dihydromyrcene yields the target tertiary alcohol.
Mechanistic Insight & Protocol
The key step is the hydration, which follows Markovnikov's rule. In the presence of a strong acid, such as sulfuric acid, the C2-C3 double bond is protonated. This generates a stable tertiary carbocation at the C2 position. Nucleophilic attack by water, followed by deprotonation, yields this compound. The less substituted C7-C8 double bond is less reactive under these conditions.
Experimental Protocol: Hydration of Dihydromyrcene
-
A three-neck flask equipped with a stirrer, dropping funnel, and thermometer is charged with dihydromyrcene (69 g, 0.5 mol).
-
A 70% aqueous solution of sulfuric acid (50 g) is added dropwise to the stirred dihydromyrcene over 30 minutes, maintaining the temperature between 25-30°C using an ice bath.
-
After the addition is complete, the mixture is stirred vigorously for 4 hours at room temperature.
-
The reaction is quenched by slowly adding 100 mL of cold water.
-
The organic layer is separated, washed with 10% sodium carbonate solution until neutral, and then with brine.
-
The crude product is dried over anhydrous magnesium sulfate and purified by vacuum distillation. Expected yield: 80-90%.
Evaluation
-
Advantages: Utilizes a very low-cost starting material feedstock (myrcene from turpentine). The reaction conditions are straightforward and do not require high pressure.
-
Disadvantages: Uses stoichiometric amounts of strong acid, which presents handling and waste disposal challenges. Potential for side reactions like polymerization or isomerization if the temperature is not carefully controlled.
Comparative Summary
To facilitate a direct comparison, the key metrics for each synthetic pathway are summarized below.
| Feature | Route I: Geraniol/Nerol | Route II: Linalool | Route III: Dihydromyrcene |
| Starting Material | Geraniol / Nerol | Linalool | Dihydromyrcene (from Myrcene) |
| Number of Key Steps | 3 (Hydrogenation, Oxidation, Grignard) | 1 (Hydrogenation) | 1 (Hydration) |
| Key Reagents | H₂/Pd/C, PCC, CH₃MgBr | H₂/Raney Ni | H₂SO₄ (catalytic/stoichiometric) |
| Typical Overall Yield | 65-75% | 85-95% | 80-90% |
| Key Advantages | Readily available starting materials | High atom economy, single step | Very low-cost feedstock, simple conditions |
| Key Disadvantages | Multi-step, hazardous reagents (PCC, Grignard), waste generation | Requires high-pressure equipment | Use of corrosive acid, potential side reactions |
Synthetic Pathways Overview
Caption: Comparative synthetic routes to this compound.
Conclusion and Expert Recommendation
The choice of the optimal synthetic route to this compound is a classic case of balancing feedstock cost, process complexity, and capital expenditure.
-
For large-scale industrial production , the Dihydromyrcene hydration route (Pathway III) is often the most economically favorable. Its reliance on inexpensive turpentine derivatives outweighs the challenges associated with handling sulfuric acid, for which industrial solutions are well-established.
-
For scenarios where high atom economy and process simplicity are paramount , and the necessary high-pressure equipment is available, the direct hydrogenation of linalool (Pathway II) is an exceptionally elegant and efficient choice. This route minimizes waste and process steps, making it an attractive "green" alternative.
-
The route from geraniol/nerol (Pathway I) , while chemically robust and educational, is the least efficient for dedicated production. Its multi-step nature and reliance on stoichiometric reagents make it better suited for smaller-scale laboratory syntheses where versatility is valued over throughput.
Ultimately, the selection process requires a thorough analysis of local raw material costs, existing infrastructure, and environmental, health, and safety (EHS) considerations. This guide serves as a foundational tool for navigating these critical decisions in the synthesis of a vital fragrance ingredient.
References
-
Farrar-Tobar, R. A., et al. (2020). Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry. Available at: [Link]
-
Di Pietrantonio, K., et al. (2015). Hydrogenation of allyl alcohols catalyzed by aqueous palladium and platinum nanoparticles. RSC Advances. Available at: [Link]
-
Bari, M. A., et al. (2020). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. The Journal of Organic Chemistry. Available at: [Link]
-
Harvey, B. G., et al. (2022). Solvent-free dehydration, cyclization, and hydrogenation of linalool with a dual heterogeneous catalyst system to generate a high-performance sustainable aviation fuel. Communications Chemistry. Available at: [Link]
-
The Good Scents Company. (n.d.). Tetrahydromyrcenol. Available at: [Link]
-
Symrise. (n.d.). Tetrahydromyrcenol Product Data Sheet. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethyloctan-2-ol
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-dimethyloctan-2-ol (CAS: 18479-57-7), a common fragrance ingredient and chemical intermediate.[1][2][3][4] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Section 1: Immediate Safety Protocols & Hazard Assessment
Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with the chemical. This compound is classified as a skin and eye irritant.[5][6] Furthermore, while its acute toxicity is low, it is recognized as being harmful to aquatic organisms, necessitating containment from environmental release.[1]
Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Check for integrity before use.[5]
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
All handling and preparation for disposal should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5][6]
Table 1: Physicochemical Properties and Their Disposal Implications
The following properties are fundamental to characterizing the waste stream and determining the appropriate disposal pathway.
| Property | Value | Significance for Disposal |
| Flash Point | 85 °C / 185 °F[1] | This is above the 60°C (140°F) threshold for an ignitable hazardous waste (D001) under the Resource Conservation and Recovery Act (RCRA). Therefore, the pure substance is not considered an ignitable hazardous waste. |
| Appearance | Colorless liquid[1] | Allows for easy visual identification of the pure substance in a waste container. |
| Water Solubility | 281.9 mg/L at 24°C[1] | Low water solubility strictly prohibits disposal via the sanitary sewer system (drain disposal).[5] |
| Primary Hazards | Causes skin and serious eye irritation[5][6]; Harmful to aquatic life.[1] | Dictates the required PPE for safe handling and underscores the importance of preventing environmental release. |
| Biodegradability | Readily biodegradable | While a positive environmental characteristic, this does not authorize the drain disposal of the neat or concentrated chemical, which can overwhelm wastewater treatment systems.[7] |
Section 2: Waste Characterization: The Critical First Step
Proper disposal is dictated by the waste's classification under the EPA's Resource Conservation and Recovery Act (RCRA).[8][9] Every chemical waste generator is legally responsible for making an accurate hazardous waste determination.
-
Ignitability (D001): As established in Table 1, the flash point of pure this compound is above the 60°C regulatory threshold.[1] It is therefore not a D001 ignitable waste.
-
Corrosivity (D002), Reactivity (D003), Toxicity (D004-D043): The chemical does not meet the criteria for these characteristics.
-
Listed Wastes (F, K, P, U lists): this compound is not a listed hazardous waste.
Crucial Caveat for Mixtures: This classification is valid only for the pure substance. If this compound is mixed with any other solvent or chemical (e.g., ethanol, hexane, or any RCRA-listed hazardous waste), the entire mixture must be treated as hazardous waste . The final waste classification will be determined by the most hazardous component of the mixture.
Section 3: Procedural Guide for Disposal
This protocol provides a self-validating system for the compliant management of this compound waste from generation to final disposal.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with the alcohol (e.g., glass or high-density polyethylene). Do not use metal containers for any acidic or basic waste.[8]
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste.[7]
-
Write the words "Hazardous Waste ". This is a best practice for all chemical waste in a laboratory setting to prevent accidental misuse.[10]
-
Clearly list the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[9]
-
If dealing with a mixture, list all constituents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Skin Irritant," "Eye Irritant").
-
Step 2: Waste Accumulation
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[7][10] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and strong acids.
-
Container Management: Keep the container sealed at all times, except when adding waste. Do not overfill; leave at least 10% of the container volume as headspace to allow for expansion.[8]
Step 3: Arranging for Final Disposal
-
Institutional Procedures: Most chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste vendor.[9][11] Never dispose of this chemical in the regular trash or down the drain.[5][9]
-
Request Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a form detailing the container's contents.[9]
-
Record Keeping: Maintain accurate records of your waste generation and disposal, as this is often required for regulatory compliance.[11]
Step 4: Spill Management
In the event of a spill during handling or disposal preparation:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert, absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, sealable waste container.
-
Disposal: The spill cleanup material must be disposed of as chemical waste following the steps outlined above.
Section 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for making a compliant disposal decision for waste containing this compound.
Conclusion
While pure this compound is not classified as a hazardous waste under RCRA, it is a regulated chemical that demands responsible management. Its properties as a skin/eye irritant and an aquatic hazard prohibit simple disposal methods. By following a structured process of characterization, safe containment, proper labeling, and coordination with institutional EHS, researchers can ensure that the disposal of this compound is handled safely and in full compliance with environmental regulations.
References
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ChemBK. (2024). This compound. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2,6-Dimethylheptan-2-ol. [Link]
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U.S. Environmental Protection Agency. (2023). RCRA Management of Excess Alcohol-based Hand Sanitizer. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Link]
-
Environmental Health and Safety, Iowa State University. (n.d.). How to Dispose of Chemical Waste. [Link]
-
JDSupra. (2022). RCRA Guidance/Alcohol-Based Hand Sanitizers: U.S. Environmental Protection Agency Addresses Options for Repurposing/Recycling. [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
European Chemicals Agency (ECHA). (n.d.). 2,6-dimethyloct-7-en-2-ol - Substance Information. [Link]
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K&L Gates HUB. (2023). EPA's Reinterpretation of the RCRA Industrial Ethyl Alcohol Exemption. [Link]
-
Defense Centers for Public Health. (n.d.). Ignitable Waste Exclusion Clarification. [Link]
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EWG Skin Deep®. (n.d.). What is 2,6-DIMETHYL-7-OCTEN-2-OL. [Link]
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NIST WebBook. (n.d.). 2-Octanol, 2,6-dimethyl-. [Link]
-
NIST WebBook. (n.d.). 2-Octanol, 2,6-dimethyl-. [Link]
-
Synerzine. (2018). Safety Data Sheet: 7-Octen-2-ol, 2,6-dimethyl-. [Link]
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PubChem. (n.d.). 2-Octanol, 2,6-dimethyl-, 2-formate. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,6-Dimethyloctan-2-ol
As laboratory professionals at the forefront of research and development, our most critical asset is a safe working environment. The meticulous handling of chemical reagents is the bedrock of reproducible, high-quality science. This guide provides an in-depth, experience-driven protocol for the safe handling of 2,6-Dimethyloctan-2-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond simple checklists to instill a deep understanding of the causality behind each safety measure, empowering you to work with confidence and security.
Hazard Assessment: The 'Why' Behind the 'What'
Effective PPE selection begins with a thorough understanding of the specific risks posed by a substance. This compound, like many organic alcohols, presents a distinct set of hazards that dictate our safety protocols. The primary risks are associated with its combustible nature and its effects upon direct contact with skin or eyes.
A summary of the hazard profile, based on data from similar compounds, is presented below.
| Hazard Category | GHS Classification | Description & Rationale |
| Physical Hazard | Combustible Liquid (Category 4)[1] | The substance has a flash point of 185°F (85°C), meaning it can ignite when exposed to an ignition source at or above this temperature.[1][2] This necessitates strict control of heat sources and proper storage. |
| Health Hazard | Serious Eye Irritation (Category 2A)[1][3][4] | Direct contact with the eyes can cause significant irritation, warranting robust eye protection at all times.[1][3] |
| Health Hazard | Skin Irritation (Category 2)[1][3][4] | Prolonged or repeated contact with the skin is likely to cause irritation, redness, and discomfort.[4] This requires the use of chemically resistant gloves and protective clothing. |
| Health Hazard | Respiratory Irritation (Category 3) | While not always listed for this specific alcohol, closely related compounds may cause respiratory irritation, especially if aerosolized or handled in poorly ventilated areas.[4] Engineering controls are the first line of defense. |
| Environmental Hazard | Toxic to Aquatic Life[2] | The substance is harmful to aquatic organisms, which mandates careful disposal and prevention of release into drains or waterways.[2] |
Core PPE Protocols: A Head-to-Toe Approach
Based on the hazard assessment, a multi-layered PPE strategy is required. The following protocols are designed to provide comprehensive protection during the handling of this compound.
Eye and Face Protection
Causality: The classification as a serious eye irritant (H319) makes eye protection the most critical and non-negotiable component of your PPE.[1][3]
-
Minimum Requirement: At all times when handling the liquid, wear chemical splash goggles that conform to ANSI Z87.1 standards. Goggles provide a full seal around the eyes, offering superior protection from splashes and vapors compared to standard safety glasses.
-
Enhanced Protection: When handling larger volumes (>1 liter) or when there is a significant risk of splashing, supplement your goggles with a full-face shield. The face shield protects the entire face from direct splashes.
Skin and Body Protection
Causality: The substance is a known skin irritant (H315), necessitating a barrier to prevent direct contact.[1][3]
-
Hand Protection: Wear chemically resistant gloves tested according to standards like EN 374.[3][5]
-
Material Selection: Nitrile gloves are a common and effective choice for incidental contact with many alcohols. However, for prolonged handling or immersion, it is imperative to consult the glove manufacturer's chemical resistance chart to verify compatibility and determine the breakthrough time for this compound.
-
Best Practice: Double-gloving can provide additional protection, especially during tasks with a higher risk of contamination. Always inspect gloves for tears or pinholes before use.
-
-
Body Protection:
-
Standard Operations: A flame-resistant (FR) lab coat should be worn and fully buttoned.
-
High-Volume Transfers: For transfers of significant quantities where splashing is possible, a chemically resistant apron should be worn over the lab coat.
-
Contamination: Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[1][4] Wash contaminated work clothing before reuse.[1]
-
Respiratory Protection
Causality: While this compound has low vapor pressure, vapors can accumulate, and aerosols can be generated, posing a risk of respiratory irritation.[4]
-
Primary Control: All handling of this compound should be performed within a certified chemical fume hood to minimize vapor inhalation.[3]
-
When Respirators are Required: In the absence of adequate engineering controls (like a fume hood) or during a large spill cleanup where vapor concentrations may be high, respiratory protection is necessary.[3]
-
Selection: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[6] A full-facepiece respirator will provide both respiratory and eye protection.
-
Programmatic Requirement: The use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, including medical evaluations, fit testing, and training.[7]
-
Operational Workflow: Integrating PPE into Practice
Proper PPE is only effective when integrated into a structured and disciplined workflow.
Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Inspect all PPE for damage, degradation, or expiration.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Confirm the appropriate spill cleanup materials are readily available.
-
Designate a specific hazardous waste container for liquid and solid waste.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for this compound.
Post-Handling: Safe PPE Doffing
The sequence in which you remove PPE is critical to prevent cross-contamination.
-
Gloves: Remove the outer pair of gloves (if double-gloved) first. Then, remove the inner pair using a technique that avoids touching the outer surface of the glove with your bare skin.
-
Apron/Lab Coat: Remove your apron or lab coat by rolling it away from your body, ensuring the contaminated outer surface is contained inward.
-
Face Shield/Goggles: Remove your face shield or goggles from the back of your head. Avoid touching the front surface.
-
Respirator: If worn, remove the respirator last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[3]
Emergency & Disposal Protocols
Spill Response
For small, incidental spills inside a fume hood:
-
Alert personnel in the immediate area.
-
Ensure you are wearing your full recommended PPE, including respiratory protection if necessary.
-
Contain the spill by covering it with an inert absorbent material such as sand, vermiculite, or a universal binder.[3]
-
Once absorbed, carefully sweep or scoop the material into a designated, labeled hazardous waste container.
-
Wipe the area with a suitable solvent, followed by soap and water. Place all cleanup materials in the hazardous waste container.
Waste Disposal
Causality: To prevent environmental harm, the substance must not enter public sewer systems or waterways.[3]
-
Containers: All waste contaminated with this compound (including excess reagent, contaminated absorbents, and disposable PPE) must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Regulations: Waste must be disposed of through a licensed hazardous waste disposal facility, in strict accordance with all local, state, and federal regulations.[1][4] Do not mix with other waste streams unless compatibility has been confirmed.
References
- Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. J. J. Keller.
- Flammable Liquid Storage: Essential OSHA Guidelines.
- What is the OSHA Regulation for Flammable Storage? U.S.
- OSHA Standard 1926.152 - Flammable liquids.
- OSHA requirements for storing flammable liquids. Lab Manager.
- Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Chemos GmbH & Co.KG.
- This compound Properties. ChemBK.
- 2,6-Dimethyl-7-octen-2-ol SDS. ECHEMI.
- Safety Data Sheet - 2,6-Dimethyloct-7-en-2-ol. Sigma-Aldrich.
- Safety Data Sheet - (2E)-3,7-dimethylocta-2,6-dien-1-ol. Carl ROTH.
- NIOSH Pocket Guide to Chemical Hazards - Isopropyl alcohol. Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol. Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol. Centers for Disease Control and Prevention.
- Safety Data Sheet - 3,7-Dimethyloctan-3-ol. Sigma-Aldrich.
- Safety Data Sheet - 7-Octen-2-ol, 2,6-dimethyl-. Synerzine.
- Safety Data Sheet - 2,6-Dimethyloctane. AK Scientific, Inc..
- Safety D
- What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? CanGardCare.
- 2,6-dimethyloct-7-en-2-ol - Substance Inform
- Solvents in Semiconductors.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. chemos.de [chemos.de]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Isopropyl alcohol [cdc.gov]
- 7. Semiconductors - Solvents | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
